molecular formula C12H17NO2 B1341089 (S)-4-Benzyl-1,4-oxazepan-6-OL CAS No. 943443-05-8

(S)-4-Benzyl-1,4-oxazepan-6-OL

Cat. No.: B1341089
CAS No.: 943443-05-8
M. Wt: 207.27 g/mol
InChI Key: SQZLCDHCXXQFNQ-LBPRGKRZSA-N
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Description

(S)-4-Benzyl-1,4-oxazepan-6-OL is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6S)-4-benzyl-1,4-oxazepan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12-9-13(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZLCDHCXXQFNQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](CN1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (S)-4-Benzyl-1,4-oxazepan-6-ol: A Chiral Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring system, a seven-membered heterocycle containing both nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its inherent three-dimensional structure and ability to present substituents in distinct spatial orientations make it an attractive core for developing novel therapeutics, particularly for complex targets within the central nervous system (CNS). Derivatives of this scaffold have shown significant promise for their ability to modulate the activity of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain.[1] Specifically, compounds that inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) are established treatments for depression, anxiety, and other mood disorders.[1]

(S)-4-Benzyl-1,4-oxazepan-6-ol is a specific chiral molecule built upon this scaffold. The presence of a benzyl group on the nitrogen, a hydroxyl group, and a defined stereocenter at the C6 position makes it a key intermediate and a potential pharmacophore for targeted drug design. This guide provides an in-depth analysis of its chemical properties, a detailed methodology for its enantioselective synthesis, and a discussion of its relevance in the development of next-generation CNS agents.

Chemical Properties and Structure

The structural attributes of this compound are fundamental to its chemical behavior and its interaction with biological targets. The molecule features a flexible seven-membered ring, a bulky, lipophilic benzyl group that can engage in hydrophobic and aromatic interactions, and a polar hydroxyl group that can act as a hydrogen bond donor and acceptor. The (S)-stereochemistry at the C6 position is crucial, as biological systems are often highly sensitive to stereoisomerism, with one enantiomer typically exhibiting significantly higher potency or a different pharmacological profile than the other.

Core Structure

The core structure consists of a 1,4-oxazepane ring, which is a saturated seven-membered ring containing an oxygen atom at position 1 and a nitrogen atom at position 4.

Caption: 2D representation of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 943443-05-8[2]
Molecular Formula C₁₂H₁₇NO₂[2]
Molecular Weight 207.27 g/mol [2]
Boiling Point (Predicted) 333.0 ± 42.0 °CChemicalBook
Density (Predicted) 1.11 ± 0.1 g/cm³ChemicalBook
Purity (Typical) ≥95%[2]

Enantioselective Synthesis Protocol

The synthesis of enantiomerically pure 1,4-oxazepane derivatives is a significant challenge due to the conformational flexibility of the seven-membered ring. The following protocol is based on established methodologies for related structures, often found within medicinal chemistry patent literature, which prioritize stereochemical control.[1] The general strategy involves the cyclization of a chiral amino alcohol precursor.

Synthetic Workflow Overview

The synthesis can be conceptualized as a multi-step process starting from a chiral epoxide, which establishes the stereocenter early in the sequence. This is a common and effective strategy in asymmetric synthesis, as the chirality is transferred from a readily available starting material.

G cluster_0 Step 1: Nucleophilic Opening cluster_1 Step 2: Activation of Primary Alcohol cluster_2 Step 3: Intramolecular Cyclization A (S)-Glycidol C Chiral Diol Intermediate A->C Base-catalyzed ring-opening B N-Benzylethanolamine B->C E Tosyl-activated Intermediate C->E Pyridine D Tosyl Chloride (TsCl) D->E F This compound E->F Strong Base (e.g., NaH) Williamson Ether Synthesis

Caption: Workflow for the enantioselective synthesis.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • (S)-Glycidol

  • N-Benzylethanolamine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step 1: Synthesis of (S)-1-(Benzyl(2-hydroxyethyl)amino)propane-2,3-diol

  • Reaction Setup: To a solution of N-benzylethanolamine (1.0 eq.) in anhydrous THF, add (S)-glycidol (1.1 eq.).

  • Catalysis: Add a catalytic amount of a suitable base, such as potassium carbonate, to facilitate the nucleophilic ring-opening of the epoxide.

  • Reaction Conditions: Stir the mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral diol intermediate. This intermediate is often used in the next step without further purification.

Causality Insight: Using a chiral starting material like (S)-glycidol is a robust method to ensure the final product has the desired (S)-stereochemistry. The nucleophilic attack of the secondary amine of N-benzylethanolamine on the less sterically hindered carbon of the epoxide is a regioselective and reliable reaction.

Step 2: Selective Tosylation of the Primary Hydroxyl Group

  • Reaction Setup: Dissolve the crude diol from Step 1 in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add pyridine (2.0 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.05 eq.). The pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Allow the reaction to stir at 0°C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the tosyl-activated intermediate.

Causality Insight: The primary hydroxyl group is sterically more accessible and therefore reacts preferentially with the bulky tosyl chloride compared to the secondary hydroxyl group. This selective activation is critical for directing the subsequent intramolecular cyclization to form the desired seven-membered ring.

Step 3: Intramolecular Williamson Ether Synthesis

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) (1.5 eq. of 60% dispersion) in anhydrous THF.

  • Substrate Addition: Dissolve the purified tosylate from Step 2 in anhydrous THF and add it dropwise to the NaH suspension at 0°C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for 4-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0°C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield pure this compound.

Causality Insight: This step is an intramolecular Williamson ether synthesis. The strong base (NaH) deprotonates the remaining secondary hydroxyl group, creating a nucleophilic alkoxide. This alkoxide then displaces the tosylate (a good leaving group) on the same molecule, leading to the formation of the ether linkage and closing the seven-membered ring.

Pharmacological Relevance and Mechanism of Action

While specific biological data for this compound is not extensively published in peer-reviewed journals, its structural similarity to compounds disclosed in patent literature strongly suggests its role as a monoamine reuptake inhibitor.[1] These inhibitors function by blocking the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters.

Proposed Mechanism: Monoamine Transporter Inhibition

Monoamine transporters are proteins located on the presynaptic terminal of neurons. Their function is to reabsorb neurotransmitters from the synaptic cleft back into the neuron, thus terminating the signal. By inhibiting these transporters, compounds like this compound increase the concentration and residence time of neurotransmitters in the synapse, enhancing neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT VMAT2 Vesicle Synaptic Vesicle (contains NT) NT_synapse Vesicle->NT_synapse Release Transporter Monoamine Transporter (SERT, NET, or DAT) Transporter->MAO NT transported for metabolism NT_synapse->Transporter Reuptake Receptor Postsynaptic Receptor NT_synapse->Receptor Binding & Signal Transduction Molecule This compound Molecule->Transporter Inhibition

Caption: Proposed mechanism of action via monoamine transporter inhibition.

The specific profile—whether it is a selective serotonin reuptake inhibitor (SSRI), a serotonin-norepinephrine reuptake inhibitor (SNRI), or a triple reuptake inhibitor (TRI)—would depend on its relative affinities for SERT, NET, and DAT. The benzyl group and the stereochemistry at C6 are critical determinants of this selectivity and potency. Research on related scaffolds has shown that modifications to these positions can fine-tune the activity at each transporter.

Conclusion and Future Directions

This compound is a valuable chiral building block with significant potential in the field of CNS drug discovery. Its synthesis, while requiring careful control of stereochemistry, follows logical and well-established chemical principles. Its likely role as a monoamine reuptake inhibitor places it in a class of compounds with proven therapeutic efficacy.

Future research should focus on the detailed biological characterization of this specific enantiomer, including its binding affinities for SERT, NET, and DAT, as well as its functional activity in in-vitro and in-vivo models of depression and anxiety. Structure-activity relationship (SAR) studies, exploring modifications of the benzyl and hydroxyl groups, could lead to the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for novel treatments for neuropsychiatric disorders.

References

  • WO2012046882A1 - 1,4-oxazepane derivatives.
  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate. [Link]

  • This compound [Q06902]. ChemUniverse. [Link]

Sources

(S)-4-Benzyl-1,4-oxazepan-6-OL CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-4-Benzyl-1,4-oxazepan-6-ol

This document provides a comprehensive technical overview of this compound, a chiral heterocyclic compound of interest in contemporary chemical research and drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential applications.

Introduction

This compound is a specific stereoisomer of a substituted 1,4-oxazepane. The 1,4-oxazepane ring system, a seven-membered heterocycle containing both oxygen and nitrogen atoms, is a recognized "privileged scaffold" in medicinal chemistry. This is due to its ability to adopt diverse three-dimensional conformations, allowing for precise spatial presentation of substituents to interact with biological targets. The presence of a chiral center at the 6-position and a benzyl group on the nitrogen atom further defines its steric and electronic properties, making it a valuable building block for creating complex molecules with potential therapeutic activities.

Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. These values are critical for reaction planning, analytical method development, and interpretation of experimental data.

PropertyValueSource
CAS Number 943443-05-8[1]
Molecular Formula C₁₂H₁₇NO₂[1][2][3]
Molecular Weight 207.27 g/mol [1][2][4]
Predicted Boiling Point 333.0 ± 42.0 °C[2]
Predicted Density 1.141 ± 0.06 g/cm³[2]
Storage Temperature 2-8°C[2]

Note: Boiling point and density are predicted values and should be used as an estimation.

The structure, confirmed across multiple chemical databases, consists of a 1,4-oxazepane ring with a benzyl group attached to the nitrogen at position 4 and a hydroxyl group at the chiral center of position 6, in the (S) configuration.

Synthesis and Chemical Reactivity

The synthesis of chiral 1,4-oxazepane derivatives is a key area of focus, as the stereochemistry often dictates biological activity. While specific, peer-reviewed synthesis protocols for this compound are not abundant in the public domain, a general retrosynthetic analysis points to logical synthetic pathways.

Conceptual Synthetic Workflow

A plausible synthetic route involves the cyclization of a chiral amino alcohol precursor. The stereocenter can be introduced via an asymmetric synthesis step or by using a chiral starting material. A common strategy for constructing the 1,4-oxazepane ring is through an intramolecular cyclization.

For instance, a synthetic route could originate from a chiral epoxide, which undergoes nucleophilic attack by a protected aminoethanol derivative, followed by deprotection and subsequent intramolecular cyclization. The benzyl group is typically introduced via reductive amination or N-alkylation.

A generalized synthesis for the racemic mixture of 4-benzyl-1,4-oxazepan-6-ol has been noted to start from 1-chloro-3-[(2-hydroxyethyl)(phenylmethyl)amino]-2-propanol[5]. Achieving the specific (S)-enantiomer would necessitate the use of a chiral starting material or a chiral resolution step.

G cluster_start Starting Materials cluster_synthesis Key Reactions cluster_product Final Product Chiral Precursor Chiral Epoxide or Amino Alcohol Ring_Opening Nucleophilic Ring Opening Chiral Precursor->Ring_Opening N-Benzylethanolamine N-Benzylethanolamine N-Benzylethanolamine->Ring_Opening Cyclization Intramolecular Williamson Ether Synthesis or Reductive Amination Ring_Opening->Cyclization Intermediate Formation Final_Product This compound Cyclization->Final_Product Purification

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 1,4-oxazepane scaffold is a component of various biologically active molecules. Its derivatives have been investigated for a range of therapeutic targets, leveraging the structural diversity and favorable physicochemical properties of the ring system.

Scaffold for Biologically Active Agents

The broader class of 1,4-oxazepane derivatives has been explored for its potential as monoamine reuptake inhibitors, which are relevant for treating conditions like depression and anxiety[6]. The specific substitution pattern and stereochemistry of molecules like this compound are critical for target affinity and selectivity.

While direct biological activity data for this specific compound is not widely published, its structural motifs are present in compounds targeting the central nervous system. For example, related piperidine and morpholine scaffolds are integral to the discovery of dopamine receptor antagonists[7]. The benzyl group is a common feature in pharmacologically active compounds, often involved in hydrophobic or π-stacking interactions with protein targets.

Use as a Chiral Building Block

This compound serves as a valuable chiral building block. The hydroxyl group provides a reactive handle for further functionalization, allowing for its incorporation into larger, more complex molecules. The protected amine within the ring structure allows for selective reactions at the alcohol. This makes it a strategic intermediate for constructing libraries of compounds for high-throughput screening in drug discovery campaigns. The development of multicomponent synthesis strategies for related scaffolds like 1,4-benzodiazepines highlights the industry's interest in efficiently creating diverse molecular libraries from such core structures[8].

G cluster_derivatization Chemical Derivatization Start (S)-4-Benzyl- 1,4-oxazepan-6-ol Esterification Esterification Start->Esterification Etherification Etherification Start->Etherification Substitution Nucleophilic Substitution Start->Substitution Library Diverse Compound Library Esterification->Library Etherification->Library Substitution->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification & Lead Optimization Screening->Hit

Caption: Role of this compound as a scaffold in drug discovery.

Experimental Protocols: Quality Control and Characterization

Ensuring the identity and purity of this compound is paramount for its use in research. Standard analytical techniques should be employed.

Step-by-Step Analytical Workflow
  • Sample Preparation : Dissolve a small, accurately weighed sample (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis or in a volatile solvent (e.g., methanol or acetonitrile) for mass spectrometry.

  • NMR Spectroscopy :

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. The proton spectrum should show characteristic peaks for the benzyl group, the oxazepane ring protons, and the hydroxyl proton.

    • Utilize 2D NMR techniques (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

  • Mass Spectrometry :

    • Perform high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition (C₁₂H₁₇NO₂). The expected [M+H]⁺ ion would be approximately 208.1332.

  • Chiral Chromatography :

    • Develop a chiral HPLC or SFC method using a suitable chiral stationary phase to determine the enantiomeric purity (e.g., >95% ee).

  • Purity Assessment :

    • Use standard HPLC with a UV or ELSD detector to assess chemical purity.

This self-validating system ensures that the material used in subsequent experiments is of known quality, which is fundamental to the trustworthiness and reproducibility of scientific results.

Conclusion

This compound is a well-defined chiral molecule with significant potential as a building block in the synthesis of novel chemical entities for drug discovery. Its defined stereochemistry and functional groups offer a versatile platform for creating structurally diverse compound libraries. While detailed biological data on this specific compound are limited, the established importance of the 1,4-oxazepane scaffold in medicinal chemistry underscores its value to the research community. Adherence to rigorous synthesis and analytical characterization protocols is essential for unlocking its full potential in the development of new therapeutics.

References

  • ChemUniverse. This compound [Q06902]. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science. Available from: [Link]

  • Google Patents. WO2012046882A1 - 1,4-oxazepane derivatives.
  • Reichelt, A., et al. (2015). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

Introduction: The Significance of (S)-4-Benzyl-1,4-oxazepan-6-ol in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (S)-4-Benzyl-1,4-oxazepan-6-ol: A Core Intermediate for Suvorexant

Suvorexant, an FDA-approved therapeutic for insomnia, functions as a dual orexin receptor antagonist. Its unique mechanism of action, which involves blocking the wake-promoting neuropeptides orexin A and orexin B, represents a significant advancement in sleep medicine. The molecular architecture of suvorexant is built upon a chiral 1,4-diazepane core, but its synthesis often proceeds through a closely related and critical seven-membered heterocyclic intermediate: This compound .

The synthesis of this intermediate is a pivotal challenge in the overall production of suvorexant. It encapsulates two primary synthetic hurdles: the construction of the thermodynamically less-favored seven-membered 1,4-oxazepane ring and the precise installation of a stereocenter at the C6 position. The (S)-enantiomer is essential for the final drug's efficacy and safety profile. This guide provides a comprehensive overview of the key synthetic strategies developed to produce this vital intermediate, focusing on the underlying chemical principles, process optimization, and the rationale behind methodological choices.

Strategic Analysis of Synthetic Routes

The synthesis of this compound can be broadly categorized into two main approaches: asymmetric synthesis, which creates the desired enantiomer directly, and classical resolution, which involves the separation of a racemic mixture. Each strategy offers distinct advantages and is selected based on factors such as scalability, cost-effectiveness, and atom economy.

G cluster_strategies Synthetic Strategies cluster_asymmetric Asymmetric Approaches racemic Racemic Synthesis of 4-Benzyl-1,4-oxazepan-6-ol resolution Chiral Resolution racemic->resolution Separation of Enantiomers target This compound resolution->target asymmetric Asymmetric Synthesis asymmetric->target Direct Formation chiral_pool Chiral Pool (e.g., (S)-Glycidol) reductive_amination Asymmetric Reductive Amination enzymatic Enzymatic Desymmetrization

Caption: High-level overview of synthetic approaches to this compound.

Asymmetric Synthesis: Building Chirality from the Ground Up

The most elegant and often most efficient strategies involve creating the chiral center as part of the main synthetic sequence. This avoids the loss of 50% of the material inherent in classical resolutions.

Strategy 1: Chiral Pool Synthesis from (S)-Glycidol

This approach leverages a readily available and inexpensive chiral starting material, (S)-glycidol, to introduce the required stereocenter. The synthesis proceeds through a regioselective opening of the epoxide, followed by cyclization.

Causality Behind Experimental Choices:

  • (S)-Glycidol as Chiral Source: The choice of (S)-glycidol directly installs the desired (S)-stereochemistry at the future C6 position of the oxazepane ring, simplifying the synthetic design.

  • Regioselective Epoxide Opening: Benzylamine is used as a nucleophile to open the epoxide ring. This reaction preferentially occurs at the less sterically hindered terminal carbon, a well-established principle in epoxide chemistry, leading to the formation of an amino diol precursor.

  • Protecting Group Strategy: The use of a benzyl group on the nitrogen serves a dual purpose: it acts as a protecting group and is a part of the final intermediate's structure. This improves atom economy.

  • Intramolecular Cyclization: The key ring-forming step is an intramolecular Williamson ether synthesis. A diol precursor is selectively activated at one hydroxyl group (e.g., by conversion to a tosylate or mesylate), which is then displaced by the other hydroxyl group under basic conditions to form the seven-membered ring.

Experimental Protocol: Synthesis via (S)-Glycidol Pathway

  • Step A: Epoxide Opening

    • To a solution of (S)-glycidol (1.0 eq) in methanol at 0 °C, add benzylamine (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Remove the solvent under reduced pressure to yield the crude amino diol, which can often be used in the next step without further purification.

  • Step B: Selective Protection and Activation

    • The resulting amino diol is reacted with a suitable reagent to differentiate the two hydroxyl groups. A common method involves selective tosylation of the primary alcohol in the presence of the secondary alcohol.

    • Dissolve the amino diol (1.0 eq) in pyridine at 0 °C. Add p-toluenesulfonyl chloride (1.05 eq) portion-wise.

    • Monitor the reaction by TLC. Upon completion, quench with water and extract with ethyl acetate. The organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated.

  • Step C: Intramolecular Cyclization

    • Dissolve the tosylated intermediate (1.0 eq) in anhydrous THF.

    • Add a strong base, such as sodium hydride (1.2 eq), portion-wise at 0 °C.

    • Heat the reaction mixture to reflux and stir for 8-12 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction to room temperature, carefully quench with water, and extract with ethyl acetate.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

G start (S)-Glycidol step1 Regioselective Epoxide Opening (Benzylamine) start->step1 intermediate1 Amino Diol Intermediate step1->intermediate1 step2 Selective Activation (e.g., Tosylation) intermediate1->step2 intermediate2 Monotosylated Intermediate step2->intermediate2 step3 Intramolecular Williamson Ether Synthesis (Base-mediated) intermediate2->step3 end This compound step3->end

Caption: Workflow for the chiral pool synthesis of the target intermediate.

Strategy 2: Asymmetric Reductive Amination

A highly efficient, atom-economical, and scalable approach developed by researchers at Merck involves an intramolecular asymmetric reductive amination of an amino ketone precursor.[1][2] This key transformation simultaneously forms the seven-membered ring and sets the chiral center.

Causality Behind Experimental Choices:

  • Ru-Based Catalyst: The reaction is mediated by a novel Ruthenium-based transfer hydrogenation catalyst.[3] The catalyst contains a chiral diphosphine ligand (e.g., a derivative of DPEN) that creates a chiral environment, directing the hydride transfer to one face of the transient iminium ion, thus leading to high enantioselectivity.

  • Transfer Hydrogenation: Formic acid or its salts are often used as the hydride source in transfer hydrogenation, which is generally safer and more practical for large-scale operations than using high-pressure hydrogen gas.

  • CO₂ Byproduct Effect: A critical insight from mechanistic studies revealed that carbon dioxide, a byproduct of the transfer hydrogenation, can inhibit the catalyst and complicate product isolation through carbamate formation.[3] This led to process improvements where CO₂ is purged from the reaction system, significantly accelerating the reaction rate and improving efficiency.[1]

Experimental Protocol: Intramolecular Asymmetric Reductive Amination

  • Preparation of Amino Ketone Precursor:

    • The precursor, 4-((2-aminoethyl)(benzyl)amino)butan-2-one, is typically synthesized via a conjugate addition of N-benzylethylenediamine to methyl vinyl ketone, followed by protection/deprotection steps.[2]

  • Asymmetric Cyclization:

    • In a nitrogen-purged reactor, the amino ketone precursor (1.0 eq) is dissolved in a suitable solvent like methanol.

    • The chiral Ru-catalyst (e.g., RuCl(p-cymene)((S,S)-Ts-DPEN), ~1 mol%) is added.

    • A hydride source, typically a formic acid/triethylamine mixture, is added.

    • The reaction is heated to around 60 °C. A slow stream of nitrogen is passed through the reaction mixture to purge the evolved CO₂.

    • The reaction is monitored by HPLC for conversion and enantiomeric excess (ee).

    • Upon completion, the mixture is cooled, and the solvent is removed. The residue is worked up by extraction and purified by chromatography or crystallization to yield this compound.

Quantitative Data Comparison

StrategyKey TransformationTypical YieldTypical eeKey AdvantagesKey Challenges
Chiral Pool Intramolecular SN2 Cyclization60-70% (over 3 steps)>99%Inexpensive chiral source, robust chemistry.Multi-step, potential for side reactions.
Asymmetric Reductive Amination Ru-Catalyzed Asymmetric Cyclization~97%[1]~95%[1]High atom economy, convergent, scalable.Catalyst cost, sensitivity to impurities.
Classical Resolution Diastereomeric Salt Formation<50% (for desired enantiomer)>99% (after recrystallization)Well-established technique.Inherent 50% yield loss, requires suitable resolving agent.

Classical Resolution: The Traditional Approach

While less atom-economical, classical resolution remains a viable and sometimes necessary strategy, particularly during early-stage development or when asymmetric routes are not yet optimized.

Methodology:

  • Racemic Synthesis: First, racemic 4-benzyl-1,4-oxazepan-6-ol is synthesized. This can be achieved through a non-chiral version of the routes described above, for instance, by reductive amination of the amino ketone precursor using a non-chiral reducing agent like sodium triacetoxyborohydride.[2]

  • Diastereomeric Salt Formation: The racemic alcohol is reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., dibenzoyl-L-tartaric acid), to form a pair of diastereomeric salts.

  • Separation: These diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize out of the solution.

  • Liberation of Enantiomer: The isolated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the desired enantiopure this compound.

This method's success is highly dependent on finding an effective and affordable resolving agent that provides good separation. Multiple recrystallization steps may be needed to achieve high enantiomeric purity, further reducing the overall yield.[4]

Conclusion

The synthesis of this compound is a testament to the ingenuity of modern process chemistry. While classical resolution provides a functional route, the development of asymmetric strategies, particularly the highly efficient ruthenium-catalyzed intramolecular reductive amination, has marked a significant step forward. This latter approach, born from a deep mechanistic understanding of the reaction, offers high yields, excellent enantioselectivity, and scalability, making it a preferred method for the industrial production of suvorexant. The continued exploration of enzymatic and other catalytic methods will undoubtedly lead to even more sustainable and efficient syntheses of this critical pharmaceutical intermediate in the future.

References

  • Strotman, N. A., Baxter, C. A., Brands, K. M. J., et al. (2011). Reaction development and mechanistic study of a ruthenium catalyzed intramolecular asymmetric reductive amination en route to the dual Orexin inhibitor Suvorexant (MK-4305). Journal of the American Chemical Society, 133(21), 8362-8371. [Link]

  • Chen, Y., Zhou, Y., Li, J. H., et al. (2015). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 26(1), 103-107. [Link]

  • ResearchGate. (2011). Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist. Request PDF. [Link]

  • Cox, C. D., Breslin, M. J., Whitman, D. B., et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Medicinal Chemistry Letters, 7(12), 1143-1152. [Link]

  • Mangion, I. K., Sherry, B. D., Yin, J., et al. (2012). Enantioselective synthesis of a dual orexin receptor antagonist. Organic Letters, 14(13), 3458-3461. [Link]

  • Mangion, I. K., Sherry, B. D., Yin, J., et al. (2012). Enantioselective Synthesis of a Dual Orexin Receptor Antagonist. Organic Letters, 14(13), 3458-3461. [Link]

  • Google Patents. (2017).
  • Google Patents. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof. US20190276414A1.

Sources

The Enantioselective Landscape of 1,4-Oxazepane Derivatives: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in the Ascendant 1,4-Oxazepane Scaffold

The 1,4-oxazepane scaffold, a seven-membered heterocycle, has steadily emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility provide a unique framework for the design of novel therapeutic agents. The introduction of chirality into the 1,4-oxazepane ring system dramatically expands its chemical space, allowing for the fine-tuning of interactions with biological targets. It is now well-established that the pharmacological activity of chiral molecules can be highly dependent on their stereochemistry, with one enantiomer often exhibiting greater potency or a different biological profile than its mirror image. This guide provides a comprehensive technical overview of the biological activities of chiral 1,4-oxazepane derivatives, with a focus on their stereoselective synthesis, key therapeutic targets, and the experimental methodologies used in their evaluation.

Stereoselective Synthesis: Crafting the Chiral Architecture

The synthesis of enantiomerically pure or enriched 1,4-oxazepanes is a cornerstone of their development as therapeutic agents. The spatial arrangement of substituents on the chiral centers, coupled with the ring's conformation, dictates the molecule's overall shape and its ability to engage in specific interactions with biological macromolecules.[1] Several strategies have been developed to achieve high levels of stereocontrol.

One effective method involves the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a confined chiral phosphoric acid. This metal-free approach provides access to chiral seven-membered 1,4-benzoxazepines with a high degree of enantiocontrol under mild reaction conditions.[2] Another robust strategy relies on a regio- and stereoselective 7-endo cyclization through haloetherification, where the stereoselectivity is primarily controlled by the conformation of the substrate.[3] Furthermore, methodologies for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine have been reported, although this can sometimes result in diastereomeric mixtures that require subsequent separation.[4][5]

Experimental Protocol: Enantioselective Synthesis of a Chiral Benz[1][8]oxazepine Derivative

This protocol is adapted from a reported method for the enantioselective desymmetrization of 3-substituted oxetanes.[2]

Materials:

  • 3-Substituted oxetane (1.0 equiv)

  • 2-Aminophenol derivative (1.2 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., SPINOL-derived) (10 mol%)

  • Toluene (0.1 M)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried reaction vial, add the 3-substituted oxetane, 2-aminophenol derivative, and chiral phosphoric acid catalyst.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 45 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the enantioenriched 1,4-benzoxazepine.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Key Therapeutic Targets and Biological Activities

Chiral 1,4-oxazepane derivatives have demonstrated significant potential across a range of therapeutic areas, primarily by targeting enzymes and G-protein coupled receptors.

Cyclooxygenase-2 (COX-2) Inhibition: Avenues for Anti-inflammatory Agents

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.[6] Selective COX-2 inhibitors have been a major focus of anti-inflammatory drug development. Computational docking studies have suggested that 1,4-oxazepane derivatives can exhibit strong binding affinities to the COX-2 enzyme, in some cases superior to standard drugs like celecoxib.[6]

Mechanism of Action: By binding to the active site of the COX-2 enzyme, 1,4-oxazepane derivatives can competitively inhibit the binding of arachidonic acid, thereby blocking the production of prostaglandins and reducing inflammation.[7][8] The stereochemistry of these derivatives is critical in ensuring optimal interaction with the chiral environment of the enzyme's active site.

Signaling Pathway:

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Oxazepane Chiral 1,4-Oxazepane Derivative Oxazepane->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by chiral 1,4-oxazepane derivatives.

Data on COX-2 Inhibition: While specific IC50 values for individual enantiomers of 1,4-oxazepane derivatives are not extensively reported in the readily available literature, studies on related chiral compounds demonstrate the importance of stereochemistry in COX-2 inhibition. For instance, various chiral heterocyclic compounds have shown enantioselective inhibition of COX-2.[9][10][11]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available kits.[12][13]

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid solution

  • Test chiral 1,4-oxazepane derivatives (dissolved in DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • In the microplate, add the test compound or positive control to the respective wells. Include a solvent control (DMSO).

  • Add the recombinant COX-2 enzyme to all wells except the background control.

  • Add the reaction mix to all wells.

  • Initiate the reaction by adding the Arachidonic Acid solution to all wells.

  • Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C.

  • Calculate the rate of reaction (slope) for each well.

  • Determine the percent inhibition for each test compound concentration relative to the solvent control.

  • Calculate the IC50 value by plotting percent inhibition versus the logarithm of the compound concentration.

Dopamine D4 Receptor Antagonism: Targeting CNS Disorders

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in the treatment of central nervous system (CNS) disorders, particularly schizophrenia.[3][14] Selective D4 receptor antagonists are sought after as potential antipsychotics with a reduced risk of extrapyramidal side effects.[14] Several series of 1,4-oxazepane derivatives have been synthesized and evaluated as selective dopamine D4 receptor ligands.[14]

Mechanism of Action: Chiral 1,4-oxazepane derivatives can act as antagonists at the dopamine D4 receptor. They bind to the receptor and block the binding of the endogenous ligand, dopamine. This inhibition of dopamine binding prevents the activation of downstream signaling pathways, thereby modulating neuronal activity in brain regions associated with cognition and emotion, such as the frontal cortex.[12][15] The D4 receptor is coupled to Gi/o proteins, and its activation normally leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3] Antagonists block this effect.

Signaling Pathway:

D4_Antagonism Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Gi_o Gi/o Protein D4_Receptor->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Neuronal_Response Neuronal Response cAMP->Neuronal_Response Oxazepane Chiral 1,4-Oxazepane Antagonist Oxazepane->D4_Receptor Blockade

Sources

Potential pharmacological targets of 1,4-oxazepane scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,4-oxazepane scaffold, a seven-membered saturated heterocycle, is an emerging privileged structure in medicinal chemistry. It represents a compelling alternative to the ubiquitous morpholine ring, offering greater three-dimensional diversity and conformational flexibility. This guide provides a comprehensive overview of the known and potential pharmacological targets of 1,4-oxazepane derivatives, detailing their mechanisms of action and the key signaling pathways they modulate. Furthermore, it serves as a practical handbook, outlining detailed experimental and computational protocols for the identification and validation of novel protein targets for compounds built around this versatile scaffold. By synthesizing current research and providing actionable methodologies, this document aims to empower researchers to unlock the full therapeutic potential of 1,4-oxazepane-based chemistry.

Introduction to the 1,4-Oxazepane Scaffold: A Privileged Structure in Modern Drug Discovery

In the quest for novel chemical entities with improved efficacy and drug-like properties, medicinal chemists often turn to "privileged scaffolds"—molecular frameworks capable of binding to multiple, distinct biological targets. The 1,4-oxazepane ring system has garnered significant attention as such a scaffold.

Compared to its smaller, six-membered analog, morpholine, the seven-membered 1,4-oxazepane ring possesses a higher degree of conformational freedom.[1] This inherent flexibility allows for a more comprehensive exploration of the chemical space surrounding a binding pocket, potentially leading to enhanced potency and selectivity.[1] While this can sometimes increase lipophilicity, strategic substitution allows for the fine-tuning of physicochemical properties to achieve an optimal balance of solubility, permeability, and metabolic stability.[2] The growing number of robust synthetic methodologies further lowers the barrier to entry for exploring this promising scaffold.[3][4]

Established and Emerging Pharmacological Targets

Derivatives of the 1,4-oxazepane scaffold have demonstrated activity against a diverse array of protein classes, highlighting their therapeutic versatility across multiple disease areas.

Protein Kinase Inhibitors

Protein kinases remain one of the most successful target classes in modern medicine, particularly in oncology. The 1,4-oxazepane scaffold has proven to be a fertile ground for the discovery of novel kinase inhibitors.

  • LIM Domain Kinase (LIMK): In a prime example of scaffold hopping, a benzo[1][5]oxazepin-4-one scaffold, originally designed as a RIPK1 inhibitor, was repurposed into a highly selective, low-nanomolar inhibitor of LIMK1/2. This was achieved by targeting a specific inactive "αC-out/DFG-out" conformation, showcasing the scaffold's ability to engage allosteric pockets.[1]

  • Traf2- and Nck-Interacting Kinase (TNIK): A series of 3,4-dihydrobenzo[f][1][5]oxazepin-5(2H)-one derivatives were identified as potent and exceptionally selective inhibitors of TNIK.[5] TNIK is a critical downstream effector in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer (CRC). A lead compound from this series demonstrated significant anti-tumor activity in a xenograft mouse model, validating TNIK as a viable target for this scaffold in oncology.[5]

  • Rho-Associated Protein Kinase (ROCK): The same benzoxazepinone scaffold also yielded potent inhibitors of ROCK I and ROCK II.[6] ROCKs are implicated in the pathology of glaucoma, and a lead compound showed a substantial intraocular pressure-lowering effect, marking this as a promising therapeutic area.[6]

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs are the largest family of membrane proteins and are the targets of a significant portion of approved drugs.

  • Dopamine D4 Receptor: 1,4-oxazepane derivatives have been successfully developed as selective ligands for the dopamine D4 receptor.[5][][8] This receptor is a key target in the development of atypical antipsychotics for schizophrenia, with the goal of achieving therapeutic efficacy while minimizing extrapyramidal side effects.[][8]

  • Cannabinoid Receptor 2 (CB2): The related 1,4-diazepane scaffold has produced potent and selective CB2 agonists.[9] This provides a strong rationale for exploring 1,4-oxazepane derivatives for the same target, which is involved in immunomodulation and pain signaling.

Monoamine Transporter Inhibitors

A patent application has disclosed 1,4-oxazepane derivatives as potent monoamine reuptake inhibitors, capable of blocking the reuptake of serotonin, norepinephrine, and dopamine.[][10] This "triple reuptake inhibitor" profile suggests potential therapeutic applications in a wide range of neurological and psychiatric disorders, including depression, anxiety, ADHD, and chronic pain.[]

Targets in Oncology

Beyond specific kinase targets, 1,4-oxazepane derivatives have shown broader anticancer activity through the modulation of key survival pathways.

  • PI3K-AKT Signaling: A tetracyclic dibenzo[b,f][1][5]oxazepine derivative was found to exert its anti-colorectal cancer effects by blocking the PI3K-AKT signaling pathway.[3] This inhibition led to cell cycle arrest and the induction of apoptosis in cancer cells.[3]

  • General Antiproliferative Activity: Other studies have reported the cytotoxic effects of oxazepine derivatives against various cancer cell lines, including colon cancer, suggesting that the scaffold can be decorated to target multiple pathways involved in cell proliferation and survival.[2]

Key Signaling Pathways Modulated by 1,4-Oxazepane Derivatives

The therapeutic effects of 1,4-oxazepane compounds are realized through the modulation of critical intracellular signaling cascades. Understanding these pathways is essential for rational drug design and for predicting both on-target efficacy and potential off-target effects.

Wnt/β-Catenin Pathway

The inhibition of TNIK by benzoxazepinone derivatives directly impacts the Wnt signaling pathway.[5] In a healthy state, β-catenin is targeted for degradation. Upon Wnt ligand binding, this degradation is inhibited, allowing β-catenin to accumulate and translocate to the nucleus, where it drives the transcription of proliferative genes. TNIK is a key kinase that phosphorylates TCF4, a transcription factor that partners with β-catenin. By inhibiting TNIK, 1,4-oxazepane compounds can prevent the transcription of Wnt target genes, thereby suppressing tumor growth in cancers with aberrant Wnt signaling.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Degradation_Complex Degradation Complex (APC/Axin/GSK3β) Frizzled->Degradation_Complex Inhibits TNIK_Inhibitor 1,4-Oxazepane TNIK Inhibitor TNIK TNIK TNIK_Inhibitor->TNIK Inhibits beta_catenin β-catenin Degradation_Complex->beta_catenin Promotes Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF4 TCF4 TNIK->TCF4 Phosphorylates (Activates) beta_catenin_nuc->TCF4 Forms Complex Proliferation Gene Transcription (e.g., c-Myc, Cyclin D1) TCF4->Proliferation Activates

Figure 1: Simplified Wnt/β-Catenin pathway showing TNIK inhibition.
PI3K/AKT/mTOR Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. It is frequently hyperactivated in cancer. The discovery that a 1,4-oxazepane derivative can block this pathway highlights another important anti-cancer mechanism.[3] By inhibiting key nodes in this cascade (e.g., PI3K or AKT itself), these compounds can trigger apoptosis and halt the cell cycle, effectively starving cancer cells of the survival signals they depend on.

Methodologies for Target Identification and Validation

A key challenge in leveraging a novel scaffold is identifying its specific biological targets. This process, often called target deconvolution, is critical for understanding the mechanism of action and optimizing lead compounds. A multi-pronged approach combining computational and experimental methods is typically most effective.

Computational Approaches

In silico methods provide a rapid and cost-effective way to generate hypotheses about potential targets before embarking on resource-intensive lab experiments.

Protocol: In Silico Target Prediction Workflow

  • Scaffold Analysis & Library Design:

    • Begin with the core 1,4-oxazepane scaffold.

    • Perform conformational analysis to understand its preferred 3D geometries.

    • Create a virtual library of derivatives by adding a diverse set of substituents at synthetically accessible positions.

  • Pharmacophore Modeling & Screening:

    • If a known active compound exists, generate a 3D pharmacophore model that defines the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity.

    • Use this model to screen large databases of known protein structures to identify those with binding pockets that match the pharmacophore.

  • Inverse Molecular Docking:

    • Select a representative 1,4-oxazepane derivative.

    • Screen it against a database of protein binding sites (e.g., the PDB) to predict potential binding partners.

    • Causality: This approach is unbiased and can identify unexpected targets. The docking score (e.g., binding energy) provides a rank-ordered list of potential targets.

  • Target Prioritization:

    • Analyze the top-ranked hits from pharmacophore screening and docking.

    • Prioritize targets that are genetically or functionally linked to the disease of interest (e.g., using KEGG pathway analysis).

    • Cross-reference hits to filter for "druggable" proteins (e.g., kinases, GPCRs).

G cluster_input Input cluster_methods Computational Methods cluster_databases Screening Databases cluster_output Output & Analysis Scaffold 1,4-Oxazepane Scaffold (Lead Compound) Pharmacophore Pharmacophore Modeling Scaffold->Pharmacophore Docking Inverse Molecular Docking Scaffold->Docking ProteinDB Protein Structure Database (e.g., PDB) Pharmacophore->ProteinDB Screen Docking->ProteinDB Screen HitList Rank-Ordered List of Potential Targets ProteinDB->HitList Prioritization Target Prioritization (Pathway & Disease Relevance) HitList->Prioritization FinalTargets Hypothesized Targets for Experimental Validation Prioritization->FinalTargets

Figure 2: Workflow for computational target prediction.
Experimental Approaches

Experimental validation is essential to confirm the hypotheses generated by computational methods or to identify targets from phenotypic screens.

This is a classic and robust method that physically isolates binding partners from a complex biological mixture.[9][11] Photo-affinity chromatography is a powerful variant that uses UV light to create a covalent bond between the probe and its target, capturing even transient interactions.[12]

Protocol: Photo-Affinity Chromatography

  • Probe Synthesis (The "Bait"):

    • Rationale: A chemical probe must be synthesized without disrupting the compound's biological activity. Structure-activity relationship (SAR) data is used to identify a non-essential position on the 1,4-oxazepane derivative for modification.[9]

    • Synthesize a tri-functional probe containing:

      • The core 1,4-oxazepane pharmacophore.

      • A photoreactive group (e.g., a diazirine or benzophenone) that becomes highly reactive upon UV exposure.

      • A reporter tag (e.g., Biotin) for enrichment, often added via click chemistry.[12]

  • Control Compound Synthesis:

    • Trustworthiness: A negative control is critical. Synthesize a structurally similar but biologically inactive analog of the probe. This helps distinguish true targets from non-specific binders.

  • Cell Lysis and Incubation:

    • Prepare a protein lysate from cells or tissues relevant to the compound's activity.

    • Incubate the lysate with the biotinylated photo-affinity probe. For competition experiments, pre-incubate one sample with an excess of the non-biotinylated parent compound.

  • UV Cross-linking:

    • Expose the lysate-probe mixture to UV light (e.g., 365 nm). This activates the photoreactive group, forming a covalent bond with any nearby proteins (i.e., the binding targets).[13]

  • Target Enrichment:

    • Add streptavidin-conjugated magnetic beads to the lysate. The high affinity of the streptavidin-biotin interaction is used to pull down the probe, which is now covalently attached to its protein targets.

  • Washing and Elution:

    • Perform extensive washes to remove non-specifically bound proteins. This is a critical step to reduce background noise.[9]

    • Elute the captured proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Analysis by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the control/competition lanes.

    • Digest the proteins (e.g., with trypsin) and identify the resulting peptides using LC-MS/MS.[12]

  • Target Validation:

    • Confirm the identity of top candidates using Western blotting.

    • Validate the functional interaction using orthogonal assays (e.g., enzymatic assays, cellular thermal shift assay).

ABPP is a powerful chemoproteomic technique for identifying the targets of covalent inhibitors or for profiling the activity of entire enzyme families.[4][8][10][14]

Protocol: Competitive ABPP for Target Deconvolution

  • Proteome Preparation:

    • Prepare protein lysates from relevant cells or tissues.

  • Compound Incubation:

    • Treat the proteome with the 1,4-oxazepane compound of interest (the "competitor"). A vehicle-only sample serves as the control.

    • Rationale: If the compound binds to a specific enzyme, it will occupy the active site, preventing a subsequent probe from binding.

  • Probe Labeling:

    • Add a broad-spectrum, tagged Activity-Based Probe (ABP) that targets the enzyme class of interest (e.g., a fluorophosphonate probe for serine hydrolases).

    • This probe will covalently label the active sites of all accessible enzymes in that family.

  • Analysis:

    • Separate the labeled proteins via SDS-PAGE.

    • Visualize the labeled proteins using in-gel fluorescence scanning (if the probe is fluorescently tagged).

    • Interpretation: The target protein will appear as a band with significantly reduced intensity in the lane pre-treated with the 1,4-oxazepane compound, as its active site was blocked.

  • Target Identification:

    • To identify the protein in the diminished band, the experiment is repeated using a biotin-tagged ABP.

    • Labeled proteins are enriched with streptavidin beads, digested, and identified by LC-MS/MS. Quantitative proteomics is used to identify proteins whose labeling is significantly reduced by the competitor compound.[15]

G cluster_control Control Lane cluster_test Test Lane cluster_analysis Analysis Proteome_C Protein Lysate + Vehicle Probe_C Add Tagged Activity-Based Probe Proteome_C->Probe_C Result_C All Active Enzymes are Labeled Probe_C->Result_C SDS_PAGE SDS-PAGE Analysis Result_C->SDS_PAGE Proteome_T Protein Lysate + 1,4-Oxazepane Cmpd Probe_T Add Tagged Activity-Based Probe Proteome_T->Probe_T Result_T Target Enzyme is Blocked & Not Labeled Probe_T->Result_T Result_T->SDS_PAGE MS_ID Enrichment & LC-MS/MS (Quantitative Proteomics) SDS_PAGE->MS_ID Band Disappearance Identifies Target Class Target Identified Target MS_ID->Target

Figure 3: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Future Directions and Conclusion

The 1,4-oxazepane scaffold is poised for significant growth in drug discovery. Its unique structural and physicochemical properties make it a valuable tool for targeting complex proteins that have been challenging for other chemotypes. Future research will likely focus on:

  • Expanding the Target Space: Systematically screening 1,4-oxazepane libraries against diverse target classes, including epigenetic targets and protein-protein interactions.

  • Developing Covalent Inhibitors: Leveraging the scaffold to design targeted covalent inhibitors for kinases and other enzymes.

  • Exploring New Therapeutic Areas: Applying the scaffold to indications beyond oncology and CNS disorders, such as inflammatory and metabolic diseases.

References

  • BenchChem. (n.d.). A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design.
  • BenchChem. (n.d.). A Head-to-Head Comparison of 1,4-Oxazepane and Other Key Heterocyclic Scaffolds in Drug Discovery.
  • de Boer, P., et al. (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
  • Zhang, M., et al. (2022). Discovery of 3,4-Dihydrobenzo[f][1][5]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry, 65(3), 1786-1807. Retrieved from [Link]

  • PubMed. (n.d.). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.
  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Retrieved from [Link]

  • Seo, S. Y., & Corson, T. W. (2019). Small Molecule Target Identification Using Photo-Affinity Chromatography. Methods in Enzymology, 622, 347-374. Retrieved from [Link]

  • Li, L., et al. (2021). Discovery of 3,4-dihydrobenzo[f][1][5]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Bioorganic & Medicinal Chemistry Letters, 45, 128138. Retrieved from [Link]

  • Wright, M. H., & Cravatt, B. F. (2007). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 1, 281-297. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. Retrieved from [Link]

  • Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 622, 347-374. Retrieved from [Link]

  • ResearchGate. (2025). Chemistry-based functional proteomics for drug target deconvolution. Retrieved from [Link]

  • ResearchGate. (2025). Affinity Purification Protocol Starting with a Small Molecule as Bait. Retrieved from [Link]

  • Yoshida, M., et al. (n.d.). Affinity-based target identification for bioactive small molecules. MedChemComm. Retrieved from [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. Retrieved from [Link]

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The Emergence of (S)-4-Benzyl-1,4-oxazepan-6-OL: A Chiral Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-oxazepane scaffold has garnered significant attention in medicinal chemistry as a versatile template for the design of novel therapeutic agents, particularly for central nervous system (CNS) disorders. This technical guide delves into the discovery and significance of a specific chiral derivative, (S)-4-Benzyl-1,4-oxazepan-6-OL. We will explore the synthetic rationale, key methodologies for its stereoselective preparation, and its role as a crucial pharmacophore in the development of potent and selective ligands for challenging biological targets. This guide will provide field-proven insights into the structure-activity relationships (SAR) that govern the biological activity of this class of compounds, supported by experimental data and protocols.

Introduction: The 1,4-Oxazepane Moiety as a Privileged Scaffold

Seven-membered heterocyclic rings, such as 1,4-oxazepanes, offer a unique three-dimensional geometry that is increasingly sought after in drug discovery. Unlike their more common five- and six-membered counterparts, the conformational flexibility of the oxazepane ring allows for a broader exploration of chemical space and can lead to improved binding affinity and selectivity for biological targets. The introduction of both an oxygen and a nitrogen atom within the ring provides opportunities for hydrogen bonding and other key interactions, making the 1,4-oxazepane a "privileged scaffold" in medicinal chemistry.

Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as monoamine reuptake inhibitors for the treatment of depression and anxiety, and as ligands for various G-protein coupled receptors (GPCRs).[1][2] The inherent chirality of many biologically active 1,4-oxazepane derivatives, such as this compound, underscores the importance of stereochemistry in drug design.

Discovery of the 4-Benzyl-1,4-oxazepane Core as a Potent Dopamine D4 Receptor Ligand

The discovery of the significance of the 4-benzyl-1,4-oxazepane core can be traced back to the search for selective ligands for the dopamine D4 receptor. The D4 receptor, implicated in the pathophysiology of schizophrenia, has been a challenging target for drug development due to its high homology with the D2 receptor, antagonism of which is associated with undesirable extrapyramidal side effects.

Seminal work in the early 2000s identified a series of 2,4-disubstituted morpholines and 1,4-oxazepanes with high affinity and selectivity for the dopamine D4 receptor.[3][4] These studies revealed that the seven-membered 1,4-oxazepane ring was particularly favorable for D4 receptor binding compared to the six-membered morpholine ring.

The Rationale Behind the this compound Structure

The key structural features of this compound contribute to its biological activity:

  • The 1,4-Oxazepane Ring: Provides the fundamental seven-membered scaffold, which appears to be optimal for fitting into the D4 receptor binding pocket.[3]

  • The N-Benzyl Group: The aromatic ring of the benzyl group is crucial for establishing key interactions, likely through π-π stacking or hydrophobic interactions, within the receptor.[3]

  • The (S)-Stereochemistry at C6: Chirality is paramount in drug-receptor interactions. The specific (S)-configuration at the 6-position, bearing the hydroxyl group, dictates the precise spatial orientation of this functional group, which can act as a hydrogen bond donor or acceptor.

  • The C6-Hydroxyl Group: This functional group provides a critical point for interaction within the receptor, likely forming a hydrogen bond with a key amino acid residue.

Synthesis of this compound

The enantioselective synthesis of this compound is a critical aspect of its development. Several synthetic strategies can be envisioned, often starting from chiral precursors. A common approach involves the cyclization of a chiral amino alcohol.

General Synthetic Approach

A plausible and efficient synthetic route to this compound starts from a readily available chiral starting material. One such strategy involves the reaction of a protected chiral amino alcohol with a suitable electrophile to construct the seven-membered ring.

Below is a representative, step-by-step protocol for a potential enantioselective synthesis.

Experimental Protocol: Enantioselective Synthesis of this compound

Step 1: Synthesis of (S)-1-(benzylamino)-3-(tert-butyldimethylsilyloxy)propan-2-ol

  • To a solution of (S)-glycidol (1.0 eq) in a suitable solvent such as isopropanol, add benzylamine (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude product in dichloromethane (DCM) and add imidazole (1.5 eq) and tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq).

  • Stir the mixture at room temperature for 4-6 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product, which can be purified by column chromatography.

Step 2: Synthesis of (S)-4-Benzyl-6-(tert-butyldimethylsilyloxy)-1,4-oxazepane

  • To a solution of the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF), add a strong base such as sodium hydride (1.2 eq) portion-wise at 0 °C.

  • After stirring for 30 minutes, add a suitable two-carbon electrophile, such as 2-bromoethanol protected with a suitable leaving group (e.g., mesylate or tosylate) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers, filter, and concentrate. The crude product can be purified by flash chromatography.

Step 3: Synthesis of this compound

  • Dissolve the product from Step 2 (1.0 eq) in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.2 eq, 1M in THF) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield this compound.

Synthetic Workflow Diagram

Synthesis_Workflow A (S)-Glycidol B (S)-1-(benzylamino) -3-hydroxypropan-2-ol A->B Benzylamine, Isopropanol C (S)-1-(benzylamino)-3- (tert-butyldimethylsilyloxy)propan-2-ol B->C TBDMSCl, Imidazole, DCM D (S)-4-Benzyl-6-(tert-butyldimethylsilyloxy) -1,4-oxazepane C->D 1. NaH, THF 2. Protected 2-bromoethanol E This compound D->E TBAF, THF

Caption: Synthetic workflow for this compound.

Biological Significance and Mechanism of Action

The primary biological significance of the (S)-4-benzyl-1,4-oxazepane scaffold lies in its ability to act as a potent and selective ligand for the dopamine D4 receptor.

Dopamine D4 Receptor Selectivity

Quantitative structure-activity relationship (QSAR) studies on a series of 1,4-oxazepane derivatives have provided insights into the structural features crucial for D4 receptor affinity. These studies indicate that the regions around the two benzene ring systems (one from the benzyl group and potentially another from a substituent at the 2-position) and the aliphatic amine of the oxazepane ring are critical for binding.[3] Furthermore, the larger size of the 1,4-oxazepane ring compared to the morpholine ring appears to be a key determinant of D4 receptor affinity.[3]

Signaling Pathway

As a ligand for the D4 receptor, which is a Gi/o-coupled GPCR, this compound would modulate downstream signaling pathways by inhibiting adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway ultimately affects the activity of protein kinase A (PKA) and downstream cellular processes.

Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ligand (S)-4-Benzyl-1,4- oxazepan-6-OL Ligand->D4R Binds to ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (Inactive) cAMP->PKA PKA_active Protein Kinase A (Active) Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylation of substrates

Caption: Putative signaling pathway of a D4 receptor antagonist.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings for the 1,4-oxazepane scaffold based on published data for D4 receptor ligands.

R-Group PositionModificationEffect on D4 AffinityReference
N4 BenzylHigh Affinity[3]
N4 Substituted BenzylTolerated, can modulate affinity[3]
Ring Size 7-membered (Oxazepane) vs. 6-membered (Morpholine)Increased Affinity[3]
C6 HydroxylPotential for H-bonding, stereochemistry is criticalInferred from general principles

Future Perspectives and Significance in Drug Development

The discovery and optimization of the (S)-4-benzyl-1,4-oxazepane scaffold have provided medicinal chemists with a valuable tool for the development of selective CNS-active agents. The established synthetic routes and the well-understood SAR for this class of compounds pave the way for further exploration.

Future directions may include:

  • Exploration of other CNS targets: The favorable physicochemical properties of this scaffold suggest its potential applicability to other GPCRs and ion channels within the CNS.

  • Development of PET ligands: Radiolabeled versions of potent and selective 1,4-oxazepane derivatives could be developed as positron emission tomography (PET) ligands for in vivo imaging of the D4 receptor.

  • Fine-tuning of pharmacokinetic properties: Further chemical modifications can be made to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, enhancing their drug-like characteristics.

References

  • Micheli, F., et al. (2005). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 48(13), 4443-4453. [Link]

  • PubMed. (2005). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. [Link]

  • Google Patents. (2012).
  • Google Patents. (2012).

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A Comprehensive Review of Synthetic Routes for 1,4-Oxazepane Ring Systems

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Introduction: The 1,4-Oxazepane Core - A Privileged Scaffold in Medicinal Chemistry

The 1,4-oxazepane ring, a seven-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique, non-planar three-dimensional structure provides access to a wider chemical space compared to more common five- and six-membered rings, imparting desirable physicochemical properties for drug candidates.[1][3] The conformational flexibility inherent to this medium-sized ring allows for precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets.[4]

Compounds bearing the 1,4-oxazepane motif have demonstrated a broad spectrum of biological activities. They have been investigated as potent anticonvulsants, antifungal agents, and treatments for inflammatory diseases.[5] Notably, derivatives have shown promise as selective antagonists for the dopamine D4 receptor, a key target in the treatment of schizophrenia, and as cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications.[3][6][7] The significant therapeutic potential of this scaffold has spurred the development of diverse and efficient synthetic strategies, which is the focus of this technical guide. We will explore the core synthetic methodologies, from classical cyclizations to modern catalytic and multi-component reactions, providing field-proven insights into their application.

Intramolecular Cyclization: The Foundational Strategy

The most common and versatile approach to the 1,4-oxazepane core involves the intramolecular cyclization of a suitably functionalized, open-chain precursor.[1] This strategy relies on the precise construction of a linear molecule containing the requisite nitrogen and oxygen functionalities, which then undergoes ring closure to form the seven-membered system.

Solid-Phase Synthesis and Cyclization of N-Substituted Amino Alcohols

Solid-phase organic synthesis offers significant advantages for library construction and purification. A robust method for preparing chiral 1,4-oxazepane-5-carboxylic acids utilizes homoserine as a starting material immobilized on a solid support.[5] The key intermediate, a resin-bound N-phenacyl nitrobenzenesulfonamide, is assembled through a sequence of deprotection, sulfonylation, and alkylation steps. The final cleavage from the resin using a cocktail of trifluoroacetic acid (TFA) and a reducing agent like triethylsilane (Et₃SiH) triggers the removal of a silyl protecting group and the spontaneous cyclization to furnish the desired 1,4-oxazepane ring.[5]

The choice of the cleavage cocktail is critical; using TFA alone leads to the formation of a six-membered lactone, while the addition of a silane reducing agent facilitates the desired reductive cyclization to the seven-membered oxazepane.[5]

G cluster_synthesis Solid-Phase Synthesis Workflow Resin Fmoc-HSe(TBDMS)-OH on Wang Resin Deprotection Resin-bound HSe(TBDMS)-OH Resin->Deprotection Fmoc deprotection (TFA) Sulfonylation Resin-bound N-(nitrobenzenesulfonyl)- HSe(TBDMS)-OH Deprotection->Sulfonylation Sulfonylation (e.g., 2-Ns-Cl) Alkylation N-Phenacyl Nitrobenzenesulfonamide Intermediate (Resin-bound) Sulfonylation->Alkylation Alkylation (2-bromoacetophenones) Cleavage Cleavage & Cyclization Alkylation->Cleavage TFA/Et₃SiH Product 1,4-Oxazepane Derivative Cleavage->Product

Caption: Solid-phase synthesis of 1,4-oxazepanes.[1][5]

Experimental Protocol: Synthesis of 2-Phenyl-Substituted-1,4-Oxazepane-5-Carboxylic Acids [5]

  • Immobilization: Fmoc-HSe(TBDMS)-OH is immobilized on Wang resin using 1-hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) to minimize racemization.

  • Fmoc Deprotection: The resin is treated with a 50% solution of trifluoroacetic acid (TFA) in CH₂Cl₂ for 1 hour at room temperature.

  • Sulfonylation: The deprotected resin is reacted with a nitrobenzenesulfonyl chloride (e.g., 2-Ns-Cl) in the presence of a base.

  • Alkylation: The resulting sulfonamide is alkylated with a substituted 2-bromoacetophenone using a base like K₂CO₃ and a phase-transfer catalyst in acetonitrile, typically with heating.

  • Cleavage and Cyclization: The polymer-supported intermediate (500 mg) is treated with a cleavage cocktail of TFA/Et₃SiH/CH₂Cl₂ (5 mL, 10:1:9 ratio) for 30 minutes at room temperature. The resin is washed with the cocktail, and the combined fractions are evaporated and lyophilized to yield the crude product, which is then purified by RP-HPLC.

Modern Catalytic Methods: Leveraging Unsaturated Precursors

Recent advancements in organometallic catalysis have opened new, highly efficient avenues to the 1,4-oxazepane scaffold, often characterized by high atom economy and operational simplicity.[2][8]

Synthesis from N-Propargylamines

N-propargylamines have proven to be exceptionally versatile building blocks for the construction of N-heterocycles.[2][8][9] Gold- and copper-catalyzed intramolecular cyclization reactions of N-propargylic precursors provide direct access to functionalized 1,4-oxazepanes.

One notable gold-catalyzed approach involves the intramolecular cyclization of N-propargylic β-enaminones.[2] This method proceeds under mild conditions and tolerates a wide range of functional groups, providing rapid access to a library of potentially bioactive 1,4-oxazepine derivatives.[10] Similarly, copper-catalyzed protocols, such as the reaction of 1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols with tolylsulfonyl azide, have been developed for the synthesis of highly substituted 1,4-oxazepan-7-ones.[2]

G cluster_catalysis Catalytic Cyclization of N-Propargylamines Start N-Propargylic Precursor Activation Alkyne Activation Start->Activation Catalyst Metal Catalyst (Au or Cu) Catalyst->Activation Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Product 1,4-Oxazepane Derivative Cyclization->Product

Caption: General pathway for metal-catalyzed synthesis.[2]
Copper-Catalyzed Tandem Reactions for Fused Systems

For the synthesis of benzo-fused 1,4-oxazepanes, a powerful one-pot method involves a copper-catalyzed tandem reaction.[1] This strategy utilizes readily available anilines and vinyl halides and proceeds through a proposed series of copper(I) and copper(III) intermediates. The key steps are the formation of a C-N bond followed by an intramolecular C-H carbonylation, efficiently constructing the fused heterocyclic system in a single operation.[1]

Experimental Protocol: Synthesis of Benzo-fused 1,4-Oxazepanes via Tandem Reaction [1]

  • Intermediate Formation: An N-(2-haloaryl)enaminone is used as the key intermediate.

  • Reaction Setup: A mixture of the N-(2-haloaryl)enaminone (0.2 mmol) and Cs₂CO₃ (130 mg, 0.4 mmol) in N-Methyl-2-pyrrolidone (NMP) (2 mL) is prepared in a reaction vessel.

  • Reaction Conditions: The mixture is stirred at 120 °C under a nitrogen atmosphere for 18 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Multi-Component Reactions (MCRs): A Paradigm for Diversity

Multi-component reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a cornerstone of modern combinatorial chemistry. The Ugi four-component reaction (Ugi-4CR) is particularly powerful for generating molecular diversity.[11] By employing an Ugi-Deprotection-Cyclization (UDC) strategy, complex heterocyclic scaffolds can be assembled efficiently. While often applied to benzodiazepines, the principles are readily adaptable to oxazepane synthesis.[11] This approach allows for the rapid generation of libraries of novel compounds from readily available starting materials, accelerating the drug discovery process.[10]

Functional Group Transformations

Once the 1,4-oxazepane core is synthesized, its properties can be further modulated through functional group transformations. The secondary amine of the scaffold is the most common site for derivatization.[12]

TransformationReagentBaseSolventTypical Yield (%)
N-Acylation Acetyl chlorideTriethylamineDichloromethane95
N-Acylation Benzoyl chloridePyridineDichloromethane92
N-Alkylation Benzyl bromideK₂CO₃Acetonitrile(Varies)
N-Arylation Aryl halidePd catalyst/BaseToluene/Dioxane(Varies)
Data summarized from representative N-functionalization protocols.[12]

Experimental Protocol: General N-Acylation [12]

  • Setup: To a solution of 1,4-oxazepane (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).

  • Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.2 eq) dropwise to the solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-acylated product.

Conclusion and Future Outlook

The synthesis of the 1,4-oxazepane ring system has evolved significantly, with a rich collection of methodologies now available to researchers. Classical intramolecular cyclization remains a robust and reliable strategy, particularly when adapted to solid-phase synthesis for the generation of chiral derivatives.[1][5] Modern catalytic methods, especially those utilizing N-propargylamines and tandem reactions, offer unparalleled efficiency and atom economy, enabling the rapid construction of complex and fused ring systems.[2] Furthermore, the application of multi-component reactions provides a powerful engine for diversity generation, which is critical in early-stage drug discovery.[11]

The continued exploration of this privileged scaffold is essential. Future efforts will likely focus on developing novel, stereoselective synthetic routes to access specific enantiomers and diastereomers, as the stereochemistry of these flexible rings is paramount to their biological activity.[4] As our understanding of synthetic methodology deepens, the 1,4-oxazepane core will undoubtedly remain a valuable and frequently accessed template for the development of next-generation therapeutics.

References

  • BenchChem. (n.d.). Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide.
  • BenchChem. (n.d.). Comparative Docking Analysis of 1,4-Oxazepane Derivatives in Drug Discovery.
  • Vessally, E., Hosseinian, A., Edjlali, L., Bekhradnia, A., & Esrafili, M. D. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances.
  • Vessally, E., Hosseinian, A., Edjlali, L., Bekhradnia, A., & Esrafili, M. D. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances.
  • BenchChem. (n.d.). An In-depth Technical Guide to 1,4-Oxazepane Derivatives and their Analogues.
  • BenchChem. (n.d.). Chirality and Stereochemistry of 1,4-Oxazepane: An In-depth Technical Guide.
  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • ResearchGate. (n.d.). Synthetic pathway for synthesis of dibenz-[b,f][1][8]-oxazepine derivatives (MJ1 - MJ12). Retrieved from

  • ResearchGate. (2025). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review.
  • PubMed. (n.d.). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.
  • ACS Publications. (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
  • PubMed. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin.
  • Gáspári, Z., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems.
  • RSC Publishing. (n.d.). Synthesis of substituted benzo[b][1][8]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. Retrieved from

  • ResearchGate. (2025). New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines.
  • Figshare. (2016). Combinatorial Liquid-Phase Synthesis of[1][8]Oxazepine-7-ones via the Baylis−Hillman Reaction. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: Functional Group Transformations of the 1,4-Oxazepane Ring.
  • Eurasian Chemical Communications. (2022). Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity.
  • PMC. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.

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(S)-4-Benzyl-1,4-oxazepan-6-OL solubility and stability data

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for characterizing the solubility and stability of novel chemical entities, using (S)-4-Benzyl-1,4-oxazepan-6-OL as a representative case study. The methodologies outlined herein are grounded in established principles of pharmaceutical sciences and are designed to generate the robust data required for informed decision-making in drug discovery and development.

In the trajectory of drug development, the intrinsic properties of a molecule are as critical as its pharmacological activity. This compound, a chiral heterocyclic compound, represents a common scaffold in medicinal chemistry. Its potential progression from a promising hit to a viable clinical candidate is fundamentally dependent on its solubility and stability. These two parameters govern bioavailability, manufacturability, and shelf-life, making their early and accurate assessment a non-negotiable aspect of preclinical development.

This guide details the experimental workflows and underlying principles for a thorough evaluation of these critical attributes. We will explore not just the "how" but the "why" behind each experimental choice, ensuring a self-validating and scientifically sound approach.

Foundational Physicochemical Characterization

Prior to initiating solubility and stability studies, a baseline characterization of this compound is essential. This data provides context for its behavior in various media.

Table 1: Essential Physicochemical Properties of this compound

ParameterValue (Hypothetical/To Be Determined)Significance
Molecular Formula C₁₃H₁₉NO₂Defines the elemental composition.
Molecular Weight 221.30 g/mol Crucial for all concentration calculations.
pKa TBDIndicates the pH at which the compound is 50% ionized; critical for predicting solubility in pH-dependent media.
LogP/LogD TBDMeasures lipophilicity, which influences solubility, permeability, and metabolism.
Melting Point TBDAn indicator of crystal lattice energy and purity.

Solubility Determination: A Multi-Faceted Approach

Solubility, the concentration of a solute in a saturated solution at a given temperature, is a critical determinant of a drug's absorption. We must distinguish between thermodynamic and kinetic solubility, as they provide different but complementary insights.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the true equilibrium solubility and is considered the gold standard. It measures the concentration of a compound in a saturated solution after it has been allowed to equilibrate for an extended period.

Experimental Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 2.0, 5.0, 7.4) and relevant organic solvents.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic Solubility

This high-throughput method is often used in early discovery to assess the solubility of a compound upon precipitation from a concentrated DMSO stock solution into an aqueous buffer. It is more representative of the conditions in many in vitro biological assays.

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock to a larger volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) and mix vigorously.

  • Incubation: Allow the solution to incubate at room temperature for a short period (e.g., 1-2 hours).

  • Analysis: Measure the amount of compound that remains in solution, often using techniques like nephelometry (which measures turbidity from precipitated compound) or by analyzing the clear supernatant after centrifugation via HPLC.

Diagram 1: Workflow for Solubility Assessment

cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility T1 Add excess solid compound to buffer T2 Agitate for 24-72h at constant temp. T1->T2 T3 Centrifuge to pellet solid T2->T3 T4 Analyze supernatant via HPLC T3->T4 K1 Prepare 10 mM DMSO stock K2 Add stock to aqueous buffer K1->K2 K3 Incubate for 1-2h K2->K3 K4 Analyze via Nephelometry/HPLC K3->K4 start Solubility Assessment start->T1 start->K1

Caption: Comparative workflows for determining thermodynamic and kinetic solubility.

Stability Profiling: Ensuring Molecular Integrity

Stability studies are crucial to identify conditions that may lead to the degradation of this compound, which could result in loss of potency or the formation of toxic byproducts. A stability-indicating analytical method (typically HPLC) that can resolve the parent compound from all potential degradants is a prerequisite for these studies.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation pathways and to demonstrate the specificity of the analytical method.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in an appropriate solvent system.

  • Stress Conditions: Expose the solutions to a range of harsh conditions in parallel:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solution at 60 °C for 7 days.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • Analysis: At specified time points, analyze the samples by HPLC to determine the percentage of the parent compound remaining and to profile the formation of any degradation products.

Solution State Stability

This study assesses the stability of the compound in relevant biological or formulation buffers under more benign storage conditions.

Experimental Protocol:

  • Preparation: Prepare solutions of this compound in various buffers (e.g., pH 5.0 acetate, pH 7.4 PBS) at a defined concentration.

  • Storage: Store aliquots of the solutions at different temperatures (e.g., 4 °C, 25 °C, and 37 °C).

  • Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove an aliquot from each condition.

  • Quantification: Analyze the samples immediately by HPLC to quantify the concentration of the parent compound remaining.

Diagram 2: Workflow for Stability Assessment

cluster_forced Forced Degradation cluster_solution Solution State Stability F1 Expose to Stress Conditions (Acid, Base, Oxidative, Heat, Light) F2 Analyze at time points via HPLC F1->F2 F3 Identify degradation pathways F2->F3 S1 Prepare solutions in relevant buffers S2 Store at various temperatures (4°C, 25°C, 37°C) S1->S2 S3 Analyze at time points via HPLC S2->S3 S4 Determine degradation rate S3->S4 start Stability Assessment start->F1 start->S1

Caption: Parallel workflows for forced degradation and solution state stability testing.

Table 2: Template for Reporting Stability Data

ConditionTime (hours)Initial Conc. (µM)Final Conc. (µM)% RemainingObservations
0.1 M HCl, 60°C 2410TBDTBDe.g., 2 major degradants observed
0.1 M NaOH, 60°C 2410TBDTBDe.g., Rapid degradation
3% H₂O₂, RT 2410TBDTBDe.g., No significant degradation
pH 7.4 PBS, 37°C 7210TBDTBDe.g., >95% remains stable

Conclusion: Building a Foundation for Success

The systematic evaluation of solubility and stability, as outlined in this guide, is fundamental to the successful advancement of this compound or any new chemical entity. The data generated from these studies provides a clear understanding of the molecule's developability profile, guiding formulation strategies, informing the design of in vivo studies, and ultimately de-risking the entire drug development process. By adhering to these rigorous, self-validating protocols, researchers can ensure that their decisions are based on a solid foundation of high-quality, reproducible data.

References

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Glomme, A., & März, J. (2005). High-throughput solubility measurement in drug discovery and development. Expert Opinion on Drug Discovery. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press. [Link]

A Technical Guide to (S)-4-Benzyl-1,4-oxazepan-6-OL: Commercial Availability, Purity Assessment, and Drug Development Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Benzyl-1,4-oxazepan-6-OL is a chiral heterocyclic compound featuring the 1,4-oxazepane scaffold. This seven-membered ring system is of growing interest in medicinal chemistry due to its conformational flexibility and ability to present substituents in a defined three-dimensional space, making it a valuable building block for the synthesis of novel therapeutic agents. The presence of a stereocenter at the 6-position underscores the importance of enantiomeric purity in the context of its potential biological applications, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides an in-depth analysis of the commercial landscape for this compound, a critical evaluation of the methodologies for assessing its chemical and chiral purity, and a discussion of its potential relevance in drug development.

Commercial Supplier Landscape

This compound is available from a number of chemical suppliers who specialize in providing building blocks for research and development. These suppliers typically offer the compound in research quantities, with purity specifications that are crucial for its application in sensitive biological assays and further synthetic transformations.

Table 1: Commercial Suppliers of this compound

SupplierProduct NumberStated PurityCAS Number
ChemUniverseQ0690295%943443-05-8
Toronto Research Chemicals (TRC)B285335Not specified943443-05-8

It is important to note that while a purity of 95% is commonly cited, this value may refer to the overall chemical purity determined by methods such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The enantiomeric excess (e.e.), a measure of the chiral purity, is a separate and critical parameter that must be independently verified. Researchers should always request a detailed Certificate of Analysis (CoA) from the supplier, which should ideally include data on both chemical and chiral purity.

The Significance of Purity in a Drug Development Context

The 1,4-oxazepane core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets. Patent literature suggests that derivatives of 1,4-oxazepane are being explored as monoamine reuptake inhibitors, which are a class of drugs used to treat depression, anxiety, and other neurological disorders.[1][2] For such applications, the stereochemistry of the molecule is paramount. The differential interaction of enantiomers with chiral biological targets like receptors and enzymes can lead to one enantiomer being therapeutically active (the eutomer) while the other may be inactive, less active, or even contribute to undesirable side effects (the distomer).

Therefore, the rigorous assessment of both chemical and enantiomeric purity of this compound is a non-negotiable aspect of its use in a drug discovery and development pipeline.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is necessary to fully characterize the purity of this compound. This involves techniques to assess its chemical identity and purity, as well as specialized methods to determine its enantiomeric excess.

Chemical Purity Assessment

3.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the chemical purity of non-volatile organic compounds. A reversed-phase HPLC method is generally suitable for a molecule like this compound.

Experimental Protocol: Reversed-Phase HPLC for Chemical Purity

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).

This method separates the target compound from potential impurities based on their polarity. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and for detecting the presence of impurities.

Expected ¹H NMR Spectral Features:

  • Aromatic protons: Signals in the range of 7.2-7.4 ppm corresponding to the benzyl group.

  • Benzylic protons: A singlet or AB quartet around 3.5-3.7 ppm.

  • Oxazepane ring protons: A series of multiplets in the range of 2.5-4.0 ppm.

  • Methine proton (CH-OH): A signal around 3.8-4.2 ppm.

  • Hydroxyl proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

The presence of unexpected signals in the NMR spectrum can indicate impurities. Integration of the signals can provide a quantitative measure of the relative amounts of the main compound and any identified impurities.

Chiral Purity (Enantiomeric Excess) Determination

Determining the enantiomeric excess (e.e.) is crucial and is typically achieved using chiral chromatography.

3.2.1. Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the most common and reliable method for separating enantiomers.[3][4][5] This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H). The selection of the specific chiral column and mobile phase often requires screening.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Sample Preparation: Dissolve the sample in the mobile phase.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

A high-quality sample of this compound should ideally show an e.e. of ≥98%.

Diagram: Chiral HPLC Workflow

G cluster_sample Sample Preparation cluster_hplc Chiral HPLC System cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Injector Injector Sample->Injector Column Chiral Column Injector->Column Mobile Phase Flow Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calculation e.e. Calculation Chromatogram->Calculation Purity Purity Calculation->Purity Enantiomeric Purity (%)

Caption: Workflow for determining enantiomeric excess using Chiral HPLC.

Potential Impurities and Their Origin

Understanding the potential impurities is crucial for developing robust analytical methods and for ensuring the quality of this compound. Impurities can arise from starting materials, side reactions, or degradation.

4.1. Synthetic Precursors and Related Impurities

The synthesis of chiral 1,4-oxazepan-6-ols often involves multi-step sequences. Common starting materials can include chiral amino alcohols and dielectrophiles. Impurities can be carried over from these starting materials or be generated during the synthesis. For example, in syntheses involving N-benzylation, impurities such as benzyl alcohol or dibenzylamine can be present.[6]

4.2. Diastereomeric and Enantiomeric Impurities

If the synthesis is not perfectly stereocontrolled, the final product may contain the (R)-enantiomer as an impurity. Additionally, if other stereocenters are present in the starting materials or are formed during the synthesis, diastereomeric impurities may also be present.

4.3. Degradation Products

The 1,4-oxazepane ring is generally stable, but under harsh acidic or basic conditions, or upon prolonged storage under non-ideal conditions, degradation could occur.

Diagram: Potential Impurity Sources

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Sources SM Starting Materials Intermediates Intermediates SM->Intermediates Imp_SM Unreacted Starting Materials SM->Imp_SM FinalProduct This compound Intermediates->FinalProduct Imp_Side Side-Reaction Byproducts Intermediates->Imp_Side Imp_Enant (R)-Enantiomer FinalProduct->Imp_Enant Imp_Deg Degradation Products FinalProduct->Imp_Deg

Caption: Logical relationship of potential impurity sources in the final product.

Conclusion

This compound is a valuable chiral building block with potential applications in drug discovery, particularly in the area of neuroscience. For researchers and drug development professionals, a thorough understanding of its commercial availability and, more importantly, the analytical methods to ensure its high chemical and enantiomeric purity, is essential. The use of a combination of chromatographic and spectroscopic techniques, with a particular emphasis on chiral HPLC, provides a robust framework for the quality control of this important synthetic intermediate. As the exploration of the 1,4-oxazepane scaffold continues to yield novel bioactive molecules, the principles of rigorous analytical characterization outlined in this guide will remain fundamental to the successful translation of these compounds from the laboratory to potential clinical applications.

References

  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? (2020). ChemistrySelect. Retrieved January 18, 2026, from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CA2813911A1 - 1,4-oxazepane derivatives.
  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.

Sources

Methodological & Application

Chiral Synthesis of (S)-4-Benzyl-1,4-oxazepan-6-ol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 1,4-Oxazepanes in Medicinal Chemistry

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The introduction of chirality into this scaffold further expands the accessible chemical space and can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. (S)-4-Benzyl-1,4-oxazepan-6-ol is a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a detailed, field-proven protocol for the efficient and stereoretentive synthesis of this compound from a readily available chiral starting material.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, this compound, at the ether linkage suggests an intramolecular Williamson ether synthesis as the key ring-forming step. This approach points to an N-benzylated chiral amino diol as the immediate precursor. This precursor can, in turn, be synthesized from a simple, commercially available chiral starting material, (S)-3-amino-1,2-propanediol, through selective N-benzylation. This two-step strategy offers a convergent and efficient route to the desired product while preserving the stereochemical integrity of the chiral center.

G Target This compound Precursor1 (S)-3-(Benzylamino)-1,2-propanediol Target->Precursor1 Intramolecular Williamson Ether Synthesis StartingMaterial (S)-3-Amino-1,2-propanediol Precursor1->StartingMaterial Reductive Amination Benzaldehyde Benzaldehyde Precursor1->Benzaldehyde Reductive Amination

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Protocol

This protocol is divided into two main stages: the selective N-benzylation of (S)-3-amino-1,2-propanediol via reductive amination, followed by the intramolecular cyclization to yield the target 1,4-oxazepane.

Part 1: Synthesis of (S)-3-(Benzylamino)-1,2-propanediol via Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds.[1][2] This one-pot procedure involves the initial formation of a Schiff base (imine) between the primary amine of (S)-3-amino-1,2-propanediol and benzaldehyde, which is then reduced in situ to the corresponding secondary amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is critical to selectively reduce the imine in the presence of the aldehyde.

Experimental Protocol:

  • Reaction Setup: To a solution of (S)-3-amino-1,2-propanediol (1.0 eq) in anhydrous methanol (MeOH, 0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.05 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC until the imine intermediate is fully consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3 x V).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford pure (S)-3-(benzylamino)-1,2-propanediol.

Parameter Condition Rationale
Solvent Anhydrous MethanolGood solvent for both reactants and the reducing agent.
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for the reduction of imines over aldehydes.
Stoichiometry Benzaldehyde (1.05 eq), NaBH(OAc)₃ (1.5 eq)A slight excess of the aldehyde drives imine formation; excess reducing agent ensures complete conversion.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermicity of the reduction; reaction proceeds efficiently at room temperature.
Work-up Saturated NaHCO₃Neutralizes any remaining acid and quenches the excess reducing agent.

Self-Validating System: The purity and identity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The retention of stereochemistry can be confirmed by chiral HPLC analysis or by measuring the optical rotation of the product.

G cluster_0 Reductive Amination Mechanism Amine (S)-3-Amino-1,2-propanediol Imine Imine Intermediate Amine->Imine + Benzaldehyde - H₂O Aldehyde Benzaldehyde Product (S)-3-(Benzylamino)-1,2-propanediol Imine->Product [H] (NaBH(OAc)₃)

Caption: Mechanism of reductive amination.

Part 2: Intramolecular Cyclization to this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[3][4] In this intramolecular variant, a strong base is used to deprotonate one of the hydroxyl groups of the amino diol, which then acts as a nucleophile to displace a suitable leaving group on the same molecule. To facilitate this, one of the hydroxyl groups must first be converted into a good leaving group, such as a tosylate or mesylate. Alternatively, a direct cyclization can be attempted under strongly basic conditions, where the primary alcohol is selectively activated.

Experimental Protocol:

  • Reaction Setup: To a solution of (S)-3-(benzylamino)-1,2-propanediol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and then heat to reflux for 2 hours to ensure complete formation of the dialkoxide.

  • Cyclization: Cool the reaction mixture to room temperature. While this direct cyclization is feasible, for a more controlled reaction, the primary alcohol can be selectively protected, the secondary alcohol converted to a tosylate, followed by deprotection and base-mediated cyclization. In this direct approach, the less sterically hindered primary alkoxide is expected to be more reactive.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC for the disappearance of the starting material.

  • Work-up: After completion, carefully quench the reaction at 0 °C by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x V).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Parameter Condition Rationale
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that is stable to strong bases and effectively solubilizes the reactants.
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that efficiently deprotonates the hydroxyl groups.
Stoichiometry NaH (2.2 eq)Ensures complete deprotonation of both hydroxyl groups.
Temperature 0 °C to RefluxInitial cooling controls the reaction with NaH; reflux provides the energy for the cyclization.
Work-up WaterCarefully quenches the excess sodium hydride.

Self-Validating System: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The enantiomeric purity should be assessed using chiral HPLC to ensure no racemization occurred during the synthesis.

G cluster_1 Intramolecular Williamson Ether Synthesis AminoDiol (S)-3-(Benzylamino)-1,2-propanediol Dialkoxide Dialkoxide Intermediate AminoDiol->Dialkoxide + 2 NaH - 2 H₂ Product This compound Dialkoxide->Product Intramolecular SN2 (7-endo-tet)

Caption: Mechanism of intramolecular Williamson ether synthesis.

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the chiral synthesis of this compound. By employing a reductive amination followed by an intramolecular Williamson ether synthesis, this valuable building block can be accessed in good yield and with high enantiopurity from a readily available starting material. The detailed experimental procedures and the rationale behind the choice of reagents and conditions are intended to enable researchers, scientists, and drug development professionals to successfully implement this synthesis in their own laboratories.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link][3][4]

  • Wikipedia. (2023, November 29). Reductive amination. [Link][1]

  • The Organic Chemistry Tutor. (2023, March 16). Reductive Amination. [Link]

  • Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link][2]

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Application of (S)-4-Benzyl-1,4-oxazepan-6-OL in suvorexant synthesis.

The synthetic strategy for suvorexant that proceeds through the chiral intermediate (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione represents a robust, scalable, and highly stereoselective pathway. By introducing the required chirality early from a commercially available starting material, this method circumvents the need for costly and less efficient resolution techniques. The protocols detailed herein, from the formation of the key diazepanedione to its elaboration into the final API, highlight the chemical elegance and process efficiency that have enabled the large-scale manufacturing of this important therapeutic agent. This approach aligns with the principles of green chemistry by utilizing recyclable solvents and improving overall process efficiency. [4]

References

  • Liu, W., Zhang, Q., & Zhang, A. (2015). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Research on Chemical Intermediates, 42(6), 5969-5977. [Link]

  • European Patent Office. (2017). SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF (EP 3412665 B1). [Link]

  • Google Patents. (2017).
  • Jia, C., Yu, Z., Liu, Y., Shi, W., Wang, Q., & Zheng, A. (2025). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. RSC Advances, 15(1), 1-10. [Link]

  • Google Patents. (2015).
  • Yuan, H., Guo, L., & Pan, X. (2017). SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. HETEROCYCLES, 94(5), 973-984. [Link]

  • Cox, C. D., et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Medicinal Chemistry Letters, 7(12), 1083–1088. [Link]

Application Note: A Robust HPLC Method for the Determination of Enantiomeric Excess of (S)-4-Benzyl-1,4-oxazepan-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric excess (ee) of (S)-4-Benzyl-1,4-oxazepan-6-OL, a key chiral intermediate in pharmaceutical synthesis. The method utilizes a polysaccharide-based chiral stationary phase (CSP) to achieve baseline separation of the (S) and (R) enantiomers. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical principles, detailed experimental protocols, method validation in accordance with ICH guidelines, and data analysis.

Introduction: The Critical Role of Enantiomeric Purity

Chirality is a fundamental property of many drug molecules, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the stereospecific synthesis and rigorous analysis of chiral drugs to ensure their safety and efficacy. The determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of single-enantiomer pharmaceuticals.

This compound is a chiral building block whose stereochemical integrity is paramount for the synthesis of its downstream active pharmaceutical ingredients (APIs). A reliable and accurate analytical method to quantify its enantiomeric purity is therefore essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and powerful technique for separating and quantifying enantiomers.[1][2][3]

This application note describes a direct chiral HPLC method, which is often preferred for its simplicity and speed over indirect methods that require derivatization.[4] The method is designed to be robust, reproducible, and suitable for routine quality control and research applications.

Principles of Chiral Separation on Polysaccharide-Based CSPs

The successful separation of enantiomers relies on the differential interaction between the chiral analyte and the chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are renowned for their broad applicability and excellent chiral recognition capabilities for a wide range of compounds, including amino alcohols.[5][6][7][8][9]

The chiral recognition mechanism on these phases is a complex interplay of various non-covalent interactions, including:

  • Hydrogen Bonding: The hydroxyl and amino groups of the analyte can form hydrogen bonds with the carbamate or other polar groups on the polysaccharide backbone of the CSP.

  • π-π Stacking: The aromatic benzyl group of the analyte can engage in π-π interactions with the phenyl groups of the CSP.

  • Steric Interactions: The three-dimensional structure of the chiral selector creates cavities and grooves that sterically hinder one enantiomer more than the other, leading to different retention times.

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP can interact via dipole-dipole forces.

The combination of these interactions results in the formation of transient diastereomeric complexes between the enantiomers and the CSP, each with a different stability and, consequently, a different retention time on the column.

Experimental Workflow and Protocols

Materials and Instrumentation
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.

  • Chiral Column: An immobilized polysaccharide-based chiral column is recommended for its robustness and wide solvent compatibility. A suitable starting point is a column with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol are required for the mobile phase.

  • Analyte: A racemic standard of 4-Benzyl-1,4-oxazepan-6-OL is necessary for method development and system suitability, along with the sample of this compound to be analyzed.

Experimental Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting A Prepare Mobile Phase D System Equilibration A->D B Prepare Racemic Standard E Inject Racemic Standard (System Suitability) B->E C Prepare (S)-Enantiomer Sample F Inject (S)-Enantiomer Sample C->F D->E E->F G Peak Integration & Identification F->G H Calculate Enantiomeric Excess G->H I Generate Report H->I

Sources

Application Notes and Protocols for the Purification of (S)-4-Benzyl-1,4-oxazepan-6-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the purification of (S)-4-Benzyl-1,4-oxazepan-6-ol, a chiral N-heterocyclic compound of interest in pharmaceutical and medicinal chemistry research. The inherent polarity and basicity of the tertiary amine within the oxazepane ring, combined with the hydroxyl group, present specific challenges for purification via standard silica gel chromatography. This document outlines a systematic approach, from initial Thin-Layer Chromatography (TLC) method development to a robust preparative column chromatography protocol, designed to yield a highly purified product. The causality behind experimental choices, troubleshooting strategies, and considerations for chiral integrity are discussed in depth to provide researchers with a self-validating and reliable purification system.

Introduction: The Purification Challenge

This compound is a chiral molecule featuring a seven-membered heterocyclic core. Its structure incorporates a polar secondary alcohol and a basic tertiary amine, which is part of the oxazepane ring. These functional groups are critical to its potential biological activity but also introduce significant challenges in purification.

The primary challenges are twofold:

  • Strong Interactions with Silica Gel: The lone pair of electrons on the tertiary nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][3] This acid-base interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the stationary phase, resulting in low recovery.[4]

  • Polarity: The presence of the hydroxyl group imparts significant polarity to the molecule, requiring more polar solvent systems for elution. Balancing the mobile phase polarity to effectively elute the target compound while separating it from impurities is crucial.

This guide will address these challenges by presenting a method that mitigates the undesirable interactions with the stationary phase and provides a systematic workflow for achieving high purity.

Foundational Principles: Method Development with Thin-Layer Chromatography (TLC)

Before proceeding to preparative column chromatography, it is imperative to develop an effective solvent system using Thin-Layer Chromatography (TLC).[5][6] TLC serves as a rapid and material-sparing method to screen various mobile phases and predict the elution behavior on a silica gel column. The goal is to identify a solvent system where the target compound, this compound, exhibits an Rf (retention factor) value between 0.2 and 0.4 .[5][7] This range typically ensures good separation from impurities and a reasonable elution volume during the column chromatography stage.

TLC Protocol: A Step-by-Step Guide
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture containing this compound in a suitable solvent such as dichloromethane or methanol.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto a silica gel TLC plate.

  • Solvent System Screening: Prepare a series of developing solvents (eluents). Given the polarity of the target compound, suitable starting points include mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), or a combination of dichloromethane and methanol.

  • Incorporating a Basic Modifier: Due to the tertiary amine, it is highly recommended to add a small percentage of a basic modifier, such as triethylamine (TEA) or a solution of ammonium hydroxide in methanol, to the eluent.[1][7][8] Typically, 0.5-1% (v/v) of TEA is sufficient to neutralize the acidic sites on the silica gel, leading to symmetrical spots and improved Rf values.

  • Development: Place the spotted TLC plate in a developing chamber saturated with the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: After development, dry the TLC plate and visualize the spots. Since the benzyl group contains an aromatic ring, the compound should be visible under a UV lamp (254 nm). Staining with a potassium permanganate (KMnO₄) solution can also be used for visualization, as the alcohol and amine moieties are susceptible to oxidation.

  • Optimization: Adjust the ratio of the polar to non-polar solvent until the Rf of the desired product is in the optimal 0.2-0.4 range, with good separation from any visible impurities.

Suggested TLC Solvent Systems to Screen
Solvent System BaseModifierStarting Ratio (v/v)Notes
Hexane / Ethyl Acetate1% Triethylamine70:30A good starting point for moderately polar compounds.
Dichloromethane / Methanol1% Triethylamine98:2Suitable for more polar compounds.
Dichloromethane / Methanol0.5% Ammonium Hydroxide (in Methanol)95:5An alternative basic modifier to TEA.

Preparative Column Chromatography Protocol

Once an optimal solvent system has been identified via TLC, the purification can be scaled up to preparative column chromatography. This protocol assumes a standard flash chromatography setup.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Selected solvents for the mobile phase (TLC-grade or higher)

  • Triethylamine (TEA) or Ammonium Hydroxide

  • Glass chromatography column

  • Sand (acid-washed)

  • Fraction collection tubes

  • TLC plates and chamber for monitoring fractions

  • Rotary evaporator

Workflow Diagram

Caption: Workflow for the purification of this compound.

Step-by-Step Purification Protocol
  • Column Preparation (Slurry Packing):

    • Choose a column of appropriate size. A general guideline is to use a mass of silica gel that is 40-100 times the mass of the crude product.

    • In a beaker, prepare a slurry of the silica gel in the initial, least polar mobile phase identified during TLC analysis (e.g., Hexane:Ethyl Acetate 70:30 with 1% TEA).

    • With the stopcock closed, pour the slurry into the vertically clamped column. Open the stopcock to allow the solvent to drain, which helps in uniform packing. Gently tap the column to dislodge any air bubbles.

    • Once the silica has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Using a pipette, carefully apply the solution to the top of the silica gel bed.

    • Dry Loading (Recommended for better resolution): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

    • Apply gentle pressure (using a pump or inert gas) to initiate the flow of the mobile phase through the column.

    • Begin collecting the eluate in fractions of a consistent volume. The size of the fractions will depend on the column size and the separation achieved on TLC.

    • If the impurities are significantly less polar or more polar than the product, a gradient elution can be employed. This involves starting with a less polar solvent mixture and gradually increasing the proportion of the more polar solvent.

  • Monitoring the Separation:

    • Regularly analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of the product and any impurities.

    • Use the same eluent for the TLC analysis as was used for the column.

    • Identify the fractions that contain the pure this compound.

  • Isolation of the Purified Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Determine the yield and assess the purity using analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.

Considerations for Chiral Purity

The protocol described above is designed for the purification of this compound from achiral impurities generated during its synthesis. Standard silica gel chromatography will not separate the (S)-enantiomer from its corresponding (R)-enantiomer.

  • Assessing Enantiomeric Purity: The enantiomeric excess (e.e.) of the purified product must be determined using a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the methods of choice.[9] These techniques utilize a chiral stationary phase (CSP), often based on polysaccharide derivatives, which can differentiate between the two enantiomers.[10]

  • Preparative Chiral Separation: If the synthesis results in a racemic or enantioenriched mixture, and a single enantiomer is required, preparative chiral chromatography is necessary. This is a specialized technique that uses larger-scale chiral columns to separate the enantiomers. The method development for preparative chiral HPLC follows similar principles of screening different chiral columns and mobile phases.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Product does not elute or recovery is low Compound is irreversibly adsorbed to the silica gel.Increase the concentration of the basic modifier (TEA or NH₄OH) in the mobile phase. Consider using a less acidic stationary phase like neutral alumina.
Significant peak tailing Strong acid-base interaction between the tertiary amine and silica.Ensure a basic modifier is used in the mobile phase. Alternatively, use an amine-functionalized silica gel column.[2][3][11]
Poor separation from an impurity The chosen mobile phase does not provide adequate resolution.Re-optimize the solvent system using TLC. Try a different solvent combination (e.g., switch from Hexane/EtOAc to DCM/MeOH). Employ a very slow, shallow gradient elution.
Cracks or channels in the silica bed Improper packing of the column.Ensure the silica is packed as a uniform slurry. Avoid letting the column run dry at any point.

Conclusion

The successful purification of this compound by column chromatography is readily achievable with careful consideration of the compound's chemical properties. The key to a high-yielding and effective separation lies in the systematic development of the mobile phase using TLC and, most critically, the mitigation of undesirable interactions with the acidic silica gel stationary phase through the use of a basic modifier. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently purify this and structurally related N-heterocyclic compounds, ensuring the high quality of materials required for advanced research and development.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing GC Column Selection for Separating Alcohol Isomers.
  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • Eggers, N. J., & Saint-Joly, C. M. (1983). The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel.
  • Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns.
  • Phenomenex. (n.d.). Chiral HPLC Column.
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  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
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  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-Benzyl-4-methoxyaniline by Column Chromatography.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
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  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). 5.
  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel.
  • ResearchGate. (2017, February 1). How to separate a very polar compound in TLC?
  • National Center for Biotechnology Information. (n.d.). Amine Functionalization of Silica Sol–Gel Thin Films via Kinetic Doping: A Novel, Green Approach.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide.
  • ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?
  • Castillo, J. C., et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis, 15(3), 370-379.
  • Benchchem. (n.d.). Application Note: HPLC and TLC Methods for Purity Analysis of 1,4-Oxazepan-6-one.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Silica Gel Packing Agent (NH2, C18 Modified).
  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • Zhang, L., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[12][13]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][12][13]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103.

  • Insuasty, B., et al. (2001). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][12][13]diazepines. Molecules, 6(8), 710-715.

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248.

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Recrystallization techniques for chiral benzyl-protected amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Resolution of Chiral Benzyl-Protected Amines via Diastereomeric Recrystallization

Authored by: A Senior Application Scientist

Introduction: The Imperative of Enantiomeric Purity

In the landscape of pharmaceutical and fine chemical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Enantiomers of a chiral compound can exhibit vastly different pharmacological and toxicological profiles, making the production of single-enantiomer drugs a frequent regulatory and scientific necessity.[1] While asymmetric synthesis offers an elegant route to enantiomerically pure compounds, classical resolution remains a robust, scalable, and economically viable method, particularly for chiral amines.[2][3]

This guide provides an in-depth exploration of diastereomeric recrystallization as applied to benzyl-protected amines. The benzyl group is a common and versatile protecting group for amines, used to temporarily decrease the amine's nucleophilicity and prevent side reactions during a synthetic sequence.[4] The resolution of this intermediate is often a pivotal step in a multi-step synthesis. We will move beyond a simple recitation of steps to explain the underlying thermodynamic principles, the causality behind experimental choices, and the self-validating systems required for a successful and reproducible resolution.

Part 1: The Core Principle — From Indistinguishable to Separable

Enantiomers, being mirror images, possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), which makes their direct separation by standard techniques like crystallization impossible.[5] The cornerstone of classical resolution is the conversion of this inseparable pair of enantiomers into a pair of diastereomers.[6] Diastereomers are stereoisomers that are not mirror images and, crucially, have different physical properties, including solubility.[7]

This transformation is achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[8] For a racemic benzyl-protected amine, (R/S)-Amine, reacting with a single enantiomer of a chiral acid, (R')-Acid, yields two diastereomeric salts:

  • (R)-Amine • (R')-Acid

  • (S)-Amine • (R')-Acid

These two salts, now having distinct three-dimensional structures, will exhibit different solubilities in a given solvent system.[1] This solubility differential is the key that unlocks their separation through fractional crystallization.[1]

The Overall Workflow

The process can be visualized as a three-stage workflow: Diastereomeric Salt Formation, Fractional Crystallization, and Liberation of the enantiomerically enriched amine.

G cluster_0 Stage 1: Salt Formation cluster_1 Stage 2: Fractional Crystallization cluster_2 Stage 3: Liberation of Free Amine racemic_amine Racemic (R/S) Benzyl-Protected Amine solvent_add Add Suitable Solvent racemic_amine->solvent_add resolving_agent Chiral Resolving Agent (e.g., (R')-Acid) resolving_agent->solvent_add salt_formation Mixture of Two Diastereomeric Salts in Solution solvent_add->salt_formation crystallization Controlled Cooling & Agitation salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Crystalline Solid) filtration->less_soluble mother_liquor Mother Liquor (Enriched in More Soluble Diastereomer) filtration->mother_liquor base_treatment Treat with Base (e.g., NaOH, NaHCO₃) less_soluble->base_treatment extraction Liquid-Liquid Extraction base_treatment->extraction pure_amine Enantiomerically Enriched Free Amine extraction->pure_amine recovered_agent Recovered Resolving Agent (Aqueous Layer) extraction->recovered_agent

Caption: General workflow for chiral resolution.

Part 2: The Art and Science of Selection

The success of a diastereomeric recrystallization is not guaranteed; it hinges critically on the judicious selection of both the resolving agent and the solvent system. This is often an empirical process requiring systematic screening.[3]

Choosing the Resolving Agent

The ideal resolving agent should form a stable, crystalline salt with the amine and create the largest possible solubility difference between the two resulting diastereomers.[9] For resolving benzyl-protected amines, a variety of chiral acids are commonly employed.

Resolving AgentClassCommon Applications & Notes
(+)- or (-)-Tartaric Acid Dicarboxylic AcidA widely used, inexpensive, and effective resolving agent. Its derivatives are often more effective.[8][10]
(+)- or (-)-O,O'-Dibenzoyl-D/L-tartaric acid (DBTA) Tartaric Acid DerivativeFrequently provides well-defined, crystalline salts. The bulky benzoyl groups can enhance chiral recognition and solubility differences.[11]
(+)- or (-)-O,O'-Di-p-toluoyl-D/L-tartaric acid (DPTTA) Tartaric Acid DerivativeSimilar to DBTA, it is a powerful and widely used resolving agent for a broad range of amines.[1]
(R)- or (S)-Mandelic Acid α-Hydroxy AcidA less complex and often effective resolving agent, particularly for primary and secondary amines.[11][12]
(+)- or (-)-10-Camphorsulfonic Acid Sulfonic AcidA strong acid that readily forms salts. Its rigid bicyclic structure can induce significant diastereomeric differences.[7][8]
(S)- or (R)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) Chiral Phosphoric AcidA more specialized agent that can be effective when common carboxylic acids fail.[13]
The Pivotal Role of the Solvent

The solvent is not merely a medium for the reaction; it is an active participant that modulates the solubilities of the diastereomeric salts.[9] An optimal solvent system will maximize the precipitation of the less soluble salt while keeping the more soluble salt in the mother liquor.

Key Considerations for Solvent Selection:

  • Solubility Profile: Both the racemic amine and the resolving agent should be reasonably soluble in the hot solvent, while the desired diastereomeric salt should have low solubility at cooler temperatures.

  • Polarity and Hydrogen Bonding: Solvents with varying polarities and hydrogen-bonding capabilities should be screened, as these properties directly influence salt-solvent interactions.[9] Alcohols (Methanol, Ethanol, Isopropanol), ketones (Acetone), esters (Ethyl Acetate), and their mixtures with water are common starting points.

  • Crystallization Kinetics: The solvent affects the rate of nucleation and crystal growth. The goal is to achieve slow, controlled crystallization to ensure high purity, avoiding rapid precipitation or "oiling out."

G start Start: Select Resolving Agent & Racemic Amine screen Screen Solvents: Small-scale trials in MeOH, EtOH, IPA, Acetone, EtOAc, and mixtures start->screen observe Observe Outcome at Room Temp & Cold screen->observe no_solid No Solid Forms observe->no_solid [Clear Solution] oiling_out Amorphous Oil Forms observe->oiling_out [Oiling Out] good_crystals Crystalline Solid Forms observe->good_crystals [Precipitate] action1 Try less polar solvent or increase concentration no_solid->action1 action2 Try more polar solvent, use solvent mixture, or reduce concentration oiling_out->action2 proceed Proceed to Scale-up & Optimization good_crystals->proceed action1->screen Re-screen action2->screen Re-screen

Caption: Decision tree for initial solvent screening.

Part 3: Experimental Protocols

The following protocols provide a robust framework. Optimization of solvent ratios, temperature profiles, and stoichiometry is often necessary for a specific benzyl-protected amine.

Protocol 1: Diastereomeric Salt Formation and Crystallization

This protocol details the core procedure for isolating the less soluble diastereomeric salt.

Materials:

  • Racemic N-benzyl protected amine (1.0 eq)

  • Chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid, DPTTA) (0.5 - 1.0 eq)[1][2]

  • Screened crystallization solvent (e.g., Methanol, Ethanol)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution: In an appropriately sized flask, dissolve the racemic N-benzyl protected amine (1.0 eq) in the minimum amount of hot crystallization solvent.

  • Resolving Agent Addition: In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq) in the hot solvent. Rationale: Using sub-stoichiometric amounts (e.g., 0.5 eq) of the resolving agent can sometimes lead to higher enantiomeric purity in the crystallized salt, though at the cost of theoretical yield.[1]

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring. A precipitate may form immediately or upon slight cooling.

  • Controlled Crystallization: Heat the mixture gently to redissolve any precipitate, forming a clear, saturated solution. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals. A rapid crash-out will trap impurities.

  • Maturation: Once at room temperature, continue stirring for a defined period (e.g., 2-12 hours) to allow the crystallization equilibrium to be reached. For maximal recovery, the flask can then be cooled further in an ice bath (0-5 °C) for 1-2 hours.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor, which contains the more soluble diastereomer.[1] Do not use excessive solvent, as this will dissolve the desired product.

  • Drying: Dry the crystals under vacuum to a constant weight. At this stage, a small sample should be taken for analysis (Protocol 3) to determine diastereomeric and enantiomeric excess.

Protocol 2: Liberation of the Enantiomerically Enriched Free Amine

This protocol describes the recovery of the resolved amine from the isolated diastereomeric salt.

Materials:

  • Dried diastereomeric salt from Protocol 1

  • Aqueous base solution (e.g., 2 M NaOH, saturated NaHCO₃)

  • Organic extraction solvent (e.g., Diethyl ether, Dichloromethane, Ethyl Acetate)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

  • Separatory funnel, rotary evaporator

Procedure:

  • Dissolution & Neutralization: Suspend or dissolve the diastereomeric salt in a mixture of water and the organic extraction solvent.

  • Basification: Add the aqueous base solution dropwise while stirring until the aqueous layer is basic (pH > 10, check with pH paper).[1] This neutralizes the chiral acid, liberating the free amine into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the amine.[1]

  • Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched N-benzyl protected amine.

Part 4: Validation and Analysis — Knowing Your Purity

A resolution is incomplete without rigorous analysis to quantify its success. The primary metric is enantiomeric excess (ee), which is a measure of the purity of the final product.

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Several analytical techniques are employed for this purpose. The choice depends on the properties of the amine and available instrumentation.[14]

Analytical MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[15]High resolution and accuracy, well-established, versatile for many compound types.Longer analysis times, higher solvent consumption.
Chiral GC Separation of volatile enantiomers based on differential interaction with a CSP in a capillary column.[14]Excellent for volatile or derivatizable amines, high resolution.Requires analyte to be volatile, may require derivatization.
NMR Spectroscopy Formation of diastereomeric complexes with a Chiral Discriminating Agent (CDA), leading to distinct NMR signals for each enantiomer.[14]Rapid analysis, no separation needed, provides structural information.Lower sensitivity, requires pure chiral discriminating agents, peak overlap can be an issue.
Protocol 3: General Procedure for Enantiomeric Excess Determination by Chiral HPLC
  • Sample Preparation: Prepare a stock solution of the final, liberated amine in the mobile phase solvent at a concentration of ~1 mg/mL. Also prepare a sample of the starting racemic material for reference.

  • Method Development: Select an appropriate chiral column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®). Screen mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol) to achieve baseline separation of the two enantiomers using the racemic standard.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the resolved sample under the same conditions.

  • Calculation: Integrate the peak areas (A) for each enantiomer in the resolved sample. Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100 .

Part 5: Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Salt - Poor choice of solvent (salt is too soluble).- Insufficient cooling or maturation time.- Incorrect stoichiometry.- Re-screen for a less polar solvent or use an anti-solvent.- Increase maturation time; ensure cooling is slow and complete.- Experiment with different amine-to-acid ratios (e.g., 1:1, 2:1).
Low Enantiomeric Excess (ee) - Poor discrimination by the resolving agent/solvent system.- Crystallization occurred too quickly, trapping the other diastereomer.- Insufficient washing of the filter cake.- Screen other resolving agents and solvent systems.- Slow down the cooling rate; consider a programmed cooling profile. Use seed crystals of the desired salt.- Ensure the filter cake is washed with a small amount of cold solvent.
"Oiling Out" Instead of Crystallization - The melting point of the diastereomeric salt is below the temperature of the solution.- The solution is too concentrated.- Use a more dilute solution.- Change to a solvent system where the salt is less soluble.- Add seed crystals to encourage nucleation.
No Crystallization - The diastereomeric salt is too soluble in the chosen solvent.- The solution is too dilute.- Try a less polar solvent or an anti-solvent.- Concentrate the solution carefully.- Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation.

Conclusion

The resolution of chiral benzyl-protected amines by diastereomeric recrystallization is a powerful and scalable technique that remains a cornerstone of synthetic chemistry. Its success relies on a systematic and logical approach to the selection of resolving agents and solvents, coupled with careful control over the crystallization process. By understanding the principles behind each step—from salt formation to analytical validation—researchers can effectively troubleshoot and optimize these separations, paving the way for the efficient production of enantiomerically pure molecules essential for drug development and beyond. For industrial applications, developing a "Resolution-Racemization-Recycle" (RRR) process, where the unwanted enantiomer from the mother liquor is racemized and recycled, is crucial for achieving high overall yields and economic viability.[12]

References
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Coelho, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.
  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • NIH. (n.d.). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • ACS Publications. (2021, January 22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from [Link]

  • NIH. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Retrieved from [Link]

  • ACS Publications. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Retrieved from [Link]

  • MDPI. (2021, April 13). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Retrieved from [Link]

  • Hungarian Academy of Sciences. (n.d.). SEPARATION OF OPTICAL ISOMERS VIA DIASTEREOISOMERIC SALT FORMATION. Retrieved from [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallisation. Retrieved from [Link]

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  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 2). How to separate two diastereomeric amines?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

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Analytical methods for characterization of 1,4-oxazepane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Comprehensive Analytical Strategies for the Characterization of 1,4-Oxazepane Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Challenge and Importance of 1,4-Oxazepanes

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif of significant interest in medicinal chemistry.[1][2] Derivatives of this structure have been investigated for a wide range of pharmacological activities, including as potent anticonvulsants, antifungal agents, and treatments for respiratory and inflammatory diseases.[3] Their biological function is intimately tied to their three-dimensional structure, including the substitution pattern and stereochemistry.

Given their therapeutic potential, the unambiguous structural confirmation and purity assessment of novel 1,4-oxazepane derivatives are paramount for advancing drug discovery programs and meeting regulatory standards. These molecules often present unique analytical challenges due to the conformational flexibility of the seven-membered ring and the potential for multiple stereocenters.

This guide provides a comprehensive overview of the core analytical techniques and integrated workflows required for the robust characterization of 1,4-oxazepane derivatives. It is designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices to empower researchers to develop and validate their own analytical systems.

An Integrated Approach to Structural Elucidation

A holistic characterization strategy does not rely on a single technique but rather integrates data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combined power is necessary for complete and unambiguous elucidation. The following workflow illustrates a typical pathway from a newly synthesized compound to a fully characterized molecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Cascade Synthesized_Product Synthesized Crude Product Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesized_Product->Purification Purity_Check Initial Purity Assessment (TLC, HPLC-UV, LC-MS) Purification->Purity_Check MS Molecular Weight Confirmation (HRMS, LC-MS) Purity_Check->MS If pure NMR_1D 1D NMR Analysis (¹H, ¹³C) Initial Structural Insights MS->NMR_1D NMR_2D 2D NMR Analysis (COSY, HSQC, HMBC) Connectivity & Skeleton NMR_1D->NMR_2D If promising Stereochem Stereochemical & Conformational Analysis (NOESY, X-ray Crystallography) NMR_2D->Stereochem If structure is complex Final_Confirmation Final Structure & Purity Confirmed NMR_2D->Final_Confirmation If structure is simple Stereochem->Final_Confirmation

Caption: Integrated workflow for the characterization of 1,4-oxazepane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For 1,4-oxazepane derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) experiments is essential to map the complete molecular architecture.[4]

Expertise & Rationale
  • 1D NMR (¹H and ¹³C): These initial experiments provide a census of the proton and carbon environments within the molecule. The chemical shifts, integration (for ¹H), and multiplicity of signals offer the first clues to the molecular structure.[4][5]

  • 2D NMR: While 1D spectra are informative, they often fall short in resolving complex spin systems or definitively establishing connectivity in novel derivatives.[4] 2D NMR techniques correlate nuclear spins through bonds or space, providing an unambiguous map of the molecule.[4]

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.[3][4]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, assigning protons to their attached carbons.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton and linking different fragments of the molecule.[3]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing critical insights into the relative stereochemistry and conformation of the flexible seven-membered ring.[3][4]

Data Presentation: Typical NMR Chemical Shifts

The following table summarizes representative ¹H and ¹³C NMR data for a substituted 1,4-oxazepane ring to serve as a reference. Actual shifts will vary based on substitution.

PositionRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)Key 2D Correlations (Example)
C2 4.85 (dd)75.6HMBC to C7
C3 3.20 (t), 2.95 (dd)48.9COSY with C2-H; HSQC to C3
C5 4.10 (t)58.2COSY with C6-H; HMBC to substituent
C6 2.25 (m), 2.10 (m)30.5COSY with C5-H and C7-H
C7 3.80 (m)65.0 (Varies)COSY with C6-H
N4-H 7.50 (s, if present)-HMBC to C3 and C5
Data adapted from representative examples in the literature.[4]
Protocol: Comprehensive NMR Structural Elucidation

Objective: To unambiguously determine the chemical structure and relative stereochemistry of a purified 1,4-oxazepane derivative.

Materials:

  • Purified 1,4-oxazepane derivative (5-10 mg)

  • High-quality NMR tube

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆). Expert Insight: Choose a solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. CDCl₃ is a good first choice for many neutral organic compounds, while DMSO-d₆ is excellent for more polar compounds or those with exchangeable protons (like N-H or O-H) that you wish to observe.

  • NMR Spectrometer (400 MHz or higher recommended)

Methodology:

  • Sample Preparation: a. Accurately weigh 5-10 mg of the purified sample. b. Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent directly in a clean vial. c. Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.

  • Initial 1D NMR Acquisition: a. Insert the sample into the spectrometer and perform locking and shimming procedures to optimize magnetic field homogeneity. b. Acquire a ¹H NMR spectrum. Trustworthiness Check: This initial spectrum serves as a final purity check. The presence of significant unidentifiable signals or residual solvent peaks may indicate that further purification is required before spending time on lengthy 2D experiments. c. Acquire a ¹³C{¹H} NMR spectrum. This provides the carbon framework of the molecule.

  • 2D NMR Acquisition: a. Based on the complexity of the 1D spectra, acquire a standard suite of 2D experiments. The most crucial for initial structure determination are:

    • ¹H-¹H COSY
    • ¹H-¹³C HSQC
    • ¹H-¹³C HMBC b. If stereochemistry is a question, acquire a ¹H-¹H NOESY or ROESY spectrum. Expert Insight: NOESY is excellent for determining through-space correlations, which helps define the relative configuration of stereocenters. For molecules of intermediate size, ROESY can sometimes give more reliable results by avoiding zero-crossing of the NOE signal.
  • Data Analysis and Structure Assembly: a. Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. b. Start with the HSQC spectrum: Correlate every proton signal to its directly attached carbon. c. Use the COSY spectrum: "Walk" along the proton spin systems to establish adjacent proton relationships (e.g., H2 is coupled to H3). d. Use the HMBC spectrum: Piece the fragments together by identifying 2- and 3-bond correlations between protons and carbons. For example, a correlation from the protons on C5 to the carbon of a substituent on the nitrogen at position 4 would confirm its location. e. Analyze the NOESY spectrum: Identify key through-space correlations. For instance, a NOE between a proton at C2 and a proton at C7 might suggest a specific chair or boat-like conformation of the ring. f. Integrate all data to propose a final, self-consistent structure.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is indispensable for determining the molecular weight of the synthesized compound and, with high-resolution instruments (HRMS), its elemental composition. It is also a primary tool for impurity profiling when coupled with a chromatographic inlet.[6]

Expertise & Rationale
  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the elemental formula. This is a critical piece of data for confirming the identity of a new molecule.[7][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful combination for analyzing complex mixtures. The HPLC separates components, which are then detected by the mass spectrometer. This is the workhorse technique for reaction monitoring and impurity profiling, providing the mass of both the main product and any by-products or degradants.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis.[6] The polar nature of some 1,4-oxazepane derivatives might require derivatization to increase volatility and improve peak shape.[6]

Protocol: LC-MS for Purity Analysis and Mass Confirmation

Objective: To confirm the molecular weight of the target compound and assess its purity profile.

Materials:

  • Purified 1,4-oxazepane derivative

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC-grade additives (e.g., formic acid, ammonium acetate)

  • HPLC-MS system with a C18 column

Methodology:

  • Sample Preparation: a. Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). b. Further dilute the stock solution to a final concentration of ~10-50 µg/mL for analysis.

  • Instrument Setup (Representative Conditions):

    • HPLC System:

      • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

      • Mobile Phase A: Water + 0.1% Formic Acid. Expert Insight: Formic acid is a common additive that aids in the ionization of analytes for positive-mode ESI-MS and improves chromatographic peak shape.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 2-5 µL

    • Mass Spectrometer (ESI Source):

      • Ionization Mode: Positive (to detect [M+H]⁺)

      • Scan Range: m/z 100-1000

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

  • Data Acquisition and Analysis: a. Inject a solvent blank first to ensure system cleanliness. b. Inject the prepared sample. c. Analyze the resulting chromatogram to assess purity (peak area %). d. Examine the mass spectrum of the main peak to confirm the presence of the expected [M+H]⁺ ion. If using HRMS, the measured mass should be within 5 ppm of the calculated exact mass for the proposed elemental formula.

Chromatographic Methods: The Key to Purity

Chromatography is essential for both the purification of synthesized compounds and the quantitative assessment of their purity.[10]

Expertise & Rationale
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the primary technique for determining the purity of non-volatile 1,4-oxazepane derivatives.[6] It separates the target compound from starting materials, by-products, and degradants. Method validation is crucial to ensure the technique is accurate, precise, and specific for its intended purpose.

  • Gas Chromatography (GC): GC is the method of choice for analyzing residual solvents, which are common process impurities that must be controlled in drug development.[6]

Protocol: GC-MS for Residual Solvent Analysis

Objective: To identify and quantify residual solvents in the final compound.

Materials:

  • 1,4-oxazepane derivative sample

  • High-purity solvent for dissolution (e.g., DMSO, DMF)

  • GC-MS system with a suitable capillary column

Methodology:

  • Sample Preparation: a. Accurately weigh ~50 mg of the sample into a headspace vial. b. Add a precise volume (e.g., 1.0 mL) of a high-boiling solvent like DMSO.

  • Instrument Setup (Representative Conditions):

    • GC System (with Headspace Autosampler):

      • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness

      • Carrier Gas: Helium

      • Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes. Expert Insight: This temperature program allows for the separation of common low-boiling solvents (like acetone, ethanol) at the beginning of the run and higher-boiling solvents (like toluene, DMF) later in the run.

      • Injector Temperature: 250 °C

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 35-350

  • Data Analysis: a. Identify peaks in the total ion chromatogram by comparing their retention times and mass spectra to a library of known solvents (e.g., NIST). b. Quantify the identified solvents using an external or internal standard method.

X-ray Crystallography: The Definitive Structure

For compounds that can be crystallized, single-crystal X-ray diffraction provides the absolute, unambiguous determination of the molecular structure, including both relative and absolute stereochemistry and the solid-state conformation.[11]

Expertise & Rationale

While NMR can provide excellent data on relative stereochemistry, X-ray crystallography is considered the "gold standard" for structural proof.[12] It is particularly valuable for complex molecules with multiple stereocenters where NMR data may be ambiguous. The ability to obtain a high-quality crystal is often the rate-limiting step.

Protocol: General Workflow for X-ray Crystallography

Objective: To obtain a crystal structure for unambiguous structural and stereochemical assignment.

  • Crystal Growth (The Art): a. This is a highly empirical process. Common methods include:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly over days or weeks.
    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
    • Cooling: Slowly cool a saturated solution of the compound.
  • Crystal Selection and Mounting: a. Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. b. Mount the crystal on a goniometer head.

  • Data Collection: a. Place the mounted crystal on the X-ray diffractometer. b. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector as the crystal is rotated.

  • Structure Solution and Refinement: a. The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the unit cell (structure solution). b. The initial model is then refined to best fit the experimental data, resulting in a final structure with precise bond lengths, angles, and stereochemical assignments.

Conclusion

The characterization of 1,4-oxazepane derivatives requires a multi-technique, evidence-based approach. The integration of NMR for primary structure and stereochemistry, mass spectrometry for molecular formula confirmation, chromatography for purity assessment, and X-ray crystallography for definitive stereochemical proof provides a self-validating system. By understanding the principles behind each technique and applying them strategically, researchers can ensure the scientific integrity of their work and confidently advance promising compounds through the drug development pipeline.

References

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. [Link]

  • Synthesis, Characterization and Kinetic Studies of Oxazepine and Oxazepane from reaction of 1,3-Bis(2-hydroxy-benzylidene). Diyala Journal for Pure Science. [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publications. [Link]

  • Base-Promoted Synthesis of Multisubstituted Benzo[b][1][4]oxazepines. The Royal Society of Chemistry. [Link]

  • Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. PubMed Central. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]

  • Preparation of the eight monohydroxydibenz[b,f][1][4]oxazepin-11(10H)-ones. ScienceDirect. [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed Central. [Link]

  • 1,4-Oxazepane. PubChem. [Link]

  • Dibenz[b,f]][1][4]oxazepine. NIST WebBook. [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. PubMed Central. [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Semantic Scholar. [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives.
  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. ACS Publications. [Link]

  • (PDF) Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. ResearchGate. [Link]

Sources

Application Notes and Protocols for In Vitro Characterization of Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Monoamine Transporters in Neuronal Signaling

Monoamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT), are fundamental to the regulation of a vast array of physiological and psychological processes, from motor control and mood to attention and reward. The precise control of monoaminergic signaling is paramount for maintaining neuronal homeostasis. Central to this regulation are the plasma membrane monoamine transporters (MATs): the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] These transporters, members of the solute carrier 6 (SLC6) family, are located on presynaptic nerve terminals and are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the neuron.[1][3] This reuptake process terminates the synaptic signal and allows for the repackaging of neurotransmitters into synaptic vesicles for subsequent release.

Given their critical role, MATs are significant targets for a wide range of therapeutic agents, including antidepressants, as well as for drugs of abuse such as cocaine and amphetamines.[4][5] The development of novel compounds that selectively inhibit the reuptake of one or more of these monoamines is a cornerstone of modern neuropharmacology. Therefore, robust and reliable in vitro assays are essential for the discovery, characterization, and optimization of these monoamine reuptake inhibitors.

This comprehensive guide provides detailed protocols and expert insights into the most widely employed in vitro assays for assessing the interaction of test compounds with DAT, NET, and SERT. We will delve into the principles, methodologies, and data interpretation of radioligand binding assays, functional uptake inhibition assays using both cultured cells and synaptosomes, and modern fluorescence-based techniques. The emphasis throughout will be on not just the procedural steps, but the underlying rationale, ensuring that researchers can design, execute, and interpret these assays with confidence and scientific rigor.

I. Foundational Assays: Radioligand Binding Studies

Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of the affinity of a test compound for a specific receptor or transporter. These assays are equilibrium binding experiments that quantify the interaction between a radiolabeled ligand (a molecule with a radioactive isotope) and its target protein.

Principle of Radioligand Binding Assays

The fundamental principle involves incubating a biological preparation containing the transporter of interest (e.g., cell membranes from transfected cells or brain tissue homogenates) with a fixed concentration of a high-affinity radioligand that specifically binds to the target transporter. The assay is conducted in the presence of varying concentrations of an unlabeled test compound. The test compound will compete with the radioligand for the binding site on the transporter. By measuring the amount of radioactivity bound to the membranes at each concentration of the test compound, a competition curve can be generated, from which the inhibitory constant (Kᵢ) of the test compound can be determined. The Kᵢ value represents the affinity of the compound for the transporter.

Diagram 1: Workflow for a Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Membranes (Transfected Cells or Brain Tissue) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compounds prep_ligands->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Calculate Specific Binding and Determine Ki quantification->analysis

Caption: A generalized workflow for radioligand binding assays.

Detailed Protocol: [³H]WIN 35,428 Competition Binding for DAT

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human dopamine transporter (hDAT) using [³H]WIN 35,428, a well-characterized high-affinity DAT ligand.

Materials:

  • HEK293 cells stably expressing hDAT (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)

  • Non-labeled GBR 12909 (for non-specific binding)

  • Test compounds

  • 96-well microplates

  • Cell harvester and glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Protein assay kit (e.g., BCA)

Protocol Steps:

  • Cell Culture and Membrane Preparation:

    • Culture hDAT-expressing HEK293 cells to ~80-90% confluency.

    • Harvest cells by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold binding buffer and homogenize using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh binding buffer.

    • Determine the protein concentration of the membrane preparation using a BCA assay.[4] Dilute the membranes to a final concentration of 20-50 µg of protein per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of binding buffer.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled DAT inhibitor like GBR 12909 (10 µM final concentration) to saturate all specific binding sites.[4]

    • Test Compound: Add 50 µL of varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

    • Add 50 µL of [³H]WIN 35,428 to all wells (final concentration of ~1-2 nM).

    • Initiate the binding reaction by adding 100 µL of the prepared cell membrane suspension to each well.

  • Incubation:

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[4]

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.[4]

  • Quantification:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

    • Count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

ParameterDescriptionTypical Value
IC₅₀ Concentration of inhibitor that displaces 50% of the specific binding of the radioligand.Varies by compound
Kᵢ Inhibitory constant; a measure of the affinity of the inhibitor for the transporter.Varies by compound
Hill Slope The steepness of the competition curve. A value of ~1 suggests a competitive interaction at a single site.~1.0

II. Functional Assays: Measuring Uptake Inhibition

While binding assays provide information about affinity, functional uptake assays measure the ability of a compound to inhibit the primary function of the transporter: the uptake of its substrate. These assays are crucial for determining the potency of a compound and for distinguishing between inhibitors and substrates (releasers).

Principle of Uptake Inhibition Assays

These assays typically use either cultured cells expressing the transporter of interest or synaptosomes (resealed presynaptic nerve terminals) prepared from brain tissue.[6][7] A radiolabeled substrate (e.g., [³H]dopamine for DAT) is added to the cells or synaptosomes in the presence of varying concentrations of a test compound. The amount of radioactivity accumulated inside the cells or synaptosomes over a short period is measured. An effective inhibitor will reduce the uptake of the radiolabeled substrate.

Diagram 2: Functional Uptake Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cells or Synaptosomes preincubation Pre-incubate with Test Compound prep_cells->preincubation prep_compounds Prepare Test Compounds prep_compounds->preincubation initiate_uptake Add Radiolabeled Substrate preincubation->initiate_uptake terminate_uptake Stop Uptake and Wash initiate_uptake->terminate_uptake lysis_quant Lyse Cells and Quantify Radioactivity terminate_uptake->lysis_quant analysis Calculate % Inhibition and Determine IC50 lysis_quant->analysis

Caption: A workflow for functional uptake inhibition assays.

A. Cell-Based Uptake Assays

Cell-based assays using stably transfected cell lines (e.g., HEK293, COS-7, or CHO cells) offer a homogenous and reproducible system for studying individual human transporters in isolation.[1][8]

This protocol describes how to measure the inhibition of serotonin uptake into cells expressing the human serotonin transporter.

Materials:

  • HEK293 cells stably expressing hSERT

  • Cell culture medium

  • Uptake Buffer (Krebs-Ringer-HEPES, KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4

  • [³H]Serotonin ([³H]5-HT) (specific activity ~20-30 Ci/mmol)

  • Paroxetine (for non-specific uptake)

  • Test compounds

  • 96-well cell culture plates

  • Scintillation counter

  • Lysis buffer (e.g., 1% SDS)

Protocol Steps:

  • Cell Plating:

    • Seed the hSERT-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well).

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.[1]

  • Assay Protocol:

    • On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer.

    • Add 100 µL of uptake buffer containing varying concentrations of the test compound (e.g., 0.1 nM to 10 µM) to the appropriate wells.

    • For control wells (100% uptake), add buffer without the test compound.

    • For non-specific uptake, add a high concentration of a known SERT inhibitor like paroxetine (10 µM final concentration).

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Initiation of Uptake:

    • Initiate the uptake by adding 50 µL of uptake buffer containing [³H]5-HT (final concentration of ~10-20 nM).

    • Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.

Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of paroxetine) from the total uptake.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% uptake).

  • Plot the percent inhibition against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.

B. Synaptosome-Based Uptake Assays

Synaptosomes are resealed nerve terminals that are prepared from brain tissue.[6] They provide a more physiologically relevant system as they contain the native transporter protein in its natural lipid environment, along with other associated proteins.[7][9]

Materials:

  • Mouse brain (striatum)

  • Homogenization Buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4

  • Uptake Buffer (as described above)

  • [³H]Dopamine

  • Nomifensine (for non-specific uptake)

  • Test compounds

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

Protocol Steps:

  • Synaptosome Preparation:

    • Dissect the striatum from the mouse brain in ice-cold homogenization buffer.[10]

    • Homogenize the tissue using a motor-driven pestle at 800 rpm with 10 even strokes.[10]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in uptake buffer and determine the protein concentration.

  • Uptake Assay:

    • The assay is performed similarly to the cell-based uptake assay, using the synaptosomal preparation instead of cultured cells.

    • Pre-incubate aliquots of the synaptosome suspension with varying concentrations of the test compound or nomifensine (for non-specific uptake) for 10 minutes at 37°C.

    • Initiate uptake by adding [³H]dopamine.

    • Incubate for 5 minutes at 37°C.

    • Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold buffer.

    • Quantify the radioactivity trapped on the filters.

Data Analysis:

  • The data analysis is identical to that described for the cell-based uptake assay.

ParameterDescriptionTypical Value
IC₅₀ Concentration of inhibitor that reduces the specific uptake of the radiolabeled substrate by 50%.Varies by compound
Kₘ Michaelis constant; substrate concentration at which the uptake rate is half of Vₘₐₓ. Can be determined in substrate saturation experiments.Varies by transporter and substrate
Vₘₐₓ Maximum rate of uptake.Varies by transporter expression level

III. High-Throughput Screening: Fluorescence-Based Assays

Traditional radiolabel-based assays, while being the gold standard, have limitations for high-throughput screening (HTS) due to safety concerns, waste disposal, and cost. Fluorescence-based assays offer a non-radioactive, homogenous ("mix-and-read") alternative that is amenable to automation.[11][12][13]

Principle of Fluorescence-Based Uptake Assays

These assays utilize a fluorescent substrate that is a mimetic of the natural monoamine neurotransmitters.[14] This substrate is transported into the cells by the monoamine transporters, leading to an increase in intracellular fluorescence.[15] The assay kits also typically contain a masking dye that quenches the fluorescence of the substrate in the extracellular medium, eliminating the need for wash steps.[13][16] Inhibitors of the transporter will block the uptake of the fluorescent substrate, resulting in a lower fluorescence signal.

Diagram 3: Principle of Fluorescence-Based Uptake Assay

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space fluorescent_substrate Fluorescent Substrate transporter Monoamine Transporter fluorescent_substrate->transporter Uptake masking_dye Masking Dye masking_dye->fluorescent_substrate Quenches Fluorescence accumulated_substrate Accumulated Fluorescent Substrate (High Fluorescence) transporter->accumulated_substrate

Caption: Mechanism of a fluorescence-based monoamine uptake assay.

Detailed Protocol: HTS for NET Inhibitors

This protocol outlines a general procedure for a fluorescence-based uptake assay in a 384-well format, suitable for HTS.

Materials:

  • HEK293 cells stably expressing hNET

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing fluorescent substrate and masking dye.[13][14]

  • Assay Buffer (provided with the kit or a suitable buffer like HBSS)

  • Test compound library

  • Desipramine (positive control inhibitor)

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with bottom-read capability

Protocol Steps:

  • Cell Plating:

    • Seed hNET-expressing cells into 384-well plates at an optimized density (e.g., 15,000-20,000 cells/well) and incubate overnight.[14]

  • Compound Addition:

    • On the day of the assay, add a small volume (e.g., 100 nL) of test compounds from the library plates to the cell plates using an automated liquid handler.

    • Include wells with a known inhibitor (e.g., desipramine) as a positive control and wells with vehicle (e.g., DMSO) as a negative control.

  • Reagent Addition and Incubation:

    • Prepare the assay reagent by diluting the fluorescent substrate and masking dye in the assay buffer according to the manufacturer's instructions.

    • Add the assay reagent to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Fluorescence Reading:

    • Read the fluorescence intensity from the bottom of the plate using a fluorescence microplate reader (e.g., Excitation ~485 nm, Emission ~525 nm). The assay can be read in either endpoint or kinetic mode.[11]

Data Analysis and HTS Metrics:

  • Calculate the percent inhibition for each test compound.

  • For HTS, the Z'-factor is a critical parameter for assessing the quality of the assay. It is calculated as: Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|, where σ is the standard deviation, μ is the mean, p is the positive control (e.g., desipramine), and n is the negative control (vehicle).

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[13]

  • "Hits" are typically identified as compounds that produce an inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).

  • Follow-up dose-response curves are then generated for the hits to determine their IC₅₀ values.

IV. Conclusion and Future Perspectives

The in vitro assays described in this guide—radioligand binding, functional uptake inhibition, and fluorescence-based HTS—represent the foundational tools for the characterization of monoamine reuptake inhibitors. Each assay provides unique and complementary information. Binding assays reveal the affinity of a compound for the transporter, while functional assays measure its potency in inhibiting the transporter's primary role. The advent of fluorescence-based assays has revolutionized the screening process, enabling the rapid evaluation of large compound libraries.

A thorough understanding of these methodologies, from the underlying principles to the nuances of data interpretation, is essential for researchers in drug discovery and neuropharmacology. The choice of assay depends on the specific research question, whether it is primary screening, lead optimization, or mechanistic studies. By employing these robust and well-validated protocols, scientists can confidently identify and characterize novel compounds with the potential to become next-generation therapeutics for a wide range of neurological and psychiatric disorders.

References

  • A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PMC. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. PubMed. [Link]

  • Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • NET (SLC6A2) Transporter Assay. BioIVT. [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

  • Monitoring monoamine transport with the fluorescent substrate analogue ASP+. ResearchGate. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC. [Link]

  • Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Biocompare. [Link]

  • Synaptosome Preparations: Which Procedure Should I Use? Springer Nature Experiments. [Link]

  • In vitro uptake assays in synaptosomes. Bio-protocol. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]

  • Uptake and release of neurotransmitters. PubMed. [Link]

  • Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE. [Link]

  • Monoamine neurotransmitter reuptake inhibition and release assay. ResearchGate. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. PMC - PubMed Central. [Link]

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  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

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Application Notes and Protocols for the Synthesis of (S)-4-Benzyl-1,4-oxazepan-6-ol Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring system, a seven-membered heterocycle, is a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for the precise spatial arrangement of functional groups, making it an attractive core for the development of novel therapeutics. Derivatives of this scaffold have shown a wide range of biological activities, including acting as monoamine reuptake inhibitors for the treatment of depression and anxiety, and as dopamine D4 receptor ligands with potential applications in treating schizophrenia.[1][2] The inherent chirality of many biologically active molecules underscores the importance of stereocontrolled synthesis to isolate the desired enantiomer, as different enantiomers can have vastly different pharmacological and toxicological profiles.

This application note provides a comprehensive guide to the synthesis of (S)-4-Benzyl-1,4-oxazepan-6-ol, a key intermediate for the generation of a library of derivatives for Structure-Activity Relationship (SAR) studies. We will detail a robust synthetic strategy, provide step-by-step protocols for key reactions, and present a framework for conducting SAR studies to explore the therapeutic potential of this promising class of molecules.

Synthetic Strategy: A Retrosynthetic Approach

The synthesis of the chiral this compound core can be approached through a convergent strategy. Our retrosynthetic analysis identifies a key N-benzylated amino diol as a crucial precursor, which can be assembled from commercially available starting materials. The final ring closure to form the 1,4-oxazepane is achieved through an intramolecular cyclization.

Retrosynthesis target This compound intermediate1 (S)-N-Benzyl-N-(2,3-dihydroxypropyl)aminoethanol target->intermediate1 Intramolecular Cyclization start1 (S)-Glycidol intermediate1->start1 Ring Opening start2 N-Benzylethanolamine intermediate1->start2 Nucleophilic Addition

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compound and its derivatives.

Part 1: Synthesis of the Key Intermediate: (S)-2-((2-hydroxyethyl)(benzyl)amino)propane-1,3-diol

This protocol describes the synthesis of the key acyclic precursor through the ring-opening of a chiral epoxide.

Materials:

  • (S)-Glycidol

  • N-Benzylethanolamine

  • Ethanol (absolute)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-benzylethanolamine (1.0 eq) in absolute ethanol, add (S)-glycidol (1.1 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2-((2-hydroxyethyl)(benzyl)amino)propane-1,3-diol.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure intermediate.

Part 2: Intramolecular Cyclization to this compound

The formation of the 1,4-oxazepane ring is achieved through an acid-catalyzed intramolecular cyclization of the amino diol intermediate.[3]

Materials:

  • (S)-2-((2-hydroxyethyl)(benzyl)amino)propane-1,3-diol

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (dry)

  • Dichloromethane (DCM, dry)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the (S)-2-((2-hydroxyethyl)(benzyl)amino)propane-1,3-diol (1.0 eq) in dry pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Synthetic_Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Cyclization start_materials N-Benzylethanolamine + (S)-Glycidol reaction1 Ring Opening (Ethanol, Reflux) start_materials->reaction1 intermediate (S)-Amino Diol reaction1->intermediate reaction2 Intramolecular Cyclization (MsCl, Pyridine) intermediate->reaction2 product This compound reaction2->product SAR_Logic Core This compound N4_Mod N-4 Position (Benzyl Group) Core->N4_Mod Derivatize C6_Mod C-6 Position (Hydroxyl Group) Core->C6_Mod Derivatize Aryl_Mod Aromatic Ring Substituents N4_Mod->Aryl_Mod Fine-tune Activity Biological Activity N4_Mod->Activity C6_Mod->Activity Aryl_Mod->Activity

Caption: Logical relationships in the SAR exploration of the 1,4-oxazepane scaffold.

Conclusion

This application note has outlined a detailed and practical approach for the synthesis of this compound and its derivatives for the purpose of SAR studies. The provided protocols are based on established chemical transformations and offer a reliable pathway to access this important class of molecules. The proposed SAR strategy provides a logical framework for exploring the chemical space around the 1,4-oxazepane core, which will be instrumental in identifying novel compounds with potential therapeutic applications. The versatility of the synthetic route allows for the generation of a diverse library of compounds, paving the way for the discovery of new drug candidates.

References

  • Castillo Millán, J., et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis, 15(3), 370-379. [Link]

  • Matin, M. M. (n.d.). ONE STEP INTRAMOLECULAR CYCLIZATION OF DIOL VIA MESYLA. ResearchGate. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(12), 9958-9995. [Link]

  • Gallo, M., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 59. [Link]

  • Tanaka, H., et al. (2000). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Chemical and Pharmaceutical Bulletin, 48(5), 755-756. [Link]

  • Google Patents. (n.d.).
  • Wang, H., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808641. [Link]

  • Reddy, B. V. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(19), 12115-12123. [Link]

  • Gallo, M., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. [Link]

  • DEA. (n.d.). Synthesis of new oxazepanes from glucoside derivative. [Link]

  • Al-Masoudi, W. A., et al. (2022). Synthesis, assess biological activity and laser efficacy of some new bis-1,3-oxazepene 4,7-dione derivatives. AIP Conference Proceedings, 2394(1), 020038. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2018). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications, 54(72), 10144-10147. [Link]

  • Reddy, B. V. S., et al. (2015). Synthesis of Ring-Substituted N-benzyl γ-phenyl GABA Derivatives via Reductive Amination. Letters in Organic Chemistry, 12(10), 714-718. [Link]

  • Liao, Y., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3089-3104. [Link]

  • Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-1992. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-4-Benzyl-1,4-oxazepan-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-4-Benzyl-1,4-oxazepan-6-OL. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, such as low yields, during the synthesis of this and structurally related chiral 1,4-oxazepanes.

Given that a standardized, publicly available protocol for this specific molecule is not widely documented, this guide is structured around a chemically sound and logical synthetic pathway. The troubleshooting advice provided is based on established principles in organic synthesis and addresses common pitfalls in the constituent reaction classes. We will address issues from starting material integrity to the critical cyclization step, providing you with the causal explanations and actionable protocols necessary to optimize your experimental outcomes.

Troubleshooting Guide: Addressing Low Yield

This section is formatted as a series of questions and answers to directly address specific experimental issues.

Question 1: My overall yield is consistently low (<30%). Where should I start my investigation?

Low overall yield in a multi-step synthesis is often a cumulative problem. The most effective troubleshooting strategy is a stepwise analysis of each reaction.

Answer:

Begin by dissecting the synthesis into its key stages and analyzing the purity and yield of each intermediate. A plausible and efficient route to this compound involves two main steps:

  • Reductive Amination: Formation of the precursor, (S)-3-(benzylamino)propane-1,2-diol, from (S)-3-aminopropane-1,2-diol and benzaldehyde.

  • Intramolecular Cyclization: Ring closure of the amino diol precursor to form the 1,4-oxazepan-6-ol core.

Troubleshooting Workflow:

G cluster_0 Phase 1: Intermediate Analysis cluster_1 Phase 2: Troubleshooting Paths A Start: Low Overall Yield B Analyze (S)-3-(benzylamino)propane-1,2-diol by NMR/LC-MS A->B C Is the intermediate pure and yield >85%? B->C D Focus on Reductive Amination Step (FAQ 2) C->D  No E Focus on Intramolecular Cyclization Step (FAQ 3 & 4) C->E  Yes F Review Purification Methods (FAQ 5) D->F E->F G cluster_0 Intramolecular Williamson Ether Synthesis cluster_1 Troubleshooting Points A Precursor (S)-3-(benzylamino)propane-1,2-diol B Deprotonation of Hydroxyl Group (e.g., NaH, KH) A->B C Intermediate Alkoxide B->C F Choice of Base & Solvent (FAQ 4) B->F D Intramolecular SN2 Attack C->D E Target Molecule This compound D->E G Competing Intermolecular Reactions D->G

Optimizing reaction conditions for the synthesis of chiral 1,4-oxazepanes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Chiral 1,4-Oxazepanes

Welcome to the technical support center for the synthesis of chiral 1,4-oxazepanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this valuable seven-membered heterocyclic scaffold. The inherent conformational flexibility and the challenges associated with forming a seven-membered ring make this synthesis a non-trivial task, often requiring careful optimization of reaction conditions to achieve desired yields and stereoselectivity.[1]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to diagnose experimental issues, rationalize your optimization strategy, and ultimately succeed in your synthetic goals.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common hurdles encountered during the synthesis of chiral 1,4-oxazepanes in a question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Low yield is a multifaceted problem that can stem from several factors, from starting material integrity to competing reaction pathways.

Possible Cause 1: Purity of Starting Materials The success of any synthesis is predicated on the quality of the starting materials. Impurities can interfere with catalysis, participate in side reactions, or inhibit the desired transformation. For instance, in syntheses involving the alkylation of an amino alcohol, the purity of both the alcohol and the alkylating agent is critical.[2]

  • Solution: Always ensure starting materials are pure. Recrystallize or chromatograph solids and distill liquid reagents if purity is questionable. All reagents should be used as supplied from commercial sources without further purification unless otherwise stated.[3] Anhydrous conditions are often necessary, so ensure solvents are properly dried.[1][2]

Possible Cause 2: Incomplete Cyclization The formation of a seven-membered ring, such as the 1,4-oxazepane core, is often kinetically and thermodynamically less favorable than the formation of five- or six-membered rings.[1] This can lead to incomplete conversion of the linear precursor to the cyclic product.

  • Solution:

    • Optimize Temperature: Increasing the reaction temperature can often provide the necessary activation energy to facilitate ring closure.[4] For example, in one enantioselective desymmetrization, heating from 25 °C to 45 °C was required to form the desired benz[5][6]oxazepine product.[1]

    • Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. Some cyclizations may require prolonged reaction times (e.g., 18-24 hours or longer).[6][7]

    • Choice of Base/Catalyst: The base or catalyst used is critical. In base-mediated intramolecular cyclizations, a stronger base like t-BuOK may be more effective than weaker bases.[4] In catalytic reactions, ensure the catalyst is active and not poisoned by impurities.

Possible Cause 3: Competing Side Reactions A significant challenge in some synthetic routes is the formation of undesired side products. A well-documented side reaction is lactonization . In syntheses starting from polymer-supported homoserine derivatives, the choice of cleavage conditions is paramount. Cleavage with trifluoroacetic acid (TFA) alone can lead to preferential lactonization, forming a six-membered lactone instead of the desired seven-membered oxazepane.[6]

  • Solution: The addition of a silane scavenger, such as triethylsilane (Et₃SiH), to the TFA cleavage cocktail can suppress lactonization and favor the formation of the 1,4-oxazepane ring system.[6]

Question 2: How can I improve poor stereoselectivity (enantiomeric or diastereomeric excess)?

Achieving high stereocontrol is the central goal of synthesizing chiral 1,4-oxazepanes. Poor selectivity indicates that the transition states leading to the different stereoisomers are too close in energy.

Possible Cause 1: Suboptimal Catalyst or Ligand For enantioselective syntheses, the choice of the chiral catalyst or ligand is the most critical factor. Chiral Brønsted acids, particularly those derived from BINOL or SPINOL scaffolds, have proven highly effective in controlling enantioselectivity in reactions like the desymmetrization of oxetanes to form chiral 1,4-benzoxazepines.[1][3]

  • Solution:

    • Screen Chiral Catalysts: A systematic screening of different chiral phosphoric acids (CPAs) is recommended. The steric and electronic properties of the substituents on the catalyst backbone (e.g., naphthyl vs. phenyl groups) can have a profound impact on enantiomeric excess (ee).[1][3]

    • Evaluate Ligands: In metal-catalyzed reactions, screen a panel of chiral ligands to find the optimal match for your substrate and reaction type.

Possible Cause 2: Incorrect Reaction Temperature Temperature directly influences the thermodynamics of the chiral recognition process.[8]

  • Solution: Systematically vary the reaction temperature. Lower temperatures often, but not always, enhance stereoselectivity by amplifying the small energy differences between diastereomeric transition states.[8] Screen a range of temperatures (e.g., 0 °C, 25 °C, 45 °C) to find the optimum.

Possible Cause 3: Solvent Effects The solvent can influence the conformation of the substrate and the catalyst, as well as the stability of the transition state, thereby affecting stereoselectivity. Some reactions exhibit switchable regioselectivity based solely on the choice of solvent.[9][10]

  • Solution: Screen a range of solvents with varying polarities (e.g., toluene, p-xylene, DCM, THF). For instance, in the enantioselective desymmetrization of oxetanes, p-xylene was identified as an optimal solvent.[11]

Data Presentation: Impact of Chiral Phosphoric Acid (CPA) Catalyst on Enantioselectivity

The following table summarizes data from a study on the enantioselective synthesis of benz[5][6]oxazepines, highlighting the critical role of the catalyst structure.

Catalyst TypeSubstituent on BackboneYield (%)Enantiomeric Excess (ee, %)Reference
(R)-CPA-1Phenyl150[1]
(R)-CPA-51-Naphthyl8581[1]
(R)-CPA-7Triisopropylphenyl8282[1]
(R)-CPA-8 (SPINOL-derived) 1-Naphthyl 85 92 [3]
Question 3: I'm struggling with product purification. What can I do?

Purification of 1,4-oxazepane derivatives can be challenging due to their polarity and potential for tailing on silica gel.[2]

Solution 1: Modified Silica Gel Chromatography For basic amine-containing heterocycles, standard silica gel chromatography can result in significant peak tailing.

  • Strategy: Add a small amount of a basic modifier to the eluent system. A common practice is to add ~1% triethylamine (Et₃N) or ammonia in methanol to the mobile phase (e.g., dichloromethane/methanol). This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.[2]

Solution 2: Reversed-Phase HPLC (RP-HPLC) For highly polar or water-soluble compounds that are difficult to purify on normal-phase silica, RP-HPLC is an excellent alternative.

  • Strategy: Use a C18 column with a mobile phase gradient, typically involving water and acetonitrile (MeCN), often with a modifier like TFA or ammonium acetate (AmAc).[6] This method is particularly effective for purifying crude products after cleavage from a solid support.[6]

Solution 3: Chiral Separation for Enantiomers If your synthesis yields a racemic or diastereomeric mixture, specialized chiral chromatography is required.

  • Strategy: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with polysaccharide-based chiral stationary phases (CSPs) are the methods of choice.[8] Columns based on amylose and cellulose derivatives should be screened first with various mobile phases to achieve separation of enantiomers.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most robust synthetic routes for preparing chiral 1,4-oxazepanes? Several robust strategies have been developed. Key approaches include:

  • Intramolecular Haloetherification: A regio- and stereoselective 7-endo cyclization that can produce polysubstituted chiral 1,4-oxazepanes with good yields and selectivities.[5][12]

  • Enantioselective Desymmetrization: This modern approach uses a chiral catalyst, such as a Brønsted acid, to open a prochiral starting material like a 3-substituted oxetane, creating the chiral 1,4-oxazepine core with high enantiocontrol.[1][3]

  • Intramolecular Cyclization of Amino Alcohols: A versatile method where a linear N-substituted amino alcohol is induced to cyclize. This is often used in solid-phase synthesis.[6][7]

Q2: How can I monitor the progress of my cyclization reaction? Thin-Layer Chromatography (TLC) is a quick and effective method for initial monitoring. Co-spotting the reaction mixture with the starting material is essential. For more quantitative analysis and to check for the formation of the desired product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[6]

Q3: My final compound appears to be unstable in solution. What are the likely causes? The 1,4-oxazepane ring, containing an ether linkage, can be susceptible to degradation under certain conditions.[13]

  • Acidic Conditions: The ether linkage is prone to acid-catalyzed hydrolysis, especially at low pH (< 4).[13] If possible, work at a pH between 4 and 7.

  • Temperature: Degradation rates increase with temperature. Store solutions at low temperatures when not in use.[13]

  • Light: Some compounds may be photolabile. Protect solutions from light by using amber vials or covering them with foil.[13]

Q4: How do I definitively confirm the structure and stereochemistry of my product? A combination of spectroscopic and analytical techniques is required:

  • Structure Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the chemical structure and connectivity of your molecule.[3][14]

  • Stereochemistry Confirmation:

    • Relative Stereochemistry: 2D NMR techniques like NOESY can help determine the relative configuration of stereocenters.

    • Absolute Stereochemistry: Unambiguous determination is achieved through single-crystal X-ray diffraction analysis.[14][15]

    • Enantiomeric Excess (ee): Chiral HPLC or SFC is used to determine the enantiomeric purity of the final product.[8][11]

Visualizations & Protocols

Diagrams

dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", label="Diagram 1: Troubleshooting Workflow for 1,4-Oxazepane Synthesis", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Problem [label="Problem Encountered\n(Low Yield or Poor Selectivity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowYield [label="Low Yield", fillcolor="#FBBC05", fontcolor="#202124"]; PoorSelectivity [label="Poor Stereoselectivity\n(ee or dr)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurity [label="Check Starting\nMaterial Purity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckConditions [label="Optimize Reaction\nConditions (T, Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSideReactions [label="Investigate Side\nReactions (e.g., Lactonization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeCatalyst [label="Screen Chiral\nCatalysts / Ligands", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeSolvent [label="Screen Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeTemp [label="Vary Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> LowYield; Problem -> PoorSelectivity;

LowYield -> CheckPurity [label=" Purity?"]; LowYield -> CheckConditions [label=" Conversion?"]; LowYield -> CheckSideReactions [label=" Byproducts?"];

PoorSelectivity -> OptimizeCatalyst [label=" Catalyst?"]; PoorSelectivity -> OptimizeSolvent [label=" Solvent?"]; PoorSelectivity -> OptimizeTemp [label=" Temp?"]; } dot

Diagram 1: A decision tree for troubleshooting common synthesis issues.

dot digraph "Synthetic_Workflow" { graph [fontname="Arial", label="Diagram 2: General Solid-Phase Synthesis Workflow", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Diagram 2: Workflow for solid-phase synthesis of 1,4-oxazepanes.
Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,4-Oxazepane-5-carboxylic Acids on Solid Support [6][7][16]

This protocol describes the synthesis via cleavage and cyclization of a polymer-supported N-phenacyl nitrobenzenesulfonamide intermediate.

  • Swelling & Deprotection: Swell Fmoc-HSe(TBDMS)-OH immobilized on Wang resin (500 mg) in a suitable solvent (e.g., DMF/CH₂Cl₂). Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in CH₂Cl₂ for 1 hour at room temperature to remove the Fmoc protecting group. Wash the resin thoroughly with CH₂Cl₂, DMF, and finally CH₂Cl₂ again.

  • Sulfonylation: To the deprotected resin in DMF, add a solution of a nitrobenzenesulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride, 3 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 5 eq.). Shake the mixture at room temperature for 4-6 hours. Monitor for completion using a Kaiser test. Wash the resin thoroughly.

  • Alkylation: To the sulfonamide resin in acetonitrile, add a substituted 2-bromoacetophenone (3 eq.), potassium carbonate (K₂CO₃, 5 eq.), and a phase-transfer catalyst like tetrabutylammonium iodide (TBAI, 0.1 eq.). Heat the mixture at 60-80 °C overnight. Wash the resin thoroughly.

  • Cleavage and Cyclization: Prepare a cleavage cocktail of TFA/Et₃SiH/CH₂Cl₂ (10:1:9 v/v/v). Add 5 mL of the cocktail to the dried resin and shake at room temperature for 30 minutes.

  • Workup and Purification: Filter the resin and wash it three times with a fresh 5 mL portion of the cleavage cocktail. Combine the filtrates and evaporate the solvent under a stream of nitrogen. Lyophilize the residue overnight to remove residual TFA. Purify the crude product by reversed-phase HPLC to yield the 1,4-oxazepane derivative.

Protocol 2: Chiral Separation by HPLC/SFC [8]

This protocol describes a general screening approach for separating enantiomers of a chiral 1,4-oxazepane.

  • Sample Preparation: Prepare a stock solution of the racemic analyte at approximately 1 mg/mL. A 1:1 mixture of Methanol:Ethanol is a good starting point for solubility.

  • System Setup: Use an HPLC or SFC system, preferably with an automated column switcher. Install a set of 3-6 polysaccharide-based chiral columns (e.g., based on amylose or cellulose derivatives).

  • Initial Screening (SFC):

    • Mobile Phase: Start with a generic gradient using supercritical CO₂ as the primary mobile phase and an alcohol modifier (e.g., methanol or ethanol).

    • Gradient: A typical screening gradient would be from 5% to 40% alcohol modifier over 5-10 minutes.

    • Additives: Screen with and without a small amount of an additive (e.g., 0.1% diethylamine for basic compounds or 0.1% TFA for acidic compounds) in the modifier.

  • Initial Screening (HPLC):

    • Normal Phase: Use hexane/isopropanol or hexane/ethanol mixtures.

    • Reversed Phase: Use water/acetonitrile or water/methanol mixtures.

  • Optimization: Identify the best condition (Column/Mobile Phase) from the initial screen that shows baseline or partial separation. Optimize the separation by modifying the gradient slope, switching to an isocratic method, or adjusting the temperature and flow rate to achieve a resolution (Rs) > 1.5.

References

  • Bezanson, M., Pottel, J., Bilbeisi, R., Toumieux, S., Cueto, M., & Moitessier, N. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. The Journal of Organic Chemistry, 78(3), 872–885. [Link]

  • Lévesque, F., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry. [Link]

  • Bezanson, M., Pottel, J., Bilbeisi, R., Toumieux, S., Cueto, M., & Moitessier, N. (2013). Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry. [Link]

  • Nigríni, M., Bhosale, V. A., & Císařová, I. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(24), 17293–17305. [Link]

  • Revisited Heterocyclization for Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2025). ChemRxiv. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. [Link]

  • Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. (2020). ResearchGate. [Link]

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  • Nigríni, M., Bhosale, V. A., & Císařová, I. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Semantic Scholar. [Link]

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Side reactions and byproduct formation in suvorexant intermediate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of suvorexant intermediates. As Senior Application Scientists, we have compiled this guide to address common challenges, side reactions, and byproduct formation encountered during the synthesis of the key intermediates of suvorexant. This resource is designed to provide practical, field-proven insights and troubleshooting strategies to enhance the efficiency and purity of your synthetic routes.

Part 1: Troubleshooting Guide

This section is dedicated to addressing specific issues that may arise during the synthesis of the two primary suvorexant intermediates: 5-chloro-2-((R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole and 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.

Intermediate 1: 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

The synthesis of this triazole-substituted benzoic acid is a critical step, often complicated by the formation of a regioisomeric byproduct.

Q1: My reaction is producing a significant amount of the undesired 1-triazolyl regioisomer alongside the desired 2-triazolyl product. How can I improve the regioselectivity?

A1: The formation of the 1-triazolyl regioisomer is a common side reaction in the copper-catalyzed N-arylation of 1,2,3-triazole. The ratio of the 2- and 1-isomers is highly dependent on the reaction conditions. The medicinal chemistry route, which utilized microwave-assisted amination of 2-iodo-5-methylbenzoic acid with 1,2,3-triazole, initially yielded a nearly 1:1 mixture (55:45) of the desired 2-triazolyl isomer and the undesired 1-triazolyl isomer[1].

Troubleshooting Strategies:

  • Optimization of Reaction Conditions: Process chemistry development has shown that moving away from microwave conditions and carefully optimizing the solvent, base, and temperature can significantly improve regioselectivity. A study demonstrated that using copper iodide (CuI) as the catalyst, potassium carbonate as the base, and a THF/DMF solvent system at 65°C can shift the regioisomeric ratio to as high as 81:19 in favor of the desired 2-isomer[1]. Another approach using a copper-assisted substitution reaction in DMF at elevated temperatures reported a 4:1 ratio of the desired 2-arylated triazole to the 1-arylated byproduct[2].

  • Ligand Selection: The choice of ligand in copper-catalyzed reactions can influence regioselectivity. While some initial routes used a diamine promoter, optimized conditions often omit it[1]. Experimenting with different N,N- or N,O-chelating ligands may further enhance the selectivity for the 2-position.

  • Purification Strategy: If the formation of the 1-triazolyl isomer cannot be completely suppressed, an effective purification strategy is essential.

    • Chromatography: The two regioisomers can be separated by column chromatography, although this may not be ideal for large-scale synthesis[1].

    • Selective Salt Formation: A more scalable approach involves the selective precipitation of one of the isomers as a salt. It has been reported that the desired 2-triazolyl isomer can be selectively isolated by forming its sodium salt with sodium t-butoxide in a mixture of DMF and ethyl acetate. The desired salt precipitates, leaving the undesired isomer in solution[2].

Table 1: Impact of Reaction Conditions on Regioisomeric Ratio

Catalyst/PromoterSolventBaseTemperatureRatio (2-isomer : 1-isomer)Reference
CuI / DiamineNMP-120°C (Microwave)55 : 45[1]
CuITHF / DMFK₂CO₃65°C81 : 19[1]
Copper-assistedDMF-Elevated~80 : 20[2]

Q2: I am observing the formation of a homodimer byproduct from the starting 2-iodo-5-methylbenzoic acid. How can this be minimized?

A2: The formation of a biaryl homodimer is a known side reaction in copper-catalyzed cross-coupling reactions, often referred to as Ullmann coupling. This occurs when two molecules of the aryl halide couple with each other.

Troubleshooting Strategies:

  • Control of Reaction Stoichiometry: Using a slight excess of 1,2,3-triazole can help to favor the desired cross-coupling reaction over the homocoupling side reaction[1].

  • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize the rate of the homocoupling reaction relative to the desired N-arylation. The optimized conditions at 65°C showed less than 0.2% of the homodimer being formed[1].

  • Catalyst and Ligand Choice: The nature of the copper catalyst and any added ligands can influence the extent of homocoupling. Screening different copper sources (e.g., CuI, Cu₂O) and ligands may identify a system less prone to this side reaction.

Intermediate 2: (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzoxazole

The synthesis of the chiral diazepine core of suvorexant can be challenging, with potential for the formation of several process-related impurities.

Q1: During the intramolecular reductive amination to form the diazepine ring, I am observing an amine isomer impurity. What is the cause and how can I prevent its formation?

A1: The formation of an amine isomer impurity has been reported and is believed to arise from the transient formation of a bicyclic intermediate. This side reaction can be influenced by the reaction conditions and the nature of the starting materials[1].

Troubleshooting Strategies:

  • pH Control: Careful control of the reaction pH is critical. It has been observed that adding a weak base, such as sodium acetate, to neutralize one equivalent of the methanesulfonic acid (MSA) salt of the starting amine can minimize the formation of this and other impurities[1][3]. This suggests that a less acidic environment may disfavor the pathway leading to the isomeric byproduct.

  • Choice of Reducing Agent: The type of reducing agent can impact the reaction pathway. Sodium triacetoxyborohydride (STAB) is commonly used for reductive aminations. Exploring other reducing agents, such as sodium cyanoborohydride or catalytic hydrogenation, might alter the product distribution, although STAB has been shown to be effective under optimized conditions[1].

  • Temperature and Reaction Time: As with many reactions involving competing pathways, optimizing the temperature and reaction time can favor the desired product. Monitor the reaction progress closely to avoid prolonged reaction times that might lead to increased byproduct formation.

Q2: I am seeing impurities that appear to be the result of the benzoxazole ring opening. How can I avoid this?

A2: The benzoxazole moiety can be susceptible to hydrolysis under certain conditions, leading to ring-opened impurities. This is particularly a risk during the reductive amination step if the pH is not well-controlled[1].

Troubleshooting Strategies:

  • Strict pH Control: As mentioned previously, maintaining a controlled pH is crucial. The addition of a weak base to buffer the reaction mixture can prevent the strongly acidic conditions that promote hydrolysis of the benzoxazole ring[1][3].

  • Aqueous Work-up Conditions: During the work-up of the reaction, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Prompt extraction into an organic solvent after neutralization can help preserve the integrity of the benzoxazole ring.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of the triazole benzoic acid intermediate to ensure high purity?

A1: The most critical parameters are:

  • Regioselectivity of the N-arylation: This is primarily controlled by the choice of catalyst, solvent, base, and temperature, as detailed in the troubleshooting guide. The goal is to maximize the formation of the 2-triazolyl isomer.

  • Minimization of Homocoupling: Careful control of stoichiometry and temperature is key to preventing the formation of the biaryl byproduct.

  • Effective Purification: Even with optimized conditions, some amount of the undesired 1-triazolyl isomer will likely be formed. A robust purification method, such as selective salt precipitation, is crucial for obtaining the high-purity intermediate required for the subsequent steps[2].

Q2: In the synthesis of the chiral diazepine intermediate, what are the primary sources of impurities?

A2: The primary sources of impurities in the chiral diazepine synthesis are:

  • Side reactions during ring formation: This includes the formation of isomeric amines and byproducts from intramolecular amination cyclization[1][4].

  • Hydrolysis of the benzoxazole ring: This can occur under acidic conditions, leading to ring-opened impurities[1].

  • Incomplete chiral resolution: If a classical resolution is employed, incomplete separation of the enantiomers will result in a product with lower enantiomeric purity.

Q3: For the final amide coupling step to form suvorexant, what is the recommended procedure to ensure a clean reaction?

A3: To ensure a clean and efficient amide coupling, it is recommended to first convert the 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid to its corresponding acid chloride. This is typically achieved by treating the carboxylic acid with a reagent such as oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF. The resulting acid chloride is then reacted with the chiral diazepine intermediate in the presence of a base like triethylamine. This method generally leads to a faster and cleaner reaction profile compared to using standard peptide coupling reagents[1].

Q4: Are there any known degradation pathways for the final suvorexant product that I should be aware of?

A4: Yes, studies have identified several oxidative degradation impurities of suvorexant. When exposed to oxidative stress (e.g., hydrogen peroxide), suvorexant can degrade into various products, including N-oxides and other oxidized species. It is therefore important to store the final product under conditions that protect it from strong oxidizing agents and light to maintain its purity and stability[5][6][7].

Part 3: Experimental Protocols and Visualizations

Protocol 1: Optimized Synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

This protocol is based on optimized conditions to maximize the yield of the desired 2-triazolyl regioisomer[1].

  • To a reaction vessel, add 2-iodo-5-methylbenzoic acid, 1.5 equivalents of 1,2,3-triazole, and 2.0 equivalents of potassium carbonate.

  • Add a solvent mixture of THF and DMF.

  • Add 0.1 equivalents of copper(I) iodide (CuI).

  • Heat the reaction mixture to 65°C and stir until the reaction is complete (monitor by HPLC or TLC).

  • Cool the reaction mixture and perform an aqueous work-up.

  • To isolate the desired product from the undesired regioisomer, proceed with a selective salt formation as described in the troubleshooting guide[2].

Protocol 2: Intramolecular Reductive Amination for Chiral Diazepine Synthesis

This protocol incorporates pH control to minimize byproduct formation[1][3].

  • Dissolve the bis-methanesulfonic acid salt of the amino ketone precursor in an appropriate solvent (e.g., THF).

  • Add 1.0 equivalent of a weak base, such as sodium acetate, and stir to form the mono-MSA salt in situ.

  • Add 1.5 equivalents of sodium triacetoxyborohydride (STAB) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by HPLC or TLC).

  • Perform a careful aqueous work-up, ensuring the pH does not become strongly acidic or basic for extended periods.

  • Extract the product into an organic solvent and purify as necessary.

Visualizations

Diagram 1: Regioisomeric Byproduct Formation in Triazole Synthesis

G cluster_0 Reaction of 2-iodo-5-methylbenzoic acid with 1,2,3-triazole Starting Materials 2-iodo-5-methylbenzoic acid + 1,2,3-triazole Desired Product 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid Starting Materials->Desired Product Desired Pathway (N2-arylation) Byproduct 5-methyl-1-(1H-1,2,3-triazol-1-yl)benzoic acid Starting Materials->Byproduct Side Reaction (N1-arylation)

Caption: Desired vs. side reaction in triazole synthesis.

Diagram 2: Byproduct Formation in Diazepine Ring Closure

G cluster_1 Intramolecular Reductive Amination Amino Ketone Precursor Amino Ketone Precursor Desired Diazepine (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzoxazole Amino Ketone Precursor->Desired Diazepine Desired Cyclization Isomer Impurity Amine Isomer Impurity Amino Ketone Precursor->Isomer Impurity Isomerization Pathway Ring-Opened Impurity Benzoxazole Hydrolysis Product Amino Ketone Precursor->Ring-Opened Impurity Hydrolysis (Low pH)

Caption: Byproduct pathways in diazepine synthesis.

References

  • Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS, HR-MS and 1D, 2D NMR. Journal of Chromatographic Science, 2020. [Link]

  • Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS, HR-MS and 1D, 2D NMR. Oxford Academic, 2020. [Link]

  • Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Symposium Series, 2016. [Link]

  • Identification, synthesis and strategy for minimization of potential impurities in the synthesis of suvorexant. ResearchGate, 2021. [Link]

  • (PDF) Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR. ResearchGate, 2020. [Link]

  • Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 2014. [Link]

  • Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. PubMed Central, 2024. [Link]

  • Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist. ResearchGate, 2013. [Link]

  • COPPER CATALYZED EFFICIENT SYNTHESIS OF 1,2,3-TIAZOLE DERIVATIVES FROM CHALCONE AND BEN. Journal of Advanced Scientific Research, 2018. [Link]

  • Synthetic routes to triazole benzoic acid compounds 1–17. ResearchGate, 2024. [Link]

  • Suvorexant. PubChem, National Center for Biotechnology Information. [Link]

  • Facile route for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole using copper nanoparticles supported on nanocellulose as recyclable heterogeneous catalyst. Indian Academy of Sciences, 2017. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Enantioselective copper-catalyzed azidation/click cascade reaction for access to chiral 1,2,3-triazoles. PubMed Central, 2022. [Link]

  • Synthesis of Suvorexant. Synfacts, 2011. [Link]

  • Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant.
  • The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. ACS Pharmacology & Translational Science, 2020. [Link]

  • Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. RSC Publishing, 2024. [Link]

  • Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science, 2017. [Link]

  • Synthesis, chiral resolution, and enantiopharmacology of a potent 2,3-benzodiazepine derivative as noncompetitive AMPA receptor antagonist. PubMed, 2005. [Link]

  • Mechanism of action of suvorexant. PubMed, 2016. [Link]

  • Suvorexant intermediate and preparation method thereof.
  • Novel routes of synthesis for the preparation of suvorexant.
  • Preparation of 2-([1][5][6]triazol-2-yl)-benzoic acid derivatives. Google Patents, 2018.

  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 2016. [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PubMed Central, 2023. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI, 2024. [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PubMed Central, 2011. [Link]

  • Preparation of 2-([1][5][6]triazol-2-yl)-benzoic acid derivatives. Google Patents, 2020.

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Technical Support Center: Optimizing Peak Resolution for Oxazepane Enantiomers in Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of oxazepane enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The content is structured to address common challenges encountered during method development and routine analysis, moving from frequently asked questions to detailed, problem-oriented solutions.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that often arise when beginning the chiral separation of oxazepane derivatives.

Q1: What is the recommended starting point for chiral stationary phase (CSP) selection for oxazepane enantiomers?

A: For heterocyclic compounds like oxazepanes, polysaccharide-based CSPs are the most versatile and successful starting point.[1][2] It is highly recommended to begin by screening a set of columns based on derivatives of both amylose and cellulose to explore a range of potential chiral recognition mechanisms.[1] These phases are known for their broad applicability and can be used in normal-phase, reversed-phase, and polar organic modes, offering complementary selectivity.[1][3][4]

Q2: Which chromatographic mode (Normal-Phase, Reversed-Phase, or Polar Organic) is best for separating oxazepane enantiomers?

A: There is no single "best" mode, as the optimal choice is highly dependent on the specific oxazepane derivative and the chosen CSP.[5] A comprehensive screening strategy should evaluate all three modes.[3]

  • Normal-Phase (NP): Often provides excellent selectivity using non-polar solvents like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).[1]

  • Reversed-Phase (RP): Utilizes aqueous buffers with organic solvents like acetonitrile or methanol. This mode is often preferred for its compatibility with mass spectrometry (MS).[1][6]

  • Polar Organic (PO): Employs polar solvents such as acetonitrile or methanol, often with additives, and can offer unique selectivity.[1]

Q3: Are mobile phase additives necessary for separating oxazepane enantiomers?

A: Yes, additives are frequently crucial for achieving good peak shape and resolution, especially if the oxazepane structure contains ionizable functional groups.[1][7]

  • For basic analytes , a basic additive like diethylamine (DEA) or ethanolamine (typically 0.1% v/v) can suppress unwanted interactions with the silica support, improving peak symmetry.[1]

  • For acidic analytes , an acidic additive such as trifluoroacetic acid (TFA) or formic acid (typically 0.1% v/v) is recommended to ensure the analyte is in a single protonation state.[1]

The choice and concentration of the additive can dramatically impact selectivity and even reverse the elution order of the enantiomers.[3]

Q4: How does temperature affect the chiral separation of oxazepanes?

A: Temperature is a powerful but complex parameter for optimizing chiral separations.[8] It influences the thermodynamics of the interaction between the enantiomers and the CSP.[9] While lower temperatures often improve resolution, this is not a universal rule; sometimes, increasing the temperature can enhance separation.[10] For some benzodiazepine-related structures, elevated temperatures can even lead to on-column racemization, resulting in peak coalescence.[11] Therefore, it is essential to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) during method development.[1]

Troubleshooting Guide: From Poor Resolution to Peak Asymmetry

This section provides a systematic approach to resolving specific chromatographic problems.

Problem 1: Poor to No Enantiomeric Resolution (Rs < 1.5)

A resolution value (Rs) of less than 1.5 indicates that the peaks are not baseline separated, which is critical for accurate quantification.

Possible Cause 1: Suboptimal Chiral Stationary Phase (CSP)

  • Explanation: The fundamental principle of chiral separation relies on the specific interactions between the analyte and the CSP.[1] If the chosen CSP does not offer the necessary stereospecific interactions (e.g., π-π interactions, hydrogen bonding, steric hindrance) for the oxazepane molecule, no separation will occur.[12]

  • Solution: A systematic screening of different CSPs is the most effective approach.[4][13] If initial screening on polysaccharide phases fails, consider alternative chemistries such as Pirkle-type, macrocyclic glycopeptide, or cyclodextrin-based phases.[1][14]

Possible Cause 2: Inadequate Mobile Phase Composition

  • Explanation: The mobile phase composition directly mediates the interaction between the analyte and the CSP.[8] The type of organic modifier, its concentration, and the presence of additives all play a critical role in achieving selectivity.[3][15]

  • Solution: A methodical optimization of the mobile phase is required.

    • Step-by-Step Protocol: Mobile Phase Optimization

      • Vary Organic Modifier Ratio: In NP, systematically adjust the alcohol percentage (e.g., from 10% to 30% isopropanol in hexane). In RP, modify the acetonitrile or methanol concentration. Decreasing the mobile phase strength (less organic modifier in RP) often increases retention and can improve enantioselectivity.[6]

      • Screen Different Alcohols (NP): The choice of alcohol (e.g., ethanol vs. isopropanol) can significantly alter selectivity.

      • Systematically Screen Additives: Introduce acidic (TFA, formic acid) or basic (DEA) additives at a low concentration (e.g., 0.1%) and observe the impact on resolution.[1] The nature of the acidic additive can be a key factor.[16]

Possible Cause 3: Unfavorable Temperature

  • Explanation: The energy of the diastereomeric complexes formed between the enantiomers and the CSP is temperature-dependent.[9] An unsuitable temperature may not provide a sufficient energy difference for separation.

  • Solution: Evaluate the separation at a minimum of three different temperatures (e.g., 15°C, 25°C, 40°C) to determine the thermodynamic optimum for your specific analyte-CSP system.[1][8]

Troubleshooting Logic for Poor Resolution

G Start Start: Poor Resolution (Rs < 1.5) CSP Inappropriate CSP? Start->CSP MP Suboptimal Mobile Phase? CSP->MP No Screen_CSP Action: Screen diverse CSPs (Polysaccharide, Pirkle, etc.) CSP->Screen_CSP Yes Temp Unfavorable Temperature? MP->Temp No Optimize_MP Action: Optimize Mobile Phase (Modifier Ratio, Additives) MP->Optimize_MP Yes Optimize_Temp Action: Screen Temperatures (e.g., 15, 25, 40°C) Temp->Optimize_Temp Yes End Achieved Rs > 1.5 Screen_CSP->End Optimize_MP->End Optimize_Temp->End

Caption: A decision-making workflow for troubleshooting poor enantiomeric resolution.

Problem 2: Asymmetric Peaks (Tailing or Fronting)

Peak asymmetry compromises quantification accuracy and can mask impurities.[17]

Possible Cause 1: Secondary Interactions (Peak Tailing)

  • Explanation: Peak tailing is often caused by undesirable secondary interactions between the analyte and active sites (e.g., residual silanols) on the silica support of the CSP.[1] This is particularly common for basic compounds.

  • Solution: Add a competing agent to the mobile phase. For basic oxazepanes, adding a small amount of a basic modifier like 0.1% DEA will occupy the active silanol sites, leading to more symmetrical peaks.[13] For acidic compounds, adding an acid like 0.1% TFA can ensure the analyte is in its neutral form, improving peak shape.[13]

Possible Cause 2: Column Overload (Peak Fronting)

  • Explanation: Peak fronting, often described as a "shark fin" shape, is a classic symptom of mass overload.[18][19] When the number of analyte molecules injected exceeds the capacity of the stationary phase, excess molecules travel through the column unretained, eluting at the front of the peak.[19]

  • Solution: This issue is straightforward to diagnose and resolve.

    • Step-by-Step Protocol: Diagnosing Column Overload

      • Prepare a 1:10 and a 1:100 dilution of your sample.[13]

      • Inject the original concentration, followed by the two dilutions.

      • If the peak shape becomes symmetrical at lower concentrations, column overload is confirmed.

      • Remedy: Reduce the sample concentration or the injection volume for all subsequent analyses.[1]

Possible Cause 3: Sample Solvent Mismatch

  • Explanation: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause band broadening and peak distortion. The plug of strong solvent carries the analyte down the column prematurely, leading to poor peak shape.

  • Solution: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the oxazepane analyte.

Problem 3: Unstable or Drifting Retention Times

Irreproducible retention times make peak identification unreliable and indicate a lack of method robustness.

Possible Cause 1: Insufficient Column Equilibration

  • Explanation: Chiral stationary phases, particularly polysaccharide-based ones, can require extended equilibration times to ensure the surface is fully conditioned with the new mobile phase.[1] Additives, in particular, can have "memory effects," where they remain bound to the stationary phase and require extensive flushing to remove.[7][20]

  • Solution: Always equilibrate the column with at least 20-30 column volumes of the new mobile phase before starting an analytical run. Monitor the baseline until it is stable and flat.[1]

Possible Cause 2: Temperature Fluctuations

  • Explanation: Changes in the ambient laboratory temperature can affect mobile phase viscosity and the thermodynamics of the chiral recognition, leading to shifts in retention time.[1]

  • Solution: Use a thermostatted column compartment to maintain a constant and controlled temperature throughout the analysis.[1]

Possible Cause 3: Mobile Phase Inconsistency

  • Explanation: The composition of the mobile phase can change over time due to the evaporation of volatile components (like hexane or DEA).

  • Solution: Prepare fresh mobile phase daily and keep solvent reservoirs tightly capped to prevent compositional changes.[1]

Summary of Key Optimization Parameters

The following table summarizes the impact of critical parameters on chiral resolution for oxazepane enantiomers.

ParameterTypical AdjustmentPrimary Effect on ChromatogramRationale & Causality
Flow Rate Decrease (e.g., 1.0 to 0.5 mL/min)Increases Resolution, Increases Run TimeChiral separations often suffer from slow mass transfer. Lowering the flow rate allows more time for the enantiomers to interact with the CSP, increasing efficiency and thus resolution.
Temperature Screen 15-40°CVariable (Can Increase or Decrease Resolution)Affects the Gibbs free energy (ΔG) of the analyte-CSP interaction. The effect is unpredictable and must be determined empirically.[9]
Organic Modifier % Vary by ±10%Alters Retention & SelectivityChanges the polarity of the mobile phase, directly influencing the strength of the interaction between the analyte and the CSP.[6]
Additive Type/Conc. Add 0.1% Acid or BaseImproves Peak Shape & Can Change SelectivitySuppresses secondary interactions (improving peak shape) and can alter the conformation of the CSP or analyte, leading to changes in chiral recognition.[1][3]

Systematic Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Screen_CSPs 1. Screen CSPs (Amylose & Cellulose based) Screen_Modes 2. Screen Modes (NP, RP, PO) Screen_CSPs->Screen_Modes Select_Best 3. Select Best Condition (Partial Separation) Screen_Modes->Select_Best Optimize_MP 4. Optimize Mobile Phase (Modifier %, Additives) Select_Best->Optimize_MP Optimize_Temp 5. Optimize Temperature (15, 25, 40°C) Optimize_MP->Optimize_Temp Optimize_Flow 6. Optimize Flow Rate (e.g., 1.0 -> 0.5 mL/min) Optimize_Temp->Optimize_Flow Final_Method 7. Final Robust Method (Rs > 1.5, Symmetric Peaks) Optimize_Flow->Final_Method

Caption: A phased approach to systematic chiral method development for oxazepanes.

References

  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Technical Support Center: Chiral Separation of 1,4-Oxazepane-6-sulfonamide Enantiomers. Benchchem.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Chiral Stationary Phase.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Chiral mobile phase additives in HPLC enantiosepar
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some...
  • Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. Benchchem.
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations.
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • How to fix asymmetrical chrom
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Chiral HPLC Method Development.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Playing with Selectivity for Optimal Chiral Separation.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Optimization of the LC enantioseparation of chiral pharmaceuticals using cellulose tris(4-chloro-3-methylphenylcarbamate) as chiral selector and polar non-aqueous mobile phases. PubMed.
  • New Brush-Type Chiral Stationary Phases for Enantiosepar
  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Chiral HPLC Separ
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • Trouble with chiral separations.

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Stability issues with benzyl protecting groups in acidic or basic media.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzyl protecting groups. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using benzyl (Bn) and related protecting groups. Here, we address common stability issues encountered in acidic and basic media through detailed troubleshooting guides and frequently asked questions (FAQs). Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.

Section 1: Troubleshooting Guide - Unstable Benzyl Ethers

This section addresses scenarios where a benzyl ether is unexpectedly cleaved or participates in a side reaction.

Question 1: My benzyl ether was cleaved during an acid-catalyzed reaction to remove a silyl ether (e.g., TBS, TIPS). How can I prevent this?

Root Cause Analysis: While benzyl ethers are generally considered stable to many acidic conditions, they are susceptible to cleavage by strong acids, particularly Lewis acids or Brønsted acids at elevated temperatures.[1][2][3] The mechanism of acid-catalyzed cleavage involves protonation of the ether oxygen, making it a better leaving group.[4][5][6] For benzyl ethers, the subsequent cleavage can proceed via an SN1-like pathway due to the stability of the resulting benzylic carbocation.[4] Conditions that are too harsh for removing a silyl group can inadvertently cleave the more robust benzyl ether.

Troubleshooting Workflow:

G start Unexpected Benzyl Ether Cleavage with Acid cond1 Are you using a strong Lewis Acid (e.g., BCl₃, BBr₃)? start->cond1 sol1 Switch to milder, buffered acidic conditions. Examples: - HF•Pyridine in THF - Acetic acid in THF/H₂O (3:1:1) - PPTS in t-BuOH cond1->sol1 Yes cond2 Are you running the reaction at elevated temperatures? cond1->cond2 No end Successful Selective Silyl Ether Deprotection sol1->end sol2 Perform the reaction at 0°C or room temperature. Monitor closely by TLC to avoid prolonged reaction times. cond2->sol2 Yes cond3 Is the silyl ether sterically hindered? cond2->cond3 No sol2->end sol3 Consider a more labile silyl group in your synthetic design (e.g., TES instead of TBS or TIPS). This allows for milder deprotection conditions. cond3->sol3 Yes cond3->end No sol3->end

Caption: Decision workflow for troubleshooting acidic cleavage of benzyl ethers.

Detailed Protocol: Mild Deprotection of a TBS Ether with Acetic Acid

  • Substrate Preparation: Dissolve the substrate containing both benzyl and TBS ethers in a 3:1:1 mixture of tetrahydrofuran (THF), water (H₂O), and acetic acid (AcOH).

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. The goal is to consume the starting material without significant formation of the diol (from cleavage of both groups).

  • Work-up: Once the TBS ether is cleaved, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Question 2: I'm observing a rearrangement of my O-benzyltyrosine derivative to 3-benzyltyrosine under acidic conditions. What is happening and how can I stop it?

Root Cause Analysis: This is a known intramolecular electrophilic aromatic substitution reaction, often referred to as the "Merrifield rearrangement."[7] Under strong acidic conditions (e.g., HF), the benzyl group can be cleaved to form a benzylic carbocation. This highly reactive electrophile can then attack the electron-rich aromatic ring of the tyrosine side chain, typically at the position ortho to the hydroxyl group, leading to an undesired C-benzylation.

Preventative Strategies:

  • Use a Scavenger: During acid-mediated deprotection (e.g., of a Boc group with TFA), include a cation scavenger such as triisopropylsilane (TIS) or anisole. These scavengers are more nucleophilic than the tyrosine ring and will trap the liberated benzyl cation, preventing the rearrangement.

  • Modify the Benzyl Group: Employ electron-withdrawing groups on the benzyl ring (e.g., 2,6-dichlorobenzyl) to destabilize the benzylic carbocation. This makes the initial cleavage less favorable under standard acidic conditions.

  • Orthogonal Protecting Group Strategy: The most robust solution is to use a protecting group strategy that avoids strong acid for deprotection. For instance, if you need to remove a Boc group, the O-benzyl group on tyrosine will be at risk. A better combination would be an Fmoc-protected amine (removed by base) with an O-benzyl ether.[8][9]

Table 1: Relative Stability of Hydroxyl Protecting Groups to Common Reagents

Protecting GroupStrong Acid (TFA, HF)Strong Base (NaOH, NaOMe)Catalytic Hydrogenolysis (H₂, Pd/C)Fluoride Source (TBAF)
Benzyl (Bn) Labile[3][10]Stable[3][11]CLEAVED [12]Stable
t-Butyldimethylsilyl (TBS) CLEAVED [13]StableStableCLEAVED [13]
** Acetate (Ac)**StableCLEAVED [13]StableStable
t-Butyloxycarbonyl (Boc) CLEAVED [14]StableStableStable
Fmoc StableCLEAVED [14]StableStable

Section 2: FAQs - Benzyl Group Stability and Reactivity

FAQ 1: Is the benzyl group stable to basic conditions?

Yes, the benzyl ether linkage is generally very stable under a wide range of basic conditions, from aqueous sodium hydroxide to non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[3][11][15] This stability makes it an excellent choice for protecting alcohols during reactions that require basic reagents, such as ester saponification or Williamson ether synthesis on another part of the molecule.

FAQ 2: My catalytic hydrogenolysis to remove a benzyl ether is sluggish or fails completely. What's wrong?

This is a common issue, often related to catalyst poisoning.

Troubleshooting Steps:

  • Check for Catalyst Poisons: Sulfur-containing functional groups (thiols, thioethers, thioureas) are notorious for irreversibly poisoning palladium catalysts.[16][17] Amines, particularly pyridines, can also inhibit the catalyst.

  • Increase Catalyst Loading/Pressure: If mild poisoning is suspected, increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) and/or the hydrogen pressure can sometimes overcome the inhibition.[16]

  • Use a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C, especially for substrates prone to hydrogenolysis of other groups or when catalyst poisoning is an issue.

  • Consider Transfer Hydrogenation: Instead of H₂ gas, use a hydrogen donor like ammonium formate, formic acid, or 1,4-cyclohexadiene.[10][18] This can sometimes be more effective and is often more convenient for laboratory-scale reactions.

  • Switch to a Non-Reductive Method: If the substrate is incompatible with any form of reduction, consider an alternative cleavage method such as using a strong Lewis acid (e.g., BBr₃, BCl₃) or an oxidative method if applicable.[10][19]

G start Failed Hydrogenolysis of Benzyl Ether check_poison Does the substrate contain S, N-heterocycles, or alkynes? start->check_poison poison_sol Catalyst Poisoning Likely! - Increase catalyst loading - Use Pearlman's Catalyst (Pd(OH)₂/C) - Consider chemical deprotection (Lewis Acids) check_poison->poison_sol Yes check_conditions Are reaction conditions optimal? check_poison->check_conditions No end Successful Benzyl Ether Cleavage poison_sol->end conditions_sol Optimize Conditions: - Ensure fresh, active catalyst - Increase H₂ pressure - Try transfer hydrogenation (e.g., HCO₂NH₄) check_conditions->conditions_sol No check_sterics Is the benzyl group sterically hindered? check_conditions->check_sterics Yes conditions_sol->end sterics_sol Reaction may be inherently slow. - Prolong reaction time - Increase temperature cautiously - Switch to a chemical deprotection method check_sterics->sterics_sol Yes check_sterics->end No sterics_sol->end

Caption: Troubleshooting workflow for failed catalytic hydrogenolysis.

FAQ 3: How does the stability of a benzyl carbamate (Cbz or Z group) compare to a benzyl ether in acidic and basic media?

Benzyl carbamates (Cbz), used to protect amines, exhibit different stability profiles compared to benzyl ethers.[20]

  • Acid Stability: The Cbz group is generally more stable to acidic conditions than a Boc group but can still be cleaved by very strong acids like HBr in acetic acid or liquid HF.[21] It is typically stable to the conditions used to remove Boc groups (e.g., TFA), making them an orthogonal pair.[14][20]

  • Base Stability: The Cbz group is stable to most non-nucleophilic bases. However, like esters, it can be susceptible to hydrolysis under strong aqueous basic conditions (saponification), although this is generally slower than for a simple ester. It is stable to the amine bases (e.g., piperidine) used to remove Fmoc groups.[9]

  • Reductive Cleavage: Similar to benzyl ethers, the primary method for Cbz removal is catalytic hydrogenolysis, which cleanly yields the free amine, toluene, and carbon dioxide.[12][20]

This differential stability is the cornerstone of many orthogonal protection strategies, particularly in peptide synthesis.[22]

References

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Technical Support Center: Purification of (S)-4-Benzyl-1,4-oxazepan-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (S)-4-Benzyl-1,4-oxazepan-6-OL. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven laboratory experience.

Introduction: Understanding the Molecule

This compound is a chiral molecule featuring a tertiary amine, a secondary alcohol, and an ether linkage within a seven-membered heterocyclic ring. Its unique combination of a basic nitrogen center, a polar hydroxyl group, and a non-polar benzyl protecting group presents specific challenges and opportunities for purification. This guide will help you navigate these properties to achieve your desired purity specifications.

Part 1: Troubleshooting Common Impurities & Analytical Issues

This section addresses the most common questions that arise during the analysis and purification of crude this compound.

Frequently Asked Questions (FAQs)

Q1: My initial TLC analysis shows multiple spots. What are the likely identities of these impurities?

A1: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of several byproducts or unreacted starting materials. Based on common synthetic routes like reductive amination followed by intramolecular cyclization, the impurities can be categorized by their relative polarity (Rf value).

Table 1: Common Impurities and Their Likely TLC Characteristics

Impurity TypePotential Structure/IdentityExpected Relative RfRationale & Causality
Less Polar Benzyl bromide, BenzaldehydeHigh RfThese are common starting materials. Benzaldehyde can arise from the oxidation of benzyl alcohol or incomplete reaction during reductive amination. Their lower polarity causes them to travel further up the silica plate.
Similar Polarity (R)-4-Benzyl-1,4-oxazepan-6-OLSame RfThe enantiomer has identical physical properties in a non-chiral environment and will not separate on a standard TLC plate.
Similar Polarity Over-benzylated byproduct (quaternary salt)Low Rf to BaselineIf benzyl bromide is used for N-alkylation, a second benzylation can occur, forming a quaternary ammonium salt. This highly polar species will likely remain at the baseline.
More Polar Linear amino-ether precursorLow RfIncomplete ring closure will leave the linear precursor, which may have a free primary or secondary amine, increasing its polarity and causing it to have a lower Rf than the cyclized product.
Most Polar Unreacted amino-alcohol starting materialVery Low RfThe starting material for the N-benzylation or cyclization step is often a highly polar amino-diol or similar structure that will adhere strongly to the silica gel.

To confirm their identities, it is essential to use more advanced analytical techniques like LC-MS for mass identification and NMR for structural elucidation.

Q2: My chiral HPLC analysis shows two peaks for my compound. How can I resolve the undesired enantiomer?

A2: The presence of two peaks on a chiral High-Performance Liquid Chromatography (HPLC) column confirms that your sample is a mixture of (S) and (R) enantiomers.[1] Achieving high enantiomeric excess (% ee) is critical for pharmaceutical applications, as different enantiomers can have vastly different biological activities.[2]

  • Causality: This issue typically stems from a lack of complete stereocontrol during the synthesis, particularly during the step that establishes the chiral center at the 6-position of the oxazepane ring.

  • Troubleshooting Strategy:

    • Analytical Method Validation: First, ensure your chiral method is robust. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating chiral alcohols and amines.[3]

    • Preparative Chiral Chromatography: The most direct method for separating enantiomers is preparative chiral HPLC or Supercritical Fluid Chromatography (SFC). SFC is often preferred as it is faster, uses non-toxic CO₂ as the primary mobile phase, and simplifies solvent removal.

    • Classical Resolution via Diastereomeric Salt Formation: If the compound is crystalline, this is a powerful and scalable technique.

      • Mechanism: React the racemic or enantioenriched amine with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). This forms a pair of diastereomeric salts.

      • Separation: Diastereomers have different physical properties, including solubility. They can be separated by fractional recrystallization.

      • Isolation: After separation, the desired diastereomeric salt is treated with a base to liberate the pure (S)-enantiomer.

Q3: My NMR spectrum is clean, but my mass spec shows a peak corresponding to the loss of the benzyl group. What is happening?

A3: This suggests that debenzylation is occurring, but it might be happening during the analysis rather than being a pre-existing impurity.

  • In-Source Fragmentation (Mass Spectrometry): The benzyl group attached to a nitrogen atom is labile. Under the high-energy conditions of some mass spectrometry ionization sources (like electrospray ionization, ESI), the C-N bond can cleave, showing a fragment ion corresponding to the debenzylated molecule. This is a common fragmentation pathway for N-benzylamines.

  • Chemical Degradation: Alternatively, trace acid or catalytic metals (like Palladium from a previous step) can cause debenzylation.[4][5] If you suspect this, re-analyze the sample by HPLC-UV to see if the debenzylated impurity is present without the high energy of the MS source.

  • Preventative Measures:

    • During workup, ensure all acidic or catalytic residues are thoroughly removed.

    • For MS analysis, use "softer" ionization conditions if possible.

    • Store the compound in a clean, inert environment.

Part 2: Purification Protocols & Methodologies

This section provides detailed, step-by-step protocols for purifying crude this compound.

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This technique leverages the basicity of the tertiary amine to separate it from neutral and acidic impurities. It is an excellent first-pass purification step.[6][7]

Experimental Workflow

G cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Final Product A Crude Product in Organic Solvent (e.g., EtOAc) B Wash with 1M HCl (aq) A->B Add Acid C Organic Layer: Neutral/Acidic Impurities (Discard) B->C D Aqueous Layer: Protonated Product (R3NH+Cl-) B->D Product transfers to aqueous layer E Basify with NaOH (aq) to pH > 10 D->E Neutralize F Back-extract with Organic Solvent E->F G Organic Layer: Purified Product F->G Product transfers back to organic layer H Dry (Na2SO4), Filter, and Concentrate G->H I Partially Purified This compound H->I

Caption: Workflow for Acid-Base Extraction Purification.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic amine will be protonated and partition into the aqueous layer.[8] Repeat the acid wash 2-3 times to ensure complete extraction.

  • Separate Layers: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is >10. This deprotonates the amine, making it soluble in organic solvents again.

  • Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (EtOAc or DCM) 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography for High Purity

For removing impurities with similar basicity or polarity, flash column chromatography is required.[9]

Troubleshooting Common Chromatography Issues

G start Observe Tailing on TLC/Column cause Cause Acidic silica interacts strongly with the basic amine start->cause solution Solution Add a competing base to the mobile phase cause->solution example { Example | Add 0.5-1% triethylamine (Et3N) or ammonia (in MeOH) to the eluent} solution->example

Caption: Logic for resolving amine tailing in silica gel chromatography.

Step-by-Step Methodology
  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for this polar molecule is a gradient of ethyl acetate in hexanes. For more polar impurities, a system of methanol in dichloromethane may be required.[10]

    • Pro-Tip: To counteract peak streaking, add 0.5-1% triethylamine (Et₃N) to your TLC solvent system.[11] If the Rf of your product is ~0.3 in the modified solvent system, it is suitable for the column.

  • Column Packing: Pack a silica gel column with the chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. This generally provides better resolution than loading the sample in a solvent ("wet loading").

  • Elution: Run the column using a gradient elution. Start with a low polarity mixture (e.g., 10% EtOAc/Hexane + 1% Et₃N) and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Fraction Pooling & Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final, high-purity compound.

Part 3: Quality Control & Final Analysis

After purification, it is imperative to confirm the purity and identity of the final compound.

Table 2: Recommended Analytical QC Tests

Analytical TechniquePurposeExpected Result for Pure Compound
¹H and ¹³C NMR Structural Confirmation & PuritySpectra should match the expected structure of this compound with no significant impurity peaks.
Chiral HPLC Enantiomeric Purity (% ee)A single major peak corresponding to the (S)-enantiomer. Enantiomeric excess should meet project specifications (typically >99%).[12]
Achiral HPLC/UPLC Chemical Purity (%)A single major peak. Purity should meet project specifications (typically >98%).
LC-MS Identity ConfirmationA parent ion peak corresponding to the molecular weight of the compound.
Optical Rotation Confirmation of StereochemistryThe measured specific rotation should be consistent with literature values for the (S)-enantiomer.[13]

By following these troubleshooting guides and purification protocols, researchers can consistently and efficiently obtain high-purity this compound, enabling the successful advancement of drug development and research projects.

References

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Google Patents. (2012). WO2012046882A1 - 1,4-oxazepane derivatives.
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  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride. Retrieved from [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Retrieved from [Link]

  • HPLC. (n.d.). “Chiral Impurity Methods – Case Study”. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega. Retrieved from [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Reddit. (2022). Chromatography to separate polar molecules? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • PubChem. (n.d.). (6S)-4-benzyl-1,4-oxazepan-6-amine. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Oxa-6π Electrocyclization Reactivity for the Synthesis of Privileged Natural Product Scaffolds. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Reddit. (2024). Chiral alcohol separation. Retrieved from [Link]

  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]

  • Eurasian Chemical Communications. (n.d.). Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • YouTube. (2011). Ring Closing Metathesis Reactions: Organic Chemistry Tutorial. Retrieved from [Link]

  • Reddit. (n.d.). How to purify Benzylamine? Retrieved from [Link]

  • Biochain Incorporated. (2023). Tips For Antibody Purification Troubleshooting. Retrieved from [Link]

  • Reddit. (n.d.). Amine workup. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. Retrieved from [Link]

  • Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][12][14]diazepines. Retrieved from [Link]

  • CHROMacademy. (n.d.). Troubleshooting. Retrieved from [Link]

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Technical Support Center: Stability and Degradation of 1,4-Oxazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-oxazepane derivatives. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during stability and forced degradation studies. Our goal is to equip you with the scientific rationale behind experimental design and analysis, ensuring the integrity and success of your research.

Section 1: Experimental Design for Forced Degradation Studies

Forced degradation, or stress testing, is a critical step in pharmaceutical development. It helps to identify likely degradation products, establish degradation pathways, and validate the specificity of stability-indicating analytical methods.[1][2] This section addresses the foundational questions of setting up a robust study.

Q1: I'm starting a stability study on a new 1,4-oxazepane derivative. What are the essential stress conditions I need to test?

A1: To establish the intrinsic stability of your molecule, you must subject it to a range of stress conditions that are more severe than standard accelerated stability conditions.[1] According to ICH Q1A(R2) guidelines, a comprehensive forced degradation study should, at a minimum, include[3][4]:

  • Acid Hydrolysis: The ether linkage and the nitrogen atom in the 1,4-oxazepane ring make it susceptible to acid-catalyzed hydrolysis.[5]

  • Base Hydrolysis: Basic conditions can promote hydrolysis or other base-catalyzed reactions.

  • Oxidation: The nitrogen atom is a common site for oxidation, potentially forming an N-oxide. The carbon atoms adjacent to the nitrogen and oxygen are also potential sites of oxidative attack.

  • Thermal Degradation: High temperatures can reveal thermally labile functional groups and provide insight into the molecule's overall stability.

  • Photolytic Degradation: Exposure to light, following ICH Q1B guidelines, is crucial to identify any photosensitive liabilities.[4][5]

The goal is not to completely destroy the molecule, but to achieve a target degradation of approximately 5-20%.[6][7] This level of degradation is generally sufficient to produce and detect the primary degradation products without generating secondary or tertiary degradants that would not be relevant under normal storage conditions.[8]

A recommended starting point for these conditions is summarized in the table below.

Stress Condition Recommended Starting Reagent/Condition Typical Temperature Typical Duration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal (Solid)Dry Heat80°C48 hours
Thermal (Solution)Reflux in appropriate solventSolvent Dependent24 hours
PhotolyticICH Q1B compliant light sourceAmbientPer ICH Q1B

These conditions are starting points and should be optimized based on the specific stability of your derivative.[5][6]

Q2: How do I choose the right concentration for my compound in these stress studies?

A2: While regulatory guidelines do not specify an exact concentration, a common and recommended starting point is 1 mg/mL .[1]

Causality: This concentration is typically high enough to allow for the detection and subsequent isolation/characterization of minor degradation products (e.g., those formed at <1% levels).[1] However, it is also crucial to consider the solubility of your 1,4-oxazepane derivative in the stress medium. If your compound is expected to be formulated at a much lower concentration, it is advisable to also perform stress studies at that relevant concentration to ensure the degradation profile is not concentration-dependent.[1]

Q3: What control samples are mandatory for a valid forced degradation study?

A3: Your experimental design is only as good as your controls. For each stress condition, you must include the following to ensure your results are interpretable:

  • Unstressed Control: A sample of your 1,4-oxazepane derivative, prepared in the same solvent/matrix as the stressed samples, but kept at benign conditions (e.g., refrigerated and protected from light). This sample represents your t=0 time point and is the baseline against which all degradation is measured.

  • Blank Control: A sample containing all components of the stress condition (e.g., 0.1 M HCl, 3% H₂O₂) without your active compound. This is crucial for identifying any potential artifacts or interfering peaks that originate from the reagents or solvent system itself when subjected to stress.

  • Photolytic Dark Control: For photostability studies, a sample identical to the one being irradiated must be kept in the dark under the same temperature conditions.[5] This allows you to definitively distinguish between degradation caused by light versus thermal effects.

The overall workflow for a forced degradation study is a systematic process of stress induction followed by analysis.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of 1,4-Oxazepane Derivative acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Aliquot Stock base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Aliquot Stock oxid Oxidation (e.g., 3% H₂O₂, RT) prep->oxid Aliquot Stock therm Thermal (e.g., 80°C) prep->therm Aliquot Stock photo Photolytic (ICH Q1B) prep->photo Aliquot Stock control Control Sample (Unstressed, Dark) prep->control Aliquot Stock hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc Withdraw samples at time points base->hplc Withdraw samples at time points oxid->hplc Withdraw samples at time points therm->hplc Withdraw samples at time points photo->hplc Withdraw samples at time points control->hplc Withdraw samples at time points ms LC-MS for Peak Identification hplc->ms Characterize Unknown Peaks struct Structure Elucidation (MS/MS, NMR) ms->struct Confirm Structure

Workflow for a Forced Degradation Study.

Section 2: Troubleshooting Common Degradation Pathways

The unique structure of the 1,4-oxazepane ring, containing both an ether and a secondary/tertiary amine, presents specific vulnerabilities.

Q4: My compound is degrading very quickly in my acidic stress condition. What is the most likely degradation pathway?

A4: The most probable cause is the acid-catalyzed hydrolysis of the ether linkage within the 1,4-oxazepane ring.[5]

Mechanistic Rationale: The ether oxygen is susceptible to protonation under acidic conditions. This protonation makes the adjacent carbon atoms highly electrophilic and vulnerable to nucleophilic attack by water. The result is a ring-opening reaction, leading to a linear amino alcohol derivative.

To confirm this:

  • Use LC-MS: Look for a degradation product with a mass corresponding to the parent compound + 18 amu (the mass of water).

  • Modify Conditions: Reduce the severity of the stress. Try lowering the acid concentration (e.g., to 0.01 M HCl) or the temperature (e.g., to 40°C) to slow the reaction and better monitor the formation of the degradant.[5]

G cluster_main Proposed Acid Hydrolysis Pathway parent 1,4-Oxazepane Derivative protonated Protonated Ether Intermediate parent->protonated + H⁺ (Acid) opened Ring-Opened Product (Hydroxy Amino Ether) protonated->opened + H₂O (Nucleophilic Attack)

Acid-Catalyzed Ring Opening of 1,4-Oxazepane.
Q5: I'm seeing a major degradation product in my oxidative stress condition (H₂O₂). What is its likely identity?

A5: The most common oxidative degradation product for a molecule containing a secondary or tertiary amine is the corresponding N-oxide . Other possibilities include oxidation at the carbon atom alpha to the nitrogen or oxygen.

Expert Insight: The nitrogen atom in the 1,4-oxazepane ring is a nucleophilic center and is readily oxidized by agents like hydrogen peroxide.[5][9] N-oxides are often more polar than the parent amine, which can be observed as a shift to an earlier retention time in reverse-phase HPLC.

Self-Validation:

  • Mass Spectrometry: The N-oxide product will have a mass of the parent compound + 16 amu.

  • Independent Synthesis: If possible, synthesizing the putative N-oxide and comparing its chromatographic and spectral properties to the observed degradant provides definitive proof.

  • Alternative Oxidants: Using a different type of oxidizing agent, such as a radical initiator like AIBN, can help determine if the degradation is specific to peroxide-based oxidation.[1]

G cluster_main Proposed Oxidative Degradation Pathway parent 1,4-Oxazepane Derivative (with Nitrogen lone pair) noxide N-Oxide Derivative parent->noxide + [O] (e.g., H₂O₂)

N-Oxidation of the 1,4-Oxazepane Ring.

Section 3: Analytical & Characterization FAQs

A successful forced degradation study relies on robust analytical methods capable of separating and identifying all significant degradants.

Q6: My HPLC method shows the parent peak decreasing, but I don't see any new peaks. What's happening?

A6: This issue, often referred to as poor "mass balance," can be caused by several factors. Mass balance is a critical parameter in a stability study, ensuring that the decrease in the parent drug concentration is accounted for by the sum of the degradation products formed.[10]

Troubleshooting Steps:

  • Degradant is Not Retained or is Highly Retained: Your degradation product might be very polar and eluting in the solvent front, or it could be very non-polar and sticking to the column.

    • Solution: Modify your gradient. Start with a much weaker mobile phase (e.g., 99% aqueous) and extend the gradient to a very strong mobile phase (e.g., 99% organic) with a long hold at the end.

  • Degradant Lacks a Chromophore: If the degradation pathway destroys or significantly alters the part of the molecule that absorbs UV light, your UV detector won't see it.

    • Solution: This is where a universal detector is essential. Re-analyze your samples using a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) to detect non-chromophoric compounds.[11]

  • Precipitation: The degradant may be insoluble in the sample matrix and has precipitated out of the solution.[5]

    • Solution: Visually inspect your sample vials. If precipitation is suspected, try diluting the sample in a stronger solvent before analysis.

Q7: LC-MS gives me a mass for an unknown degradant, but how do I determine its structure?

A7: Determining the structure of an unknown is a multi-step process of evidence gathering.

  • High-Resolution Mass Spectrometry (HRMS): Use techniques like Q-TOF or Orbitrap MS to obtain an accurate mass of the degradant. This allows you to calculate a molecular formula, which is a huge step in narrowing down the possibilities.

  • MS/MS Fragmentation: Isolate the degradant's molecular ion in the mass spectrometer and fragment it. By analyzing the fragmentation pattern, you can piece together the structure. Compare the fragmentation of the degradant to the fragmentation of the parent drug to see which parts of the molecule have remained intact and which have changed.

  • Forced Degradation Logic: Use the knowledge of the stress condition that produced the degradant to infer the type of reaction that occurred (e.g., a +18 amu shift in acid suggests hydrolysis; a +16 amu shift in peroxide suggests oxidation).

  • NMR Spectroscopy: If the degradant can be isolated in sufficient quantity (typically via preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[1][10]

References

  • BenchChem. (n.d.). Stability issues of 1,4-Oxazepane derivatives in solution.
  • Asha, K., et al. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • BenchChem. (n.d.). Technical Support Center: 1,4-Oxazepane-6-sulfonamide Degradation Studies.
  • Patel, A. K., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development.
  • Sutar, S. V., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Source Not Available.
  • Purkar, S. R., et al. (2023). A Review on Force Degradation Studies for Drug Substances. International Journal of Advanced Research in Science, Communication and Technology.
  • (n.d.). Studies on thermal degradation of riot control agent dibenz[b,f]-1,4-oxazepine (CR). Source Not Available.
  • Han, W. W., et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences.
  • (n.d.). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. Source Not Available.
  • (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
  • Kosuru, S. K., et al. (2023). Analysing Impurities and Degradation Products. Journal of Clinical and Pharmaceutical Research.
  • Han, W. W., et al. (1977). Kinetics and Mechanisms of Hydrolysis of 1,4-Benzodiazepines II: Oxazepam and Diazepam. Journal of Pharmaceutical Sciences.
  • (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
  • Prof Talks. (2025). Stability Study ICH Guidelines Q1A, Q1B & Q1C. YouTube.
  • (n.d.). STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. helago-sk.sk.
  • (n.d.). Oxidation of some dibenz[b,f][2][5]oxazepines by peracetic acid. RSC Publishing. Retrieved from

  • ICH. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
  • Yarnell, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research.
  • Cornelissen, P. J. G., & Beijersbergen van Henegouwen, G. M. J. (1980). Photochemical decomposition of 1,4-benzodiazepines. Pharmaceutisch Weekblad.
  • (n.d.). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research.
  • (2012). Various Types and Mechanisms of Degradation Reactions. In Drug Stability.
  • Taniyama, N., et al. (2019). Copper amine oxidases catalyze the oxidative deamination and hydrolysis of cyclic imines. Nature Communications.
  • (2012). Hydrolytic Degradation. In Drug Stability.
  • Chauvet, A. (1995). [Characterization of lorazepam and oxazepam by the thermal behavior of their degradation product]. Annales Pharmaceutiques Francaises.
  • (n.d.). Reaction of amines with cyclic ethers. ResearchGate.
  • (n.d.). 1,4-oxazepane derivatives. Google Patents.
  • PubChem. (n.d.). 1,4-Oxazepane.
  • Zhou, S., et al. (2016). Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways. Environmental Science and Pollution Research International.
  • (n.d.). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Deswater.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Strategies for (S)-4-Benzyl-1,4-oxazepan-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

The chiral 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of growing interest in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility make it an attractive framework for the design of novel therapeutics. (S)-4-Benzyl-1,4-oxazepan-6-ol, in particular, serves as a valuable building block for more complex molecules, leveraging its stereodefined hydroxyl group and the synthetically versatile secondary amine embedded within the ring. This guide provides a comparative analysis of plausible and established synthetic routes to this target, offering insights into the strategic choices and experimental considerations for researchers in drug discovery and development.

Introduction to Synthetic Challenges

The construction of medium-sized rings, such as the seven-membered 1,4-oxazepane system, is often hampered by unfavorable entropic and enthalpic factors. These challenges can lead to competing side reactions, such as the formation of smaller, more stable rings (e.g., six-membered morpholines), or intermolecular reactions. Consequently, the choice of synthetic strategy must carefully consider the nature of the key ring-forming reaction to maximize the yield and purity of the desired product. For a chiral target like this compound, maintaining stereochemical integrity is an additional critical consideration.

This guide will explore two primary synthetic strategies:

  • Direct Intramolecular Cyclization of an Acyclic Amino Diol Precursor: This is a convergent and intuitive approach, relying on the formation of a key acyclic precursor followed by a ring-closing reaction.

  • Stereo- and Regioselective Haloetherification: A powerful method for the synthesis of polysubstituted chiral 1,4-oxazepanes, which offers an alternative approach from a different set of starting materials.

Route 1: Intramolecular Cyclization of (S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol

This strategy represents the most direct and likely scalable approach to the target molecule. The synthesis is logically divided into two main stages: the preparation of the key acyclic amino diol precursor and its subsequent intramolecular cyclization.

Diagram of Synthetic Pathway: Route 1

G cluster_0 Precursor Synthesis cluster_1 Cyclization A N-Benzylaminoethanol C (S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol A->C Epoxide Ring-Opening B (S)-Glycidol B->C D This compound C->D Intramolecular Etherification (Acid-Catalyzed)

Caption: Intramolecular cyclization route to the target compound.

Part 1: Synthesis of the Amino Diol Precursor

The key precursor, (S)-1-(benzyl(2-hydroxyethyl)amino)propan-2-ol, can be readily synthesized via the nucleophilic ring-opening of a chiral epoxide, (S)-glycidol, with N-benzylaminoethanol.

Rationale: The use of a chiral starting material like (S)-glycidol ensures the stereochemistry of the final product is set at an early stage. N-benzylaminoethanol is a commercially available and inexpensive starting material. The epoxide ring-opening is a well-established and generally high-yielding reaction.

Experimental Protocol: Synthesis of (S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol

  • To a solution of N-benzylaminoethanol (1.0 eq.) in a suitable solvent such as methanol or ethanol, is added (S)-glycidol (1.05 eq.) dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours, or gently heated (e.g., to 40-50 °C) to accelerate the reaction.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure amino diol.

Part 2: Intramolecular Cyclization

The final ring-closing step involves an intramolecular etherification of the amino diol precursor. A Brønsted acid-catalyzed approach is a plausible and effective method for this transformation[1].

Rationale: The acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water). The remaining hydroxyl group can then act as a nucleophile to displace the protonated hydroxyl, forming the seven-membered ring. While both the primary and secondary hydroxyl groups could potentially cyclize, the formation of a seven-membered ring is often favored in such systems under thermodynamic control.

Experimental Protocol: Synthesis of this compound

  • The precursor, (S)-1-(benzyl(2-hydroxyethyl)amino)propan-2-ol (1.0 eq.), is dissolved in a non-nucleophilic, high-boiling solvent such as toluene or p-dioxane.

  • A catalytic amount of a strong Brønsted acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 eq.), is added to the solution.

  • The mixture is heated to reflux (e.g., 100-120 °C) with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is carefully neutralized with an aqueous solution of a weak base, such as sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Route 2: Stereo- and Regioselective 7-endo Haloetherification

An alternative and elegant approach to chiral 1,4-oxazepanes involves a regio- and stereoselective 7-endo cyclization via haloetherification. This method has been successfully applied to the synthesis of a variety of polysubstituted chiral oxazepanes.

Diagram of Synthetic Pathway: Route 2

G cluster_0 Precursor Synthesis cluster_1 Haloetherification cluster_2 Final Product Formation A Chiral Amino Alcohol C Chiral Allylic Amine A->C N-Allylation B Allyl Bromide B->C D Bromonium Ion Intermediate C->D NBS or Br₂ E Halogenated 1,4-Oxazepane D->E 7-endo Cyclization F This compound E->F Reductive Dehalogenation

Caption: Haloetherification route to the target compound.

Rationale: This strategy relies on the substrate-controlled diastereoselective formation of a bromonium ion from a chiral allylic amine, followed by an intramolecular nucleophilic attack by the hydroxyl group. The regioselectivity of the ring-opening of the bromonium ion (7-endo vs. 6-exo cyclization) is a critical factor and is influenced by the substitution pattern of the alkene.

General Experimental Considerations:

  • Precursor Synthesis: A suitable chiral allylic amine precursor would need to be synthesized. For the target molecule, this would likely involve the N-allylation of a chiral amino alcohol.

  • Haloetherification: The chiral allylic amine is treated with a bromine source, such as N-bromosuccinimide (NBS), in a suitable solvent. The hydroxyl group acts as an intramolecular nucleophile, attacking the intermediate bromonium ion to form the seven-membered ring.

  • Reductive Dehalogenation: The resulting halogenated 1,4-oxazepane would then need to be dehalogenated, for example, by radical reduction with tributyltin hydride or by catalytic hydrogenation, to yield the final product.

While this method is powerful for creating complex substituted oxazepanes, for a relatively simple target like this compound, it is likely more step-intensive than the direct intramolecular cyclization approach.

Comparative Analysis

FeatureRoute 1: Intramolecular CyclizationRoute 2: Haloetherification
Overall Strategy Convergent, direct ring-closingStep-wise construction with stereoselective cyclization
Starting Materials Commercially available and inexpensiveRequires synthesis of a specific chiral allylic amine
Number of Steps Fewer steps, potentially higher overall yieldMore steps, potentially lower overall yield
Stereocontrol Relies on the chirality of the starting epoxideSubstrate-controlled diastereoselectivity in the cyclization step
Scalability Generally more amenable to large-scale synthesisMay present challenges in scaling up, particularly the dehalogenation step
Key Challenges Ensuring efficient 7-endo cyclization over competing reactionsControlling regioselectivity (7-endo vs. 6-exo) and dehalogenation of the intermediate

Conclusion

For the synthesis of this compound, the intramolecular cyclization of (S)-1-(benzyl(2-hydroxyethyl)amino)propan-2-ol (Route 1) stands out as the more practical and efficient strategy. Its reliance on readily available starting materials and a more direct synthetic path makes it well-suited for both laboratory-scale synthesis and potential scale-up. The key to success in this route lies in the careful optimization of the acid-catalyzed cyclization step to maximize the yield of the desired seven-membered ring.

The haloetherification approach (Route 2), while a powerful tool in the synthetic chemist's arsenal for constructing complex oxazepanes, appears to be a more circuitous route for this specific target. However, it remains a valuable alternative to consider, especially if functionalization at other positions of the oxazepane ring is desired in future analogues.

This comparative guide should serve as a valuable resource for researchers embarking on the synthesis of this and related chiral 1,4-oxazepane structures, enabling them to make informed decisions based on the principles of synthetic efficiency and strategic design.

References

  • Bezanson, M., et al. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. Journal of Organic Chemistry, 78(3), 872-85. [Link]

  • Castillo, J. et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis, 15(3), 370-379. [Link]

Sources

A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of (S)-4-Benzyl-1,4-oxazepan-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of (S)-4-Benzyl-1,4-oxazepan-6-OL, a chiral building block with potential applications in pharmaceutical synthesis. The accurate quantification of the undesired (R)-enantiomer is critical for ensuring the safety and efficacy of any resulting drug substance, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles.

We will delve into the rationale behind methodological choices, present a fully validated protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and objectively compare the performance of this "gold standard" technique with viable alternatives like Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography (GC). All data presented herein is illustrative to demonstrate the application of the validation principles.

The Imperative of Enantiomeric Purity

In pharmaceutical development, a chiral active pharmaceutical ingredient (API) must be rigorously controlled for its stereochemical purity. Regulatory bodies worldwide mandate that the undesired enantiomer be treated as an impurity and its level be strictly monitored. The development of a robust, reliable, and validated analytical method is therefore not merely a quality control exercise but a fundamental component of a regulatory submission. Chiral HPLC on a chiral stationary phase (CSP) is the most widely employed technique for this purpose due to its precision, sensitivity, and direct measurement capabilities.[1][2]

Rationale for Method Selection: HPLC as the Gold Standard

While several techniques can assess enantiomeric purity, chiral HPLC offers the most versatile and reliable platform for routine quality control.[1][3] The primary reason for its preeminence is the direct separation and quantification of enantiomers without the need for derivatization, which can introduce additional steps and potential sources of error.[4]

The selection of the analytical technique is a critical first step. The following diagram illustrates a decision-making process for choosing an appropriate method for chiral purity analysis.

Chiral_Method_Selection start Analyte: This compound prop Assess Analyte Properties start->prop volatility Is the analyte volatile & thermally stable? prop->volatility hplc_sfc Is direct separation without derivatization preferred? volatility->hplc_sfc No gc Consider Chiral GC (often requires derivatization) volatility->gc Yes nmr_quant Is high-throughput quantitative analysis in a QC environment required? hplc_sfc->nmr_quant No hplc Select Chiral HPLC or SFC (Gold Standard for QC) hplc_sfc->hplc Yes nmr_quant->hplc Yes nmr Consider Chiral NMR (derivatization or solvating agent needed) nmr_quant->nmr No Validation_Workflow start Method Development Complete spec Specificity (Resolution from analyte and matrix) start->spec loq Limit of Quantitation (LOQ) (S/N ≥ 10) spec->loq lin Linearity (R² > 0.999) range_node Range (LOQ to 150% of spec) lin->range_node acc Accuracy (% Recovery) range_node->acc prec Precision (Repeatability & Intermediate, %RSD) acc->prec robust Robustness (Deliberate parameter variation) prec->robust loq->lin end Method Validated robust->end

Sources

A Comparative Guide to the Stereoselective Biological Activity of (S)- and (R)-4-Benzyl-1,4-oxazepan-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The principle of chirality is fundamental to drug discovery, as enantiomers of a single molecule can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive experimental framework for the synthesis, chiral separation, and comparative biological evaluation of the (S) and (R) enantiomers of 4-Benzyl-1,4-oxazepan-6-OL, a member of the pharmacologically relevant 1,4-oxazepane class.[2][3] While specific data for this compound is not extensively published, this document outlines a robust, hypothesis-driven approach for its characterization. We present detailed protocols for in vitro receptor binding and functional assays, alongside a strategy for preliminary in vivo assessment, supported by illustrative (hypothetical) data to guide researchers. The causality behind each experimental choice is explained to provide a self-validating system for drug development professionals seeking to unlock the therapeutic potential of chiral molecules.

Introduction: The Imperative of Stereoisomerism in Drug Action

The 1,4-oxazepane heterocyclic scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, particularly within the central nervous system (CNS).[2][4] Compounds incorporating this ring system have been investigated as potential monoamine reuptake inhibitors and dopamine receptor ligands, suggesting applications in treating depression, anxiety, and schizophrenia.[5][6]

The subject of this guide, 4-Benzyl-1,4-oxazepan-6-OL, possesses a chiral center at the C6 position. This seemingly minor structural feature has profound biological consequences. Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug.[7][8] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[9] The classic, tragic example of thalidomide, where the (R)-enantiomer was sedative while the (S)-enantiomer was teratogenic, underscores the critical need to evaluate enantiomers separately.[9]

This guide, therefore, establishes a logical and rigorous workflow to dissect the stereoselective pharmacology of (S)- and (R)-4-Benzyl-1,4-oxazepan-6-OL, from initial synthesis and separation to functional biological characterization.

Synthesis and Chiral Resolution

The first essential step is to obtain enantiomerically pure samples of the (S) and (R) isomers. This is typically achieved by synthesizing the racemic mixture followed by chiral separation.

Racemic Synthesis

A plausible synthesis can be achieved via a Brønsted acid-catalyzed intramolecular etherification of an appropriate N-tethered bis-alcohol, a method that has proven effective for generating 1,4-oxazepane rings.[10]

Chiral Separation Protocol

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method for resolving enantiomers.[11][12] Polysaccharide-based CSPs are highly versatile and recommended for initial screening.[13]

Protocol: Analytical Chiral HPLC Separation

  • Column Selection: Start with a Chiralpak® AD-H column (amylose tris(3,5-dimethylphenylcarbamate)), a widely successful CSP.[11]

  • Sample Preparation: Dissolve the racemic 4-Benzyl-1,4-oxazepan-6-OL in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of 1 mg/mL.

  • Mobile Phase: An isocratic mobile phase of Hexane:Ethanol (90:10 v/v) with 0.1% diethylamine (DEA) is a common starting point for neutral or basic compounds. The amine additive helps to improve peak shape by masking acidic sites on the silica support.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Use UV detection at a wavelength where the benzyl moiety absorbs, typically around 254 nm.

  • Injection Volume: Inject 5-10 µL of the sample solution.

  • Optimization: If separation is suboptimal, systematically vary the ethanol percentage and the type/concentration of the additive.

  • Scale-Up: Once an analytical method is established, it can be scaled to a semi-preparative or preparative scale to isolate sufficient quantities of each enantiomer for biological testing.

G cluster_0 Synthesis & Purification cluster_1 Isolated Enantiomers cluster_2 Biological Evaluation racemic Racemic Synthesis of 4-Benzyl-1,4-oxazepan-6-OL hplc Preparative Chiral HPLC (e.g., Chiralpak AD-H) racemic->hplc Separation s_enantiomer (S)-Enantiomer (>99% e.e.) hplc->s_enantiomer r_enantiomer (R)-Enantiomer (>99% e.e.) hplc->r_enantiomer invitro In Vitro Assays (Binding & Functional) s_enantiomer->invitro r_enantiomer->invitro invivo In Vivo Assays (Behavioral) invitro->invivo G cluster_0 Cell Membrane receptor Dopamine D4 Receptor (GPCR) g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp produces ligand Agonist (e.g., Dopamine) ligand->receptor binds antagonist Antagonist (e.g., (S)-enantiomer) antagonist->receptor binds & blocks atp ATP atp->ac substrate downstream downstream

Fig 2. Simplified Gᵢ-coupled GPCR signaling pathway.

Protocol: GloSensor™ cAMP Assay This is a live-cell, bioluminescence-based assay that provides high sensitivity for detecting changes in cAMP. [14][15]

  • Cell Culture: Use HEK293 cells stably expressing both the human Dopamine D₄ receptor and the GloSensor™ cAMP biosensor.

  • Cell Plating: Plate cells in a 384-well white assay plate and allow them to adhere overnight.

  • Assay Equilibration: Replace the culture medium with CO₂-independent medium containing the GloSensor™ cAMP Reagent and incubate for 2 hours at room temperature.

  • Antagonist Mode:

    • Add varying concentrations of the (S)- or (R)-enantiomer to the wells and incubate for 15 minutes.

    • Add a fixed concentration of a known D₄ agonist (e.g., quinpirole at its EC₈₀ concentration) to all wells.

    • Measure luminescence kinetically for 30 minutes. An effective antagonist will block the quinpirole-induced decrease in cAMP, thus restoring the luminescence signal.

  • Agonist Mode:

    • Add varying concentrations of the (S)- or (R)-enantiomer to the wells.

    • To amplify the signal for Gᵢ-coupled receptors, add a low concentration of forskolin (an adenylyl cyclase activator) to raise the basal cAMP level.

    • Measure luminescence. An agonist will cause a dose-dependent decrease in the luminescence signal.

  • Data Analysis: Plot the change in luminescence against the log concentration of the compound. For antagonists, calculate the IC₅₀. For agonists, calculate the EC₅₀ and the maximum effect (Eₘₐₓ).

Illustrative Data:

CompoundFunctional ActivityPotency (IC₅₀, nM)Efficacy (% Inhibition)
(S)-4-Benzyl-1,4-oxazepan-6-OLAntagonist25.8 ± 3.598.7 ± 4.2
(R)-4-Benzyl-1,4-oxazepan-6-OLNo significant activity>10,000<10
(Note: Data is hypothetical for illustrative purposes.)

This data suggests the (S)-enantiomer is a potent D₄ antagonist, consistent with its higher binding affinity, while the (R)-enantiomer is functionally inactive at the concentrations tested.

Preliminary In Vivo Assessment

Causality: In vitro activity must translate to an in vivo setting to be therapeutically relevant. A preliminary in vivo study can provide insights into a compound's ability to cross the blood-brain barrier and engage its target to elicit a physiological response. [16]Given the antagonist activity at a dopamine receptor, a rodent model assessing psychomotor activity is a logical first step. [17] Protocol: Mouse Locomotor Activity Test

  • Animal Model: Use male C57BL/6 mice.

  • Compound Administration: Administer the (S)-enantiomer, (R)-enantiomer, or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection at a range of doses (e.g., 1, 3, 10 mg/kg).

  • Acclimation: Place each mouse into an open-field activity chamber and allow it to acclimate for 30 minutes.

  • Pharmacological Challenge: After acclimation, administer a psychostimulant like amphetamine (which increases locomotor activity via dopamine release) to all groups.

  • Data Collection: Immediately after the challenge, record locomotor activity (e.g., total distance traveled, beam breaks) for 60 minutes using automated tracking software.

  • Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group. A D₄ antagonist is expected to attenuate the locomotor-activating effects of amphetamine.

Illustrative Data:

Treatment Group (10 mg/kg)Amphetamine-Induced Locomotor Activity (% of Vehicle Control)
Vehicle100 ± 8.5
(S)-Enantiomer42.1 ± 5.3
(R)-Enantiomer95.7 ± 7.9
(Note: Data is hypothetical, p < 0.05 vs. Vehicle)

This result would indicate that only the (S)-enantiomer is active in vivo, capable of reversing the effects of a dopaminergic stimulant, which aligns with the in vitro antagonist profile.

Discussion and Synthesis of Findings

Synthesizing our illustrative data provides a clear stereopharmacological profile:

  • This compound is the eutomer . It demonstrates high-affinity binding (Kᵢ ≈ 15 nM) and potent functional antagonist activity (IC₅₀ ≈ 26 nM) at the human Dopamine D₄ receptor in vitro. This activity translates to an in vivo model, where it significantly attenuates amphetamine-induced hyperlocomotion.

  • (R)-4-Benzyl-1,4-oxazepan-6-OL is the distomer . It exhibits weak binding affinity and is functionally inert in vitro and in vivo at the tested concentrations.

The eudismic ratio of nearly 60 for receptor binding highlights a significant degree of stereoselectivity. This compelling difference strongly supports the development of the single (S)-enantiomer, a strategy known as a "chiral switch." [7]Pursuing the single isomer rather than the racemate can lead to a superior therapeutic profile with a potentially wider therapeutic window, simpler pharmacokinetics, and a reduced risk of off-target effects or toxicity that could be mediated by the distomer. [1][8]

Conclusion

This guide presents a rigorous, multi-faceted strategy for comparing the biological activities of the (S) and (R) enantiomers of 4-Benzyl-1,4-oxazepan-6-OL. By systematically progressing from chiral separation to in vitro binding, functional characterization, and preliminary in vivo validation, researchers can build a comprehensive understanding of the stereoselectivity of this and other chiral drug candidates. The causality-driven approach detailed herein provides a robust template for making informed decisions in drug development, ultimately prioritizing the advancement of safer and more effective single-enantiomer therapeutics.

References

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  • Gaspar, A., & Faria, A. P. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(25), 6211–6243. [Link]

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  • Yang, K., et al. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b]o[7][17]xazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters, 20(15), 4464-7. [Link]

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A Comparative Guide to the Cross-Reactivity of Suvorexant Intermediates in Orexin Receptor Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Specificity in Orexin Antagonism

Suvorexant, marketed as Belsomra®, is a first-in-class dual orexin receptor antagonist (DORA) for the treatment of insomnia.[1] Its therapeutic effect is achieved by competitively blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R, thereby suppressing wakefulness.[2][3] The orexin system's role in regulating sleep-wake states makes it a prime target for insomnia therapeutics.[4] However, the specificity of this antagonism is paramount. During the synthesis of any active pharmaceutical ingredient (API), process-related impurities, including synthetic intermediates and by-products, can be introduced.[5][] It is a regulatory and safety imperative to ensure that these molecular species do not possess significant biological activity at the intended therapeutic target, as this could lead to unpredictable pharmacological effects and potential toxicity.[7][8]

This guide provides a comprehensive framework for evaluating the cross-reactivity of key suvorexant intermediates at the OX1 and OX2 receptors. We will delve into the causality behind the experimental design, provide detailed, self-validating protocols for both receptor binding and functional assays, and present a comparative analysis of the data. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of orexin receptor antagonists and the broader field of GPCR drug discovery.

Suvorexant and Its Key Intermediates

The multi-step synthesis of suvorexant involves several key intermediates.[9][10] For the purpose of this guide, we will focus on three representative, hypothetical intermediates that could plausibly arise during common synthetic routes:

  • Intermediate A (Chiral Diazepane Core): Representing the core heterocyclic structure of suvorexant, which is crucial for orienting the molecule within the receptor binding pocket.

  • Intermediate B (Benzoxazole Moiety): A key building block that contributes to the overall pharmacophore.

  • Intermediate C (Precursor Amide): The immediate precursor to the final suvorexant molecule, lacking the terminal benzoxazole group.

Understanding the potential for these intermediates to interact with orexin receptors is vital for ensuring the final drug product's purity and safety profile.[11]

The Orexin Signaling Cascade: A Primer

Orexin receptors are G protein-coupled receptors (GPCRs). OX1R couples primarily through the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium (Ca2+).[12] OX2R can couple through both Gq/11 and Gi/o pathways, the latter of which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP) levels.[13] This differential signaling underscores the importance of employing both binding and functional assays to fully characterize the activity of a compound.

cluster_0 Cell Membrane cluster_1 OX1R / OX2R Orexin Orexin A/B OX_R Orexin Receptor Orexin->OX_R Binds & Activates Suvorexant Suvorexant / Intermediate Suvorexant->OX_R Binds & Blocks Gq Gq OX_R->Gq Activates PLC PLC Gq->PLC Activates Ca ↑ [Ca2+]i PLC->Ca Leads to

Caption: Orexin receptor signaling pathway.

Methodology: A Dual-Pronged Approach to Assessing Cross-Reactivity

To comprehensively evaluate the potential for suvorexant intermediates to interact with and modulate orexin receptors, a two-tiered approach is essential:

  • Competitive Radioligand Binding Assays: To determine the affinity of the test compounds for the OX1 and OX2 receptors.

  • Cell-Based Functional Assays: To assess whether binding to the receptor translates into a biological response (antagonism).[14]

This dual-pronged strategy is critical because a compound can bind to a receptor without eliciting a functional effect (silent binding) or, conversely, may have a functional effect not predicted by its binding affinity alone.[15]

Experimental Workflow

cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Antagonism A1 Prepare Membranes from CHO-K1 cells expressing hOX1R or hOX2R A2 Incubate membranes with [125I]Orexin-A (radioligand) & varying concentrations of Suvorexant or Intermediates A1->A2 A3 Separate bound from free radioligand via filtration A2->A3 A4 Quantify radioactivity A3->A4 A5 Calculate Ki values A4->A5 B5 Calculate IC50 values A5->B5 Compare & Analyze B1 Seed CHO-K1 cells expressing hOX1R or hOX2R in assay plates B2 Pre-incubate cells with varying concentrations of Suvorexant or Intermediates B1->B2 B3 Stimulate with Orexin-A (agonist) B2->B3 B4 Measure intracellular Ca2+ flux (e.g., using Fluo-8 AM) B3->B4 B4->B5

Caption: Experimental workflow for cross-reactivity testing.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of suvorexant and its intermediates for human OX1 and OX2 receptors.

Materials:

  • Cell membranes from CHO-K1 cells stably expressing human OX1R or OX2R.

  • [¹²⁵I]Orexin-A (specific activity ~2200 Ci/mmol).

  • Binding Buffer: 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4.[16]

  • Suvorexant and test intermediates, dissolved in 100% DMSO.

  • 96-well filter plates (e.g., Millipore MultiScreenHTS).

  • Scintillation counter.

Procedure:

  • Compound Preparation: Perform serial dilutions of suvorexant and intermediates in 100% DMSO. Further dilute into Binding Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of Binding Buffer.

    • 25 µL of diluted test compound or vehicle (for total binding).

    • 25 µL of [¹²⁵I]Orexin-A (final concentration ~0.1 nM).[16]

    • For non-specific binding (NSB), add a high concentration of unlabeled Orexin-A (e.g., 1 µM).

  • Initiate Reaction: Add 100 µL of cell membrane preparation (containing ~5-10 µg of protein) to each well.

  • Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.[16]

  • Filtration: Rapidly filter the contents of each well through the filter plate, followed by three washes with ice-cold Binding Buffer to separate bound from free radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis. Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: FLIPR-Based Calcium Flux Functional Assay

Objective: To determine the functional antagonist potency (IC₅₀) of suvorexant and its intermediates at human OX1 and OX2 receptors.

Materials:

  • CHO-K1 cells stably expressing human OX1R or OX2R.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-8 AM calcium-sensitive dye.

  • Orexin-A (agonist).

  • Suvorexant and test intermediates, dissolved in 100% DMSO.

  • 96-well black, clear-bottom assay plates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the CHO-K1 cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.[12]

  • Dye Loading: The next day, remove the culture medium and add 100 µL of Fluo-8 AM loading buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: After incubation, add 25 µL of serially diluted suvorexant or intermediates to the respective wells. Incubate for 15-30 minutes at room temperature.

  • FLIPR Measurement: Place the assay plate into the FLIPR instrument.

  • Agonist Stimulation: The FLIPR will add 50 µL of Orexin-A (at a final concentration corresponding to its EC₈₀) to each well to stimulate the calcium flux.

  • Data Acquisition: The instrument will measure the fluorescence intensity over time (typically for 2-3 minutes) to capture the calcium mobilization signal.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the Orexin-A response against the concentration of the test compound. Calculate the IC₅₀ value using a four-parameter logistic equation.

Results: Comparative Analysis of Suvorexant and Intermediates

The following tables summarize hypothetical data obtained from the described assays. This data is for illustrative purposes to demonstrate how the results would be presented for comparison.

Table 1: Orexin Receptor Binding Affinities (Ki, nM)

CompoundOX1R Ki (nM)OX2R Ki (nM)
Suvorexant 0.55 0.35
Intermediate A> 10,000> 10,000
Intermediate B5,2008,900
Intermediate C8501,200

Data presented are hypothetical mean values.

Table 2: Orexin Receptor Functional Antagonism (IC₅₀, nM)

CompoundOX1R IC₅₀ (nM)OX2R IC₅₀ (nM)
Suvorexant 65 41
Intermediate ANo activity detectedNo activity detected
Intermediate B> 10,000> 10,000
Intermediate C2,5003,800

Data presented are hypothetical mean values.

Discussion: Interpreting the Cross-Reactivity Profile

The hypothetical data clearly demonstrates the high affinity and potent antagonist activity of suvorexant at both OX1 and OX2 receptors, consistent with its known pharmacological profile.[2] In contrast, the intermediates show significantly diminished or no activity.

  • Intermediate A (Chiral Diazepane Core): This intermediate shows no measurable binding affinity or functional activity at either receptor. This suggests that while the diazepane core is a critical scaffold, it alone is insufficient for receptor interaction. This is a favorable outcome, indicating a low risk of this intermediate contributing to the overall pharmacological effect.

  • Intermediate B (Benzoxazole Moiety): With Ki values in the micromolar range and no detectable functional antagonism, this intermediate exhibits very weak binding and is functionally inactive. This indicates that while it might have a low-level interaction with the binding pocket, it does not translate into a biological response. The lack of functional activity mitigates concerns about its potential to interfere with suvorexant's therapeutic action.

  • Intermediate C (Precursor Amide): This intermediate, being structurally closest to the final product, shows weak but measurable binding and functional antagonism, albeit at concentrations several orders of magnitude higher than suvorexant. The ~1000-fold lower potency compared to the parent compound suggests that its contribution to the overall pharmacological effect would be negligible at the impurity levels typically permitted by regulatory bodies like the FDA and ICH.[5]

The significant drop-off in activity from suvorexant to its immediate precursor (Intermediate C) and the lack of activity in the core building blocks (Intermediates A and B) provide strong evidence for the specificity of the final suvorexant molecule. These results underscore the importance of the complete molecular structure for high-affinity binding and potent antagonism.

Conclusion: Ensuring Specificity and Safety

This guide outlines a robust, two-pronged methodology for assessing the cross-reactivity of suvorexant intermediates at orexin receptors. The combination of competitive binding and cell-based functional assays provides a comprehensive and reliable profile of the biological activity of potential process-related impurities. The data, though hypothetical, illustrates a desirable outcome where intermediates possess significantly lower affinity and potency than the final API. Such studies are a cornerstone of pharmaceutical development, ensuring the specificity, safety, and quality of the final drug product.[8][11] By rigorously evaluating the biological activity of synthetic intermediates, researchers can confidently advance drug candidates with a well-defined and target-specific pharmacological profile.

References

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A Senior Application Scientist's Guide to Chiral Stationary Phases for Oxazepane Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral compounds is a critical analytical challenge. Oxazepanes, a class of heterocyclic compounds with significant therapeutic applications, often exist as enantiomers with distinct pharmacological and toxicological profiles. This guide provides an in-depth comparison of different chiral stationary phases (CSPs) for the successful separation of oxazepane enantiomers, supported by experimental data and mechanistic insights to inform your method development.

The Imperative of Chiral Separation for Oxazepanes

Oxazepanes, such as the widely prescribed anxiolytic oxazepam, possess a stereogenic center, leading to the existence of (R)- and (S)-enantiomers. These stereoisomers can exhibit profound differences in their interaction with biological systems. For instance, the therapeutic activity of a drug may reside in one enantiomer, while the other may be inactive or even contribute to adverse effects. Therefore, the ability to separate and quantify individual enantiomers is paramount for ensuring the safety and efficacy of pharmaceuticals. High-performance liquid chromatography (HPLC) with chiral stationary phases is the preeminent technique for achieving this, offering direct and efficient enantioseparation.[1]

The choice of the chiral stationary phase is the most critical parameter in developing a successful chiral separation method. This guide will compare the performance of three major classes of CSPs for oxazepane separation: polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type CSPs.

Comparative Analysis of Chiral Stationary Phases

The selection of an appropriate CSP is often an empirical process, but an understanding of the underlying chiral recognition mechanisms can significantly streamline method development.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separation

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used and versatile columns for chiral separations due to their broad applicability.[2] The chiral recognition mechanism is primarily based on the formation of transient diastereomeric complexes between the analyte and the chiral selector. These interactions involve a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions, where the analyte fits into chiral grooves or cavities on the polysaccharide backbone.[2][3]

For oxazepanes, the presence of aromatic rings, amide, and hydroxyl groups provides multiple points of interaction with the carbamate derivatives on the polysaccharide backbone. The subtle differences in the three-dimensional structure of the (R)- and (S)-enantiomers lead to differential binding affinities and, consequently, separation.

Experimental Data Snapshot: Separation of Benzodiazepines on Polysaccharide CSPs

While direct comparative data for a range of oxazepanes across different CSPs is sparse in a single study, we can draw valuable insights from the separation of structurally related benzodiazepines. A study on reversed-phase chiral method development demonstrated the success of cellulose-based CSPs for separating benzodiazepines.[2] For instance, Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) has shown particular success in resolving this class of compounds.[2]

AnalyteChiral Stationary PhaseMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
OxazepamTeicoShell (Macrocyclic Glycopeptide)CO2/MeOH (60/40, v/v)-Baseline[4]
Oxazepam, Lorazepam, TemazepamCyclobond I-2000 RSP (Cyclodextrin)Acetonitrile/1% TEAA bufferOxa: >1.5, Lor: >1.5, Tem: >1.5Oxa: 3.2, Lor: 2.0, Tem: 1.8[5]
FluoxetineChiralcel OD-H (Cellulose)Hexane/IPA/DEA (98/2/0.2)>1.0>1.5[6]
FluoxetineChiralpak AD-H (Amylose)Hexane/IPA/DEA (99/1/0.1)>1.0>1.5[6]

Note: This table is a compilation from multiple sources to provide a comparative overview. Direct head-to-head comparisons under identical conditions are limited in the literature.

Causality in Experimental Choices:

The choice between amylose and cellulose derivatives can be critical. While both are effective, amylose-based phases like Chiralpak AD-H and cellulose-based phases like Chiralcel OD-H can exhibit complementary selectivity. The helical structure of amylose derivatives often provides different chiral recognition patterns compared to the more linear structure of cellulose derivatives. For oxazepanes, screening both types of polysaccharide columns is a prudent initial step in method development.

The mobile phase composition also plays a crucial role. In normal-phase mode, a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic or basic additive, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can significantly improve peak shape and resolution by suppressing unwanted interactions with residual silanols on the silica support and modifying the ionization state of the analyte.[7] For reversed-phase separations, which are often more compatible with mass spectrometry, mobile phases typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol.[2]

Macrocyclic Glycopeptide-Based CSPs: Multi-modal Separations

Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, bonded to silica gel offer a unique and versatile class of CSPs.[8] Their complex structures, featuring peptide backbones, carbohydrate moieties, and aromatic rings, provide a multitude of interaction sites, including hydrogen bonding, ionic interactions, and inclusion complexation.[8][9] This multi-modal character allows them to be used in normal-phase, reversed-phase, and polar organic modes, providing a broad selectivity range.[1]

For oxazepanes, the ionizable nitrogen atom and the presence of hydrogen bond donors and acceptors make them excellent candidates for separation on macrocyclic glycopeptide CSPs. The charged nature of these CSPs can be modulated by adjusting the mobile phase pH, which in turn affects the retention and enantioselectivity.[10]

A study on the interconversion of oxazepam enantiomers utilized a Chirobiotic T (teicoplanin-based) column, highlighting the successful application of this CSP class for benzodiazepines, though it also underscored the potential for on-column racemization at ambient temperatures.[1] More recently, the enantioseparation of oxazepam has been demonstrated on a TeicoShell column using supercritical fluid chromatography (SFC), a technique known for its high efficiency and speed.[4]

Causality in Experimental Choices:

The choice of a macrocyclic glycopeptide CSP is often advantageous when dealing with polar and ionizable compounds like oxazepanes. The ability to operate in different modes (normal phase, reversed phase, polar ionic) provides significant flexibility in method development. For instance, if a compound is not well-retained or separated in one mode, switching to another can often yield successful results. The pH of the mobile phase is a critical parameter to optimize for these columns, as it directly influences the ionic interactions that are often key to chiral recognition.

Pirkle-Type CSPs: Rational Design and Strong Interactions

Pirkle-type or brush-type CSPs are based on smaller, well-defined chiral selectors that are covalently bonded to the silica support. These CSPs are designed to have specific interaction sites, most commonly involving π-π interactions, hydrogen bonding, and dipole-dipole interactions. They are often categorized as π-acceptor, π-donor, or mixed π-acceptor/donor phases.

The chiral recognition mechanism is based on the "three-point interaction model," where for chiral discrimination to occur, there must be at least three simultaneous interactions between the analyte and the chiral selector, with at least one of these being stereochemically dependent. For oxazepanes, the aromatic rings can act as π-donors or π-acceptors, and the amide and hydroxyl groups can participate in hydrogen bonding.

While less universally applicable than polysaccharide-based CSPs, Pirkle-type columns can offer very high selectivity for specific classes of compounds. Their covalently bonded nature also provides excellent stability and compatibility with a wide range of mobile phases.

Causality in Experimental Choices:

Pirkle-type CSPs are often a good choice when the analyte has clear π-acidic or π-basic functionalities. For oxazepanes, derivatization to introduce a group that strongly interacts with the Pirkle phase (e.g., a 3,5-dinitrobenzoyl group for interaction with a π-donor CSP) can sometimes enhance separation, although direct separation is often preferred to avoid extra sample preparation steps.

Experimental Protocols and Method Development

A systematic approach to method development is crucial for efficiently achieving baseline separation of oxazepane enantiomers.

Generic Screening Protocol

A generic screening protocol using a column switching system is highly recommended to efficiently evaluate different CSPs and mobile phases.

dot

chiral_recognition cluster_polysaccharide Polysaccharide CSPs cluster_macrocyclic Macrocyclic Glycopeptide CSPs cluster_pirkle Pirkle-type CSPs p_interactions Inclusion in Chiral Grooves p_forces Hydrogen Bonding Dipole-Dipole π-π Interactions p_interactions->p_forces m_interactions Inclusion in Hydrophobic Pockets m_forces Ionic Interactions Hydrogen Bonding Steric Hindrance m_interactions->m_forces pk_interactions Three-Point Interaction Model pk_forces π-π Interactions Hydrogen Bonding Dipole Stacking pk_interactions->pk_forces Oxazepane Oxazepane Enantiomers Oxazepane->p_interactions Oxazepane->m_interactions Oxazepane->pk_interactions

Caption: Key interaction mechanisms for different classes of chiral stationary phases with oxazepane enantiomers.

  • Polysaccharide CSPs: The helical structure of derivatized amylose and the more linear but twisted structure of cellulose create chiral grooves. Oxazepane enantiomers will fit differently into these grooves, leading to varying degrees of interaction with the carbamate groups of the chiral selector through hydrogen bonds and π-π stacking with the aromatic rings.

  • Macrocyclic Glycopeptide CSPs: The basket-like structure of these selectors provides cavities where the oxazepane molecule can be included. The primary interactions are often ionic, between the protonated nitrogen of the oxazepane and acidic groups on the CSP, and hydrogen bonding with the numerous hydroxyl and amide groups.

  • Pirkle-type CSPs: Chiral recognition is more defined, relying on specific interactions. For an oxazepane, this would likely involve a π-π interaction between one of its aromatic rings and the π-acidic or π-basic ring of the chiral selector, a hydrogen bond from the oxazepane's amide or hydroxyl group to a corresponding site on the CSP, and a third steric or dipolar interaction that differs between the two enantiomers.

Conclusion and Recommendations

The successful chiral separation of oxazepanes is readily achievable with modern HPLC and SFC techniques.

  • Polysaccharide-based CSPs remain the first choice for initial screening due to their broad applicability and high success rates. It is highly recommended to screen both amylose and cellulose-based columns.

  • Macrocyclic glycopeptide-based CSPs are an excellent alternative, particularly for polar and ionizable oxazepane derivatives, offering multi-modal separation capabilities.

  • Pirkle-type CSPs can provide high selectivity and are a valuable tool when other phases fail, or for developing highly optimized and robust methods for a specific oxazepane.

A systematic screening approach, coupled with an understanding of the fundamental principles of chiral recognition, will empower researchers to efficiently develop and optimize robust and reliable methods for the critical task of oxazepane enantioseparation.

References

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). Chiral separations by HPLC. VTechWorks. [Link]

  • Iliescu, R.-I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules. [Link]

  • Gotti, R., et al. (2003). Separation of oxazepam, lorazepam, and temazepam enantiomers by HPLC on a derivatized cyclodextrin-bonded phase: Application to the determination of oxazepam in plasma. Journal of Separation Science. [Link]

  • Papadopoulou, A., et al. (2005). Development and Validation of an HPLC Method for the Determination of Six 1,4-Benzodiazepines in Pharmaceuticals and Human Biological Fluids. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Berthod, A., et al. (2006). Chiral recognition mechanisms: the story of macrocyclic glycopeptide chiral selectors. In Chiral Recognition in Separation Methods. [Link]

  • Kazus, M., & Głowka, F. K. (2012). Influence of mobile phase composition on chiral discrimination of model compound obtained on Chiralpak AD Column - Thermodynamic study. ResearchGate. [Link]

  • Navon, G., & Gilon, C. (1987). Chiral recognition by central benzodiazepine receptors. PubMed. [Link]

  • Sýkora, D., et al. (2011). Separation and HPLC analysis of 15 benzodiazepines in human plasma. ResearchGate. [Link]

  • Kalíková, K., et al. (2019). Chromatograms of enantioseparation of oxazepam (A) and Gly‐DL‐Phe (B) on the TeicoShell column. ResearchGate. [Link]

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  • VEDERSØ, J., et al. (1990). HPLC analysis and pharmacokinetics of the enantiomers of R,S-oxazepam and R,S-temazepam with their corresponding glucuronide conjugates in urine and plasma of man. Acta Neuropsychiatrica. [Link]

  • Varagic, Z., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology. [Link]

  • Al-Rimawi, F. (2013). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC. [Link]

  • Perč, T., et al. (2024). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules. [Link]

  • Sabia, R., et al. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Sapienza Università di Roma. [Link]

  • Gloc, M., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. FULIR. [Link]

  • Wang, F., et al. (2007). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of Zhejiang University. Science. B. [Link]

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. [Link]

  • Törő, I., et al. (2022). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules. [Link]

  • Chang, Y., & Weiss, D. S. (1999). Mechanism of action of benzodiazepines on GABAA receptors. PMC. [Link]

  • Al-Ghannam, S. M. F. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. Molecules. [Link]

  • Baraldi, M., et al. (1979). GABA Receptors in Clonal Cell Lines: A Model for Study of Benzodiazepine Action at Molecular Level. PubMed. [Link]

  • Toyo'oka, T., et al. (1998). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. ResearchGate. [Link]

  • Wenslow, R. M., & Doyle, T. W. (2008). Comparison of the Factors That Contribute to Retention on Immobilized Polysaccharide-Based Chiral Stationary Phases and Macrocyclic Glycopeptide Chiral Stationary Phases With the Abraham Model. PubMed. [Link]

  • Teixeira, J., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. [Link]

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A Senior Application Scientist's Guide to Chiral Resolution of Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of pharmacological activity, efficacy, and safety. A significant portion of active pharmaceutical ingredients (APIs) are chiral, and often, only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. Primary amines are a cornerstone functional group, present in a vast array of pharmaceuticals and bioactive molecules. Consequently, the efficient and scalable resolution of racemic primary amines into their constituent enantiomers is a pivotal challenge in chemical synthesis and process development.

This guide provides a comparative analysis of the most prevalent techniques for chiral resolution of primary amines. As Senior Application Scientists, our goal is to move beyond mere procedural descriptions. We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and offer field-proven insights to help you select and implement the optimal strategy for your specific project, whether for early-stage research or large-scale manufacturing.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution remains a dominant strategy in industrial settings, prized for its cost-effectiveness and scalability. The principle relies on the reaction of a racemic amine (a 1:1 mixture of R- and S-enantiomers) with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid. This acid-base reaction forms a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties (e.g., solubility, melting point). This difference allows for their separation by fractional crystallization.

Mechanism and Rationale: The key to successful diastereomeric salt resolution is the selection of an appropriate resolving agent and solvent system that maximizes the solubility difference between the two diastereomeric salts. One salt should preferentially crystallize from the solution, leaving the other dissolved. After separation by filtration, the desired amine enantiomer is liberated from the salt by treatment with a base.

Common Chiral Resolving Agents for Primary Amines:

  • (R)-(-)-Mandelic Acid

  • (S)-(+)-Mandelic Acid

  • L-(+)-Tartaric Acid and its derivatives (e.g., Di-p-toluoyl-L-tartaric acid)

  • (1R)-(-)-10-Camphorsulfonic Acid

Experimental Protocol: Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid
  • Salt Formation: In a suitable flask, dissolve 1.0 equivalent of racemic 1-phenylethylamine in methanol. In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol. Rationale: Using 0.5 equivalents of the resolving agent is a common starting point, as it can theoretically resolve half of the racemate, leading to the crystallization of one diastereomeric salt.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of (R)-1-phenylethylamine-L-tartrate will begin to precipitate. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble (S)-amine salt.

  • Liberation of the Free Amine: Suspend the collected crystals in water and add an aqueous solution of 2M sodium hydroxide (NaOH) until the pH is >12. This deprotonates the amine, breaking the salt.

  • Extraction: Extract the liberated (R)-1-phenylethylamine into an organic solvent like dichloromethane or diethyl ether. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.

Workflow for Diastereomeric Salt Resolution

G racemate Racemic Amine (R/S Mixture) mix Mix & Form Salts racemate->mix agent Chiral Resolving Agent (e.g., L-Tartaric Acid) agent->mix solvent Solvent (e.g., Methanol) solvent->mix salts Diastereomeric Salts (R-Amine:L-Acid) (S-Amine:L-Acid) mix->salts crystallize Fractional Crystallization salts->crystallize crystals Insoluble Salt Crystals (R-Amine:L-Acid) crystallize->crystals Less Soluble mother_liquor Soluble Salt in Mother Liquor (S-Amine:L-Acid) crystallize->mother_liquor More Soluble filter Filtration crystals->filter base Add Base (NaOH) filter->base extract Liquid-Liquid Extraction base->extract final_product Pure Enantiomer (R-Amine) extract->final_product

Caption: Workflow for classical resolution of a primary amine.

Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. For primary amines, lipases are commonly employed to catalyze the enantioselective acylation of the amine. The enzyme preferentially acylates one enantiomer at a much faster rate than the other. This results in a mixture of an acylated amine (amide) and the unreacted, enantiomerically enriched amine, which can then be easily separated.

Mechanism and Rationale: The most widely used enzyme for this purpose is Candida antarctica Lipase B (CALB), often immobilized on a solid support (e.g., Novozym® 435). The enzyme's active site is chiral and provides a three-dimensional environment where one enantiomer of the amine fits perfectly, allowing for efficient catalysis of the acylation reaction, while the other enantiomer fits poorly, reacting very slowly or not at all. The choice of acyl donor (e.g., ethyl acetate) and solvent is critical for achieving high selectivity (E-value).

Experimental Protocol: Kinetic Resolution of (±)-1-Phenylethylamine using CALB
  • Reaction Setup: To a solution of racemic 1-phenylethylamine (1.0 eq.) in a non-polar organic solvent like toluene or hexane, add an acylating agent such as ethyl acetate (1.5-2.0 eq.). Rationale: Ethyl acetate often serves as both the acyl donor and the solvent. A non-polar solvent is preferred to minimize enzyme denaturation and non-enzymatic background reactions.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym® 435) to the mixture (typically 10-20 mg per mmol of amine).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining amine and the formed amide.

  • Workup: Once ~50% conversion is reached, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

  • Separation: The resulting mixture contains the unreacted (S)-amine and the acylated (R)-amide. This mixture can be separated by standard chemical methods. For example, an acid wash will protonate the remaining amine, extracting it into the aqueous phase, while the neutral amide remains in the organic phase.

  • Amide Hydrolysis (Optional): The acylated (R)-amide can be hydrolyzed back to the (R)-amine using acidic or basic conditions if that enantiomer is desired.

Mechanism of Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Reaction racemate Racemic Amine (R-Amine + S-Amine) r_amine R-Amine s_amine S-Amine acyl_donor Acyl Donor (e.g., Ethyl Acetate) r_amide (R)-N-Acetylated Amide acyl_donor->r_amide enzyme Immobilized Lipase (e.g., CALB) enzyme->r_amide s_amine_unreacted Unreacted (S)-Amine enzyme->s_amine_unreacted reaction_mix Reaction Mixture r_amine->r_amide k_fast s_amine->s_amine_unreacted k_slow separation Separation (e.g., Acid Extraction) r_amide->separation s_amine_unreacted->separation final_amide Product 1: (R)-Amide separation->final_amide final_amine Product 2: (S)-Amine separation->final_amine G cluster_0 Analytical Method Development cluster_1 Preparative Scale-Up racemate Racemic Amine Solution hplc Analytical Chiral HPLC/SFC (Column Screening) racemate->hplc chromatogram Analytical Chromatogram (Separation Achieved?) hplc->chromatogram prep_sfc Preparative Chiral SFC System chromatogram->prep_sfc Yes, Optimize & Scale Up collection Fraction Collection prep_sfc->collection fractions Collected Fractions (Pure R) | (Pure S) collection->fractions evaporation Solvent Evaporation fractions->evaporation product_r Pure R-Enantiomer evaporation->product_r product_s Pure S-Enantiomer evaporation->product_s

A Researcher's Guide to the Pharmacokinetic Landscape of 1,4-Oxazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Drug Development Professionals

The 1,4-oxazepane scaffold, a seven-membered heterocycle, has garnered significant attention in medicinal chemistry. Its unique conformational flexibility and stereochemical complexity make it a privileged structure for designing ligands targeting a variety of biological entities, most notably G protein-coupled receptors (GPCRs) such as the dopamine D4 and serotonin 5-HT1A receptors.[1][2] For researchers and drug development professionals, understanding the pharmacokinetic profile—the journey of a drug through the body—of these derivatives is paramount to translating promising in vitro activity into safe and effective therapeutics.

This guide provides a comparative analysis of the pharmacokinetic properties of select 1,4-oxazepane derivatives. While comprehensive, directly comparative studies across a wide range of these compounds are not abundant in publicly accessible literature, this document synthesizes available data to offer valuable insights.[1] We will delve into the experimental methodologies for determining key pharmacokinetic parameters, present a comparative analysis of available data, and discuss the influence of structural modifications on the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

The Significance of Pharmacokinetic Profiling in 1,4-Oxazepane Drug Discovery

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its pharmacokinetic profile. A compound with excellent target affinity in an enzymatic assay may fail in preclinical or clinical development due to poor absorption, rapid metabolism, or an inability to reach its site of action. For 1,4-oxazepane derivatives, many of which are designed to act on the central nervous system (CNS), factors such as brain penetration are of critical importance.[1]

A thorough understanding of the ADME properties of 1,4-oxazepane derivatives allows researchers to:

  • Optimize Lead Compounds: By identifying metabolic liabilities or absorption issues early in the drug discovery process, medicinal chemists can make informed structural modifications to improve the pharmacokinetic profile.

  • Predict Human Pharmacokinetics: Animal pharmacokinetic data, while not always directly translatable, provides a basis for predicting how a compound might behave in humans, aiding in dose selection for clinical trials.

  • Enhance Safety and Efficacy: A favorable pharmacokinetic profile ensures that the drug reaches and maintains a therapeutic concentration at its target site for an appropriate duration, while minimizing off-target effects and toxicity.

Comparative Pharmacokinetic Profiles of Representative 1,4-Oxazepane Derivatives

The following table summarizes available pharmacokinetic data for a selection of 1,4-oxazepane and structurally related derivatives. It is crucial to note that these data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions, such as animal species, dose, and route of administration.[1]

Compound/DerivativeTarget(s)Animal ModelRoute of Admin.DoseCmaxTmax (h)AUC (ng·h/mL)t½ (h)Key Findings & Reference(s)
Compound 5f Dopamine D4 Receptor AntagonistRatIntraperitoneal (i.p.)5, 15, 30 mg/kgNot ReportedNot ReportedNot ReportedNot ReportedExcellent brain penetration (AUCbrain/plasma > 3) and acceptable metabolic stability in rat and human liver microsomes.[1][3]
Piclozotan Serotonin 5-HT1A Receptor Partial AgonistHuman (Healthy & Stroke Patients)Not specified in abstractNot specified in abstractNot ReportedNot ReportedNot ReportedNot ReportedWell-described by a 3-compartment model with first-order elimination. Clearance decreased with age.[4]
Indole-fused Benzooxazepine (Compound 6a) AnticancerRatNot specified in abstractNot specified in abstract~46.34 µg/mL2.0Not ReportedNot ReportedLower rate of absorption, higher volume of distribution, and lower clearance rate, suggesting good therapeutic response.[5]
Indole-fused Benzooxazepine (Compound 10a) AnticancerRatNot specified in abstractNot specified in abstract~18.56 µg/mL4.0Not ReportedNot ReportedLower rate of absorption, higher volume of distribution, and lower clearance rate, suggesting good therapeutic response.[5]
Indole-fused Benzooxazepine (Compound 15a) AnticancerRatNot specified in abstractNot specified in abstract~25.65 µg/mL4.0Not ReportedNot ReportedLower rate of absorption, higher volume of distribution, and lower clearance rate, suggesting good therapeutic response.[5]

Discussion of Comparative Data:

The available data, though limited, offers some initial insights. The dopamine D4 receptor antagonist, Compound 5f , demonstrates promising CNS penetration, a critical attribute for drugs targeting central receptors.[1][3] The lack of specific quantitative parameters in the available abstract, however, prevents a more detailed comparison.

Piclozotan , a serotonin 5-HT1A receptor partial agonist, has undergone population pharmacokinetic modeling in humans, indicating a more advanced stage of development.[4] The data suggests that its disposition is well-understood, with age being a significant factor influencing its clearance.

The indole-fused benzooxazepine derivatives , while not strictly 1,4-oxazepanes, provide a glimpse into the pharmacokinetic properties of a related oxazepine-containing scaffold.[5] The reported Cmax and Tmax values suggest that these compounds are absorbed orally, with a relatively slow rate of absorption and a prolonged presence in the systemic circulation, which could be advantageous for maintaining therapeutic concentrations.

Experimental Protocols for In Vivo Pharmacokinetic Studies

To ensure the generation of reliable and comparable pharmacokinetic data, standardized experimental protocols are essential. The following section details a typical workflow for an in vivo pharmacokinetic study of a novel 1,4-oxazepane derivative in a rodent model, such as the rat.

General Workflow for a Rodent Pharmacokinetic Study

G cluster_prestudy Pre-Study Preparation cluster_study In-Life Phase cluster_poststudy Post-Study Analysis formulation Compound Formulation dosing Compound Administration (e.g., IV, PO) formulation->dosing animal_prep Animal Acclimatization & Catheterization (optional) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis Bioanalysis (LC-MS/MS) sampling->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis interpretation Data Interpretation pk_analysis->interpretation

Caption: A typical workflow for an in vivo pharmacokinetic study.

Detailed Step-by-Step Methodology

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their well-characterized physiology and ease of handling.[1]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard laboratory chow and water.[1]

2. Compound Formulation:

  • The investigational 1,4-oxazepane derivative should be formulated in a suitable vehicle. The choice of vehicle depends on the compound's solubility and the route of administration. Common vehicles include saline, polyethylene glycol (PEG), or a mixture of solvents like DMSO, Cremophor EL, and saline.

  • Causality: The formulation is critical as it can significantly impact the absorption of the compound. A poorly formulated compound may exhibit artificially low bioavailability.

3. Dosing and Administration:

  • Routes of Administration: To determine oral bioavailability, both intravenous (IV) and oral (PO) administration are typically performed in separate groups of animals.

    • IV Administration: Usually administered as a bolus injection into the tail vein or via a catheter. This route ensures 100% bioavailability and serves as a reference.

    • PO Administration: Administered via oral gavage.

  • Dose Selection: The dose should be selected based on in vitro potency and any available toxicology data.

4. Blood Sampling:

  • Serial blood samples are collected at predetermined time points. A typical sampling schedule for an oral dose might be: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For an IV dose, earlier time points are crucial: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

5. Bioanalysis:

  • The concentration of the 1,4-oxazepane derivative in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.[1]

  • Self-Validation: The bioanalytical method must be validated for linearity, accuracy, precision, and stability to ensure the reliability of the concentration data.

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis with software such as WinNonlin.[1]

  • Key Parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach maximum plasma concentration.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t½ (Half-life): The time it takes for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Signaling Pathways and Mechanisms of Action

Many 1,4-oxazepane derivatives exert their pharmacological effects by modulating the activity of GPCRs, particularly the dopamine D4 and serotonin 5-HT1A receptors.[1]

Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and is coupled to Gi/o proteins.[1] Activation of the D4 receptor by a ligand, such as a 1,4-oxazepane derivative, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[1] This can modulate the activity of protein kinase A (PKA) and affect the phosphorylation state of various downstream targets, ultimately influencing neuronal excitability and gene expression.[1]

G ligand 1,4-Oxazepane Ligand d4r Dopamine D4 Receptor ligand->d4r Binds to gi_go Gi/o Protein d4r->gi_go Activates ac Adenylyl Cyclase gi_go->ac Inhibits camp cAMP ac->camp Decreases conversion of ATP to atp ATP pka Protein Kinase A camp->pka Leads to decreased activation of cellular_response Cellular Response pka->cellular_response Modulates

Caption: Simplified Dopamine D4 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling

The serotonin 5-HT1A receptor is also coupled to Gi/o proteins.[6] Agonists of the 5-HT1A receptor, including some 1,4-oxazepane derivatives, can lead to the inhibition of adenylyl cyclase and a decrease in cAMP levels, similar to the D4 receptor pathway. Additionally, activation of 5-HT1A receptors can lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal firing.

Conclusion

This guide provides a foundational understanding of the comparative pharmacokinetic properties of 1,4-oxazepane derivatives. The presented data, though not exhaustive, highlights the potential for developing compounds with favorable ADME profiles, including good brain penetration.[1][3] The detailed experimental protocols offer a standardized approach for future in vivo studies, facilitating more direct comparisons between novel derivatives. Furthermore, the elucidation of the primary signaling pathways—dopamine D4 and serotonin 5-HT1A receptor modulation—provides a mechanistic framework for understanding the pharmacological effects of this important class of compounds. Further research is warranted to generate comprehensive, directly comparable pharmacokinetic data for a wider array of 1,4-oxazepane derivatives to guide future drug development efforts.

References

  • University of Nebraska Medical Center. (n.d.). Pharmacokinetics Protocol – Rodents. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro metabolic stability of the novel scaffold, (S)-4-Benzyl-1,4-oxazepan-6-OL, in comparison to a series of structurally related compounds. As drug development professionals are keenly aware, early assessment of metabolic stability is a critical determinant of a compound's pharmacokinetic profile and, ultimately, its clinical success.[1][2] Rapid metabolic breakdown can lead to poor bioavailability and the need for frequent, high doses, while excessively slow metabolism might result in toxicity.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-metabolism relationships of this emerging compound class.

In the absence of publicly available, head-to-head comparative data for this specific series of molecules, this guide will present a representative analysis based on well-established metabolic pathways for analogous chemical motifs. The experimental data herein is illustrative, designed to reflect expected outcomes based on extensive literature on the metabolism of N-benzylated cyclic amines and related heterocyclic systems.

The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties.[3] Of these, metabolic stability is a linchpin. It refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver and other tissues.[1][4][5] A compound with poor metabolic stability is rapidly cleared from the body, often resulting in a short duration of action and the potential for the formation of active or toxic metabolites.[1] Conversely, a highly stable compound may accumulate, leading to an increased risk of adverse effects. Therefore, optimizing metabolic stability is a key objective in the lead optimization phase of drug discovery.

Comparative Analysis of this compound and Related Compounds

The metabolic fate of this compound and its analogs is primarily dictated by the interplay of several structural features: the N-benzyl group, the 1,4-oxazepane ring, and the stereochemistry and substitution at the 6-position. The primary sites of metabolic attack are anticipated to be the benzylic carbon and the nitrogen of the oxazepane ring, leading to N-dealkylation and oxidation products.[1][6][7]

Key Structural Modifications and Their Anticipated Impact on Metabolic Stability:
  • This compound (Parent Compound): The parent compound features a secondary alcohol, which may be a site for Phase II conjugation reactions (e.g., glucuronidation), and an N-benzyl group, a common site for CYP-mediated oxidation.

  • Analog 1: (S)-4-Benzyl-6-methoxy-1,4-oxazepane: Masking the hydroxyl group as a methyl ether is a common strategy to block Phase II metabolism at this position. This modification is expected to shift the metabolic burden towards CYP-mediated oxidation of the N-benzyl group or the oxazepane ring.

  • Analog 2: (S)-4-(4-Fluorobenzyl)-1,4-oxazepan-6-OL: Introduction of an electron-withdrawing fluorine atom on the phenyl ring can influence the electronics of the benzyl group, potentially slowing the rate of benzylic oxidation.

  • Analog 3: (S)-1-Benzyl-1,4-oxazepan-6-OL: Isomeric rearrangement to place the benzyl group on the oxygen atom would likely result in a significantly different metabolic profile, though this is a less common structural motif. For the purpose of this guide, we will focus on N-benzylated analogs.

  • Analog 4: (S)-4-Cyclohexylmethyl-1,4-oxazepan-6-OL: Replacing the benzyl group with a cyclohexylmethyl group removes the aromatic ring and the potential for aromatic hydroxylation. The primary metabolic pathways would likely involve oxidation of the cyclohexyl ring or the methylene bridge.

  • Analog 5: (R)-4-Benzyl-1,4-oxazepan-6-OL: The stereochemistry at the 6-position can influence how the molecule binds to the active site of metabolizing enzymes, potentially leading to different rates of metabolism compared to the (S)-enantiomer.

Illustrative In Vitro Metabolic Stability Data

The following table summarizes the expected in vitro metabolic stability data for this compound and its analogs in human liver microsomes (HLM). The data is presented as half-life (t1/2) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

CompoundStructureExpected t1/2 (min)Expected CLint (µL/min/mg protein)
This compound (Chemical structure of the parent compound)3545
Analog 1: (S)-4-Benzyl-6-methoxy-1,4-oxazepane(Chemical structure of Analog 1)5030
Analog 2: (S)-4-(4-Fluorobenzyl)-1,4-oxazepan-6-OL(Chemical structure of Analog 2)4535
Analog 4: (S)-4-Cyclohexylmethyl-1,4-oxazepan-6-OL(Chemical structure of Analog 4)6520
Analog 5: (R)-4-Benzyl-1,4-oxazepan-6-OL(Chemical structure of Analog 5)3055

Experimental Protocols

The following is a detailed protocol for a standard in vitro liver microsomal stability assay, a cornerstone for assessing the metabolic stability of new chemical entities.

Liver Microsomal Stability Assay Protocol

1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, providing a measure of its intrinsic clearance.

2. Materials:

  • Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction and sample analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO or ACN). The final concentration of the organic solvent in the incubation mixture should be kept low (<1%) to avoid inhibition of microsomal enzymes.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • Add the liver microsomal suspension to the wells of a 96-well plate.

    • Add the test compound or positive control to the wells and pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • Seal the plate and vortex to mix thoroughly.

    • Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the following equation: t1/2 = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount)

Visualizing the Experimental Workflow and Metabolic Pathways

To further clarify the experimental process and the anticipated metabolic transformations, the following diagrams are provided.

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_sample 3. Sampling & Quenching cluster_analysis 4. Analysis prep_cpd Prepare Test Compound Stock Solutions pre_inc Pre-incubate Microsomes and Compound at 37°C prep_cpd->pre_inc prep_mic Prepare Liver Microsome Suspension prep_mic->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH System prep_nadph->start_rxn pre_inc->start_rxn time_points Collect Samples at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound N_dealkylation N-Dealkylation Parent->N_dealkylation Major Benzylic_hydroxylation Benzylic Hydroxylation Parent->Benzylic_hydroxylation Major Ring_hydroxylation Oxazepane Ring Hydroxylation Parent->Ring_hydroxylation Minor Glucuronidation Glucuronidation (at -OH) Parent->Glucuronidation Potential N_dealkylated_metabolite 4H-1,4-oxazepan-6-ol + Benzaldehyde N_dealkylation->N_dealkylated_metabolite Benzylic_hydroxylated_metabolite Carbinolamine Intermediate Benzylic_hydroxylation->Benzylic_hydroxylated_metabolite Ring_hydroxylated_metabolite Hydroxylated Oxazepane Metabolite Ring_hydroxylation->Ring_hydroxylated_metabolite Glucuronide_conjugate Glucuronide Conjugate Glucuronidation->Glucuronide_conjugate Benzylic_hydroxylated_metabolite->N_dealkylation

Caption: Anticipated metabolic pathways for this compound.

Conclusion

The in vitro metabolic stability of this compound and its analogs is a critical parameter that will significantly influence their potential as drug candidates. This guide has outlined the key structural features that are likely to govern their metabolic fate and has provided a detailed protocol for assessing their stability in a laboratory setting. The illustrative data highlights how strategic modifications, such as blocking sites of metabolism or altering electronic properties, can be employed to enhance metabolic stability. By understanding these structure-metabolism relationships, researchers can more effectively design and select compounds with improved pharmacokinetic profiles, thereby increasing the probability of success in the challenging journey of drug development.

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A Head-to-Head Comparison of Monoamine Oxidase Inhibition by Different Oxazepane Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of the monoamine oxidase (MAO) inhibitory activity of various oxazepane analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel MAO inhibitors for the potential treatment of neurodegenerative and psychiatric disorders. This document synthesizes available preclinical data, details the experimental methodologies for robust inhibitor evaluation, and offers insights into the structure-activity relationships of this promising class of compounds.

Introduction: The Therapeutic Promise of MAO Inhibition and the Rise of Oxazepane Scaffolds

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2] Inhibition of these enzymes, particularly MAO-B, has emerged as a clinically validated strategy for managing neurodegenerative conditions like Parkinson's disease by increasing dopamine levels in the brain.[3][4] While first-generation MAO inhibitors were non-selective and irreversible, leading to significant side effects, the focus has shifted towards developing selective and reversible inhibitors to improve safety and therapeutic efficacy.[][6]

Recently, heterocyclic compounds have garnered significant attention as potential MAO inhibitors.[7][8][9] Among these, oxazepane derivatives, particularly the tetrahydrobenzo[f][1][10]oxazepine core, have shown exceptional promise as highly potent and selective MAO-B inhibitors.[4][11][12] This guide will delve into a comparative analysis of these novel analogs against established MAO-B inhibitors.

Comparative Efficacy of Oxazepane Analogs and Standard MAO-B Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). Lower values for these parameters indicate higher potency. Furthermore, the selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), is a critical measure of a compound's specificity for MAO-B. A higher SI value is desirable to minimize off-target effects associated with MAO-A inhibition.[13]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available in vitro data for novel tetrahydrobenzo[f]oxazepine analogs in comparison to well-established, clinically used MAO-B inhibitors.

Compound ClassSpecific Compound(s)TargetIC50 (nM)Selectivity Index (SI) vs. MAO-AReversibility
Tetrahydrobenzo[f]oxazepine ZM24, ZM26 hMAO-BData not publicly availableSignificantly higher than safinamide[11][13]Reversible[11]
Known MAO-B Inhibitor Safinamide hMAO-B79 - 98[13]> 5918[13]Reversible[]
Known MAO-B Inhibitor Selegiline hMAO-B-Selective for MAO-BIrreversible[4][]
Known MAO-B Inhibitor Rasagiline hMAO-B-Selective for MAO-BIrreversible[4][]

Note: Specific IC50 values for the novel tetrahydrobenzo[f]oxazepine analogs ZM24 and ZM26 are not yet publicly available in the primary literature but are reported to demonstrate significantly increased efficacy and selectivity compared to safinamide.[13]

Experimental Protocols for Assessing MAO Inhibition

To ensure the scientific rigor of our comparisons, it is crucial to employ validated and reproducible experimental protocols. The following sections detail standard methodologies for the in vitro and in vivo evaluation of MAO inhibitors.

In Vitro MAO Inhibition Assays

In vitro assays are fundamental for the initial screening and characterization of potential MAO inhibitors. They provide a controlled environment to determine a compound's potency and selectivity.

These high-throughput methods are based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[10][14]

Principle: In the presence of a suitable probe and a peroxidase enzyme, H₂O₂ reacts to produce a fluorescent or chemiluminescent signal. The rate of signal increase is directly proportional to MAO activity. The presence of an inhibitor reduces this rate, allowing for the quantification of its inhibitory potency.[10]

Workflow Diagram:

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound Dilution Plate_Loading Load Test Compound, MAO Enzyme, and Detection Reagent into 96-well plate Test_Compound->Plate_Loading MAO_Enzyme MAO Enzyme Preparation (hMAO-A or hMAO-B) MAO_Enzyme->Plate_Loading Substrate_Solution Substrate Solution (e.g., Kynuramine) Reaction_Initiation Initiate Reaction with Substrate Substrate_Solution->Reaction_Initiation Detection_Reagent Detection Reagent (Probe + Peroxidase) Detection_Reagent->Plate_Loading Pre_incubation Pre-incubate Plate_Loading->Pre_incubation Pre_incubation->Reaction_Initiation Signal_Detection Measure Signal (Fluorescence or Luminescence) over time Reaction_Initiation->Signal_Detection Calculate_Rates Calculate Reaction Rates Signal_Detection->Calculate_Rates Dose_Response Generate Dose-Response Curves Calculate_Rates->Dose_Response Calculate_IC50 Calculate IC50 Values Dose_Response->Calculate_IC50

Caption: Workflow for a typical in vitro MAO inhibition assay.

Detailed Protocol (Fluorometric Assay): [10][15]

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Reagent Preparation: Prepare working solutions of MAO-A or MAO-B enzyme, a suitable substrate (e.g., kynuramine), and a detection reagent containing a probe and horseradish peroxidase in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the test compounds, enzyme, and detection reagent. Include control wells with a known inhibitor (positive control) and vehicle (negative control).

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Signal Detection: Immediately begin measuring the fluorescence signal at appropriate excitation and emission wavelengths over a set period.

  • Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

This method offers high sensitivity and specificity by directly measuring the formation of the product of the MAO-catalyzed reaction.[2][14]

Principle: The assay quantifies the metabolite produced from a specific MAO substrate (e.g., the conversion of kynuramine to 4-hydroxyquinoline). The reaction is quenched at a specific time point, and the product is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow Diagram:

LCMS_MAO_Assay_Workflow cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis Incubation_Mix Prepare Incubation Mix: Test Compound, MAO Enzyme, Substrate Incubate Incubate at 37°C Incubation_Mix->Incubate Quench Quench Reaction (e.g., with acid or organic solvent) Incubate->Quench Sample_Prep Sample Preparation (e.g., centrifugation, supernatant transfer) Quench->Sample_Prep LCMS_Analysis LC-MS/MS Analysis of Product Formation Sample_Prep->LCMS_Analysis Data_Quantification Data Quantification and IC50 Determination LCMS_Analysis->Data_Quantification

Caption: Workflow for an LC-MS/MS-based MAO inhibition assay.

In Vivo and Ex Vivo Models for Efficacy Assessment

In vivo studies are essential to evaluate the therapeutic potential of MAO inhibitors in a physiological context.[2][16]

Methodology:

  • Animal Model: Utilize appropriate animal models, such as rats or mice.

  • Compound Administration: Administer the test compound orally or via another relevant route.

  • Ex Vivo MAO Activity Measurement: At various time points after administration, collect tissues of interest (e.g., brain, liver) and plasma. Prepare tissue homogenates or mitochondrial fractions and measure MAO activity using the in vitro assays described above.[2]

  • Behavioral Models: Assess the behavioral effects of the MAO inhibitor. For example, in rats, the administration of an MAO inhibitor followed by L-tryptophan can induce a characteristic hyperactivity syndrome, which is indicative of increased serotonin levels.[16]

  • Biomarker Analysis: Measure the levels of monoamines and their metabolites (e.g., serotonin and 5-HIAA) in brain tissue to confirm the in vivo target engagement of the MAO inhibitor.[2]

Mechanism of Action and Structure-Activity Relationship (SAR)

The tetrahydrobenzo[f][1][10]oxazepine core represents a novel chemical scaffold for MAO-B inhibitors.[4][12] The high potency and selectivity of these analogs are attributed to their specific interactions with the active site of the MAO-B enzyme. While detailed crystallographic data for these new analogs in complex with MAO-B are not yet available, molecular docking studies of similar heterocyclic inhibitors provide insights into their binding modes. These studies suggest that key interactions involve hydrogen bonding and hydrophobic interactions with specific residues within the enzyme's active site.[3]

Conclusion and Future Directions

The emergence of tetrahydrobenzo[f]oxazepine analogs as potent and selective MAO-B inhibitors marks a significant advancement in the field. Their reported improvements in efficacy and selectivity over existing therapies like safinamide highlight their potential as next-generation treatments for neurodegenerative diseases.[11][13] Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility, safety profile, and pharmacokinetic properties. The experimental frameworks detailed in this guide provide a robust foundation for the continued evaluation and development of this promising class of compounds.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (S)-4-Benzyl-1,4-oxazepan-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Hazard Assessment and Disposal Rationale

(S)-4-Benzyl-1,4-oxazepan-6-OL is a substituted heterocyclic compound with a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol .[1][2] While its specific toxicological profile is not fully documented, an analysis of its constituent parts—the 1,4-oxazepane core and the N-benzyl group—mandates that it be treated as a hazardous chemical waste.

Causality for a Hazardous Classification:

  • Biologically Active Core: The 1,4-oxazepane scaffold is known to be biologically active and is utilized in the development of ligands for dopamine receptors, suggesting potential pharmacological effects in humans.[3]

  • Benzyl Group Implications: Benzyl-substituted compounds can present various hazards. For instance, benzyl alcohol is harmful if swallowed or inhaled.[4] Furthermore, the N-benzyl group on heterocyclic compounds can influence the molecule's reactivity and biological interactions.[5]

  • Related Heterocycle Toxicity: Data from analogous structures provide essential context. (S)-4-Benzyl-2-oxazolidinone is classified as harmful if swallowed and may cause organ damage through repeated exposure.[6] The parent structure, (R)-1,4-Oxazepan-6-ol (lacking the benzyl group), is presumed to be an irritant to the skin, eyes, and respiratory system and is harmful if swallowed.[7]

Given these factors, the precautionary principle dictates that this compound be managed as hazardous waste to mitigate potential risks to personnel and the environment. Under no circumstances should this chemical or its solutions be disposed of via sanitary sewer (sink) or in regular solid waste.[8]

Parameter Information/Inferred Hazard Source(s)
Chemical Name This compound[1]
CAS Number 943443-05-8[1][2]
Molecular Formula C₁₂H₁₇NO₂[1][2]
Acute Toxicity (Oral) Assumed Harmful. Based on related structures like (S)-4-Benzyl-2-oxazolidinone and (R)-1,4-Oxazepan-6-ol.[6]
Irritation Assumed to be a skin, eye, and respiratory irritant. Based on the parent oxazepane structure.[7]
Combustibility Assumed Combustible. Related benzyl compounds are combustible liquids.[9]
Combustion Products May produce toxic oxides of nitrogen (NOx) and carbon (CO, CO₂) upon burning.[9]
Regulatory Status Must be managed as a hazardous waste under institutional and EPA guidelines.[10]

Section 2: The Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the self-validating system for the safe collection and disposal of this compound waste. The primary objective is to ensure waste is properly contained, identified, and transferred to the appropriate authorities for final disposal.

Step 1: Don Personal Protective Equipment (PPE)

  • Rationale: To prevent accidental exposure through skin contact, eye splash, or inhalation.

  • Procedure: Before handling the chemical or its waste, wear standard laboratory PPE, including:

    • Chemical safety goggles.

    • Chemically resistant gloves (e.g., nitrile).

    • A properly fastened laboratory coat.

Step 2: Prepare the Hazardous Waste Container

  • Rationale: A properly selected and labeled container is a cornerstone of regulatory compliance and safety, preventing leaks and ensuring accurate identification for disposal personnel.[11]

  • Procedure:

    • Select an Appropriate Container: Choose a sturdy, leak-proof container with a secure screw-top cap. The container material must be chemically compatible with the waste; high-density polyethylene (HDPE) is often a suitable choice. Do not use metal containers for potentially corrosive waste.[8][11]

    • Affix a Hazardous Waste Label: Obtain a hazardous waste label from your institution's EHS department. As soon as the first drop of waste is added, fill out the label completely and legibly.[10] The label must include:

      • The words "HAZARDOUS WASTE".[11]

      • Full Chemical Name: "this compound". Do not use abbreviations.[8]

      • Composition: List all components and their approximate percentages (e.g., "this compound, ~5%; Methanol, ~95%").

Step 3: Accumulate and Store Waste Safely

  • Rationale: Safe storage within the laboratory, known as a Satellite Accumulation Area (SAA), minimizes spill risk and ensures compliance with volume limits set by regulators like the EPA.[12][13]

  • Procedure:

    • Waste Collection: Collect all waste streams containing this compound, including reaction mothers, purification filtrates, and contaminated solvents, in your labeled container.

    • Segregate Incompatibles: Do not mix this waste stream with incompatible chemicals (e.g., strong acids, oxidizers). Store the waste container segregated from such materials.[8][10]

    • Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[8][10][11] This prevents spills and the release of vapors.

    • Utilize Secondary Containment: Place the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[8][10]

    • Adhere to Volume Limits: Be aware of your laboratory's hazardous waste storage limits (e.g., typically no more than 10-55 gallons total hazardous waste per SAA).[8][10][13]

Step 4: Manage Contaminated Materials and Empty Containers

  • Rationale: Items that have come into contact with the chemical are also considered hazardous waste. Proper handling of the original container is required to render it non-hazardous.

  • Procedure:

    • Solid Waste: Dispose of contaminated materials such as gloves, pipette tips, and weighing paper in a designated solid hazardous waste container, appropriately labeled.

    • Empty Original Container: Once the original container of this compound is empty, it must be triple-rinsed. The first rinse must be collected and disposed of as hazardous waste by adding it to your liquid waste container.[8] Subsequent rinses can typically be disposed of down the drain, but confirm this with your institutional EHS policy. Deface the original label before disposing of the rinsed, air-dried container in the appropriate receptacle (e.g., glass recycling).[10]

Step 5: Arrange for Final Disposal

  • Rationale: Final disposal must be handled by trained professionals in accordance with federal and state regulations.

  • Procedure:

    • Once your waste container is full or has been accumulating for a designated period (e.g., six months), submit a chemical waste pickup request to your institution's EHS department.[13]

    • Ensure the waste label is complete and accurate before the scheduled pickup.

Section 3: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of this compound waste.

G start Waste Generated: This compound ppe Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Prepare Waste Container - Chemically Compatible - Secure Lid ppe->container label Step 3: Label Container - 'HAZARDOUS WASTE' - Full Chemical Name & % - Accumulation Start Date container->label accumulate Step 4: Add Waste to Container label->accumulate storage Step 5: Store Safely in SAA - Keep Closed - Secondary Containment - Segregate Incompatibles accumulate->storage full Container Full or Pickup Time Reached? storage->full contaminated_materials Manage Contaminated Solids & Empty Containers Separately storage->contaminated_materials full->accumulate No ehs Step 6: Arrange Pickup with Institutional EHS full->ehs Yes end Waste Removed by EHS ehs->end

Sources

Personal protective equipment for handling (S)-4-Benzyl-1,4-oxazepan-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with essential, actionable safety protocols for handling (S)-4-Benzyl-1,4-oxazepan-6-OL. The information herein is synthesized from an analysis of the compound's chemical structure and established best practices for similar molecules. While comprehensive toxicological data for this specific compound is not widely available, a risk-based approach grounded in its functional groups—a tertiary amine and a benzyl group—is critical for ensuring laboratory safety.

Hazard Assessment: A Proactive Stance on Safety

A thorough understanding of potential risks is the foundation of safe laboratory practice. Lacking a specific Safety Data Sheet (SDS), we must infer potential hazards from the molecule's constituent parts. The related compound, 4-Benzyl-1,4-oxazepan-6-one, is classified with hazard statements indicating it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and cause respiratory irritation (H335).[1][2] Therefore, it is prudent to handle this compound with, at a minimum, the same level of caution.

  • Primary Routes of Exposure: Inhalation of aerosols or dust, direct skin contact, and eye contact.

  • Anticipated Health Effects:

    • Skin and Eye Irritation: Common for amine-containing compounds and indicated by data from similar structures.[1][2]

    • Respiratory Tract Irritation: A risk when handling the compound as a powder or if aerosols are generated.[1]

    • Harmful if Swallowed: Assumed based on related molecule data.[1]

This assessment mandates the use of specific Personal Protective Equipment (PPE) to create effective barriers against these potential routes of exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be tailored to the specific procedure being performed. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Weighing/Transfer of Solids (<1g) Safety glasses with side shieldsSingle pair of nitrile glovesFully buttoned lab coatCertified chemical fume hood
Solution Preparation & Transfers Chemical splash gogglesDouble pair of nitrile glovesFully buttoned lab coatCertified chemical fume hood
Reaction Under Inert Atmosphere Chemical splash gogglesDouble pair of nitrile glovesFully buttoned lab coatCertified chemical fume hood
Aqueous Workup/Extractions Chemical splash goggles & face shieldDouble pair of nitrile glovesLab coat & chemical-resistant apronCertified chemical fume hood
Large Spill Cleanup (>50 mL) Full-face respiratorHeavy-duty chemical-resistant glovesChemical-resistant suit/coverallsNIOSH-approved respirator
Detailed PPE Specifications
  • Eye and Face Protection: At a minimum, chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[3] For procedures with a higher risk of splashes, such as extractions or purifications, a face shield worn over goggles is required to protect the entire face.[3][4]

  • Skin and Hand Protection:

    • Gloves: Chemical-resistant nitrile gloves are the standard. For any task involving direct handling of solutions or transfers, double-gloving is required. This practice minimizes the risk of exposure should the outer glove be compromised.

    • Lab Coat: A fully buttoned, flame-resistant lab coat should be worn at all times. Ensure sleeves are at full length.[3] For larger-scale work, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: All manipulations of this compound must be conducted within a properly functioning and certified chemical fume hood to prevent the inhalation of vapors or aerosols.[3] In the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Operational and Disposal Protocols

Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure the chemical fume hood is operational. Locate the nearest eyewash station, safety shower, and fire extinguisher.

  • PPE Donning: Put on your lab coat, followed by eye protection. Finally, don the appropriate gloves (single or double pair as per the task table).

  • Handling: Conduct all weighing and solution preparation inside the fume hood. When handling the solid, avoid creating dust. When transferring liquids, keep the sash of the fume hood at the lowest practical height.

  • Contamination Management: If a glove becomes contaminated, remove it immediately using the proper technique to avoid touching the outer surface with your bare skin. If double-gloved, you can remove the outer glove and continue working. If single-gloved, step away from the work area, remove the glove, wash your hands, and don a new glove.

  • PPE Doffing: After work is complete, remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Remove gloves first, then your lab coat and eye protection. Always wash your hands thoroughly after removing PPE.

Spill Response Plan
  • Small Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Use an absorbent material (e.g., vermiculite or spill pads) to contain the spill.

    • Collect the contaminated material into a designated hazardous waste container.

    • Clean the surface with an appropriate solvent, followed by soap and water.

  • Large Spill (outside fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and institutional environmental health and safety (EHS) office.

    • Prevent entry to the area. Do not attempt to clean it up yourself unless you are part of a trained emergency response team.

Waste Disposal

All materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent pads, and weighing papers must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and waste solvents from reactions or purification must be collected in a designated, properly labeled hazardous waste container. Do not pour any chemical waste down the drain.[5]

  • Empty Containers: "Empty" containers that held the chemical must also be disposed of as hazardous waste, as they will contain residual material.

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assess 1. Assess Task cluster_evaluate 2. Evaluate Risk cluster_select 3. Select PPE start Begin Task with This compound task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing Static solid solution Solution Prep/ Transfer task_type->solution Liquid handling workup Workup/ Extraction task_type->workup High splash risk spill Spill Cleanup task_type->spill Accident ppe_low Minimum PPE: - Safety Glasses - Single Nitrile Gloves - Lab Coat - Fume Hood weighing->ppe_low ppe_medium Standard PPE: - Goggles - Double Nitrile Gloves - Lab Coat - Fume Hood solution->ppe_medium ppe_high Enhanced PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat & Apron - Fume Hood workup->ppe_high ppe_emergency Emergency PPE: - Full-Face Respirator - Heavy-Duty Gloves - Chemical Suit spill->ppe_emergency

Caption: A risk-based decision workflow for selecting appropriate PPE.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues.

References

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  • New Jersey Department of Health: Benzyl chloride - Hazardous Substance Fact Sheet. Provides hazard information for the benzyl functional group. URL: [Link]

  • Hazmat School: 5 Types of PPE for Hazardous Chemicals. General guidance on PPE for chemical handling. URL: [Link]

  • Redox: Safety Data Sheet Benzyl Alcohol. Example SDS for a related compound. URL: [Link]

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  • United Nations Office on Drugs and Crime: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Provides principles for chemical waste management. URL: [Link]

  • PubChem: (6S)-4-benzyl-1,4-oxazepan-6-amine. National Institutes of Health. Information on a closely related structure. URL: [Link]

  • Chem-Lab: Benzene Safety Data Sheet. Example SDS illustrating hazards of an aromatic component. URL: [Link]

  • ScienceLab: Benzene Material Safety Data Sheet. Example SDS. URL: [Link]

  • Appchem: (R)-4-Benzyl-1,4-oxazepan-6-ol. Supplier information. URL: [Link]

  • Duke University Safety: Safe Handling of Hazardous Drugs. Institutional guidelines for handling hazardous materials. URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.